molecular formula C19H40 B133392 Nonadecane CAS No. 629-92-5

Nonadecane

Cat. No.: B133392
CAS No.: 629-92-5
M. Wt: 268.5 g/mol
InChI Key: LQERIDTXQFOHKA-UHFFFAOYSA-N
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Description

Nonadecane, also known as n-Nonadecane, is a straight-chain alkane hydrocarbon with the molecular formula C19H40 and a molecular weight of 268.52 g/mol . This compound appears as white crystals or powder at room temperature, with a melting point of 32 °C and a boiling point of 330 °C . Its chemical stability and well-defined properties make it a valuable compound for diverse research and industrial applications. In scientific research, this compound serves as a critical semiochemical in the fields of entomology and chemical ecology . It functions as a cuticular hydrocarbon that certain egg parasitoids use for host discrimination, enabling them to distinguish between male and female hosts—a chemical cue vital for their survival and reproductive success . Researchers utilize high-purity this compound as a reference standard to study these intricate insect behaviors and communication mechanisms. Within industrial and analytical applications, this compound's bland odor profile and chemical stability make it suitable for use as a stabilizing agent in the cosmetics and fragrance industry, where it helps to carry scent compounds and enhance fragrance longevity . Furthermore, its well-characterized structure and properties render it an ideal standard for calibrating analytical instruments such as gas chromatographs (GC) and mass spectrometers (MS), ensuring accuracy in method development and the analysis of complex hydrocarbon mixtures . This compound is also a component of natural products, identified in plant cuticular waxes like those of Rosa damascena, where it comprises a significant portion of the n-Paraffin content . Studies investigating the thermodynamic properties and phase transitions of binary systems, such as those with 1-Octadecanol, utilize this compound to understand complex molecular interactions and behaviors . This product is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

nonadecane
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InChI

InChI=1S/C19H40/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3
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InChI Key

LQERIDTXQFOHKA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCC
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Molecular Formula

C19H40
Record name N-NONADECANE
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DSSTOX Substance ID

DTXSID9047170
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Molecular Weight

268.5 g/mol
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Physical Description

Wax. (NTP, 1992), Wax; [CAMEO] White solid; [MSDSonline], Solid
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Boiling Point

625.5 °F at 760 mmHg (NTP, 1992), Boiling point equals 626 °F, 330 °C, 329.00 to 331.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 212 °F (NTP, 1992), Flash point equals greater than 212 °F, 100 °C (212 °F) - closed cup
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Solubility

Insoluble in water, Slightly soluble in ethanol; soluble in ethyl ether, acetone, carbon tetrachloride, Soluble in alcohol and ether
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Density

0.7774 at 90 °F (NTP, 1992) - Less dense than water; will float, 0.7855 g/cu cm at 20 °C
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Vapor Pressure

4.9X10-5 mm Hg at 25 °C (extrapolated)
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Color/Form

Waxy solid, Leaflets, White solidified mass or fragments

CAS No.

629-92-5
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Melting Point

89.8 °F (NTP, 1992), Melting point equals 90 °F, 31.50 °C, 32 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Nonadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecane (C19H40) is a long-chain saturated hydrocarbon belonging to the n-alkane series.[1] As a high-molecular-weight alkane, it serves as a valuable compound in various scientific and industrial applications, including as a reference standard in chromatography, a component in phase-change materials for thermal energy storage, and in the formulation of specialized lubricants and fuels.[2] In the realm of biological sciences, this compound is found in the essential oils of some plants and plays a role in the chemical ecology of insects, acting as a cuticular hydrocarbon involved in recognition processes.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Properties

This compound is a non-polar molecule, rendering it generally unreactive under normal conditions.[4] Its chemistry is characteristic of alkanes, primarily involving free-radical reactions at high temperatures or in the presence of UV light. It is stable and incompatible with strong oxidizing agents.[2]

Table 1: General Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC19H40[3]
IUPAC NameThis compound[3]
CAS Number629-92-5[3]
Molar Mass268.52 g/mol [3]

Physical Properties

The physical state of this compound at room temperature is a white, waxy solid.[3] Its properties are consistent with its long, unbranched hydrocarbon chain, which allows for significant van der Waals forces between molecules.

Table 2: Key Physical Properties of this compound
PropertyValueConditionsReference
Melting Point32-34 °C (305.15-307.15 K)1 atm[3]
Boiling Point330 °C (603.15 K)1 atm[3]
Density0.786 g/cm³20 °C[3]
Vapor Pressure4.9 x 10⁻⁵ mmHg25 °C[3]
Refractive Index1.44120 °C[3]
Flash Point>100 °C (closed cup)[3]
Solubility in WaterInsoluble[3]
Solubility in SolventsSoluble in chloroform, hexane, ether, and alcohol.[2]
Heat of Combustion-12,900 kJ/mol[5]
Thermal Conductivity (Solid)0.23 W/(m·K)283 K[6]
Thermal Conductivity (Liquid)0.152 W/(m·K)308 K[6]
Specific Heat Capacity (Solid)1.8 kJ/(kg·K)273 K[6]
Specific Heat Capacity (Liquid)2.3 kJ/(kg·K)330 K[6]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound. These protocols are based on standard laboratory techniques applicable to long-chain alkanes.

Determination of Melting Point

The melting point of this compound can be accurately determined using a digital melting point apparatus.[7]

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 2 °C/min) to obtain an approximate melting range.

  • A second determination is performed with a slower heating rate (e.g., 1 °C/min) starting from a temperature approximately 10-15 °C below the approximate melting point to obtain a precise melting range.

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

Melting_Point_Determination A Sample Preparation: Pack this compound into capillary tube B Instrument Setup: Place tube in melting point apparatus A->B C Approximate Determination: Rapid heating (2°C/min) B->C D Precise Determination: Slow heating (1°C/min) near melting point C->D E Data Recording: Record melting range D->E

Melting Point Determination Workflow

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation apparatus or a specialized boiling point apparatus.

Methodology:

  • A small volume of this compound is placed in a distillation flask or a boiling tube.

  • A thermometer is positioned with the bulb just below the level of the side arm of the flask or immersed in the vapor phase.

  • The sample is heated gently.

  • The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer, at which point the vapor and liquid are in equilibrium.

Determination of Density

The density of solid this compound can be determined by displacement, while the density of molten this compound can be measured using a pycnometer or a digital density meter.

Methodology (Pycnometer for liquid phase):

  • The mass of a clean, dry pycnometer is determined.

  • The pycnometer is filled with molten this compound at a specific temperature (e.g., 40 °C), ensuring no air bubbles are present.

  • The mass of the pycnometer filled with this compound is determined.

  • The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., water).

  • The density of this compound is calculated using the formula: Density = (mass of this compound) / (volume of pycnometer).

Determination of Solubility

The solubility of this compound in various solvents can be determined by the static equilibrium method.[8]

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).

  • The mixture is allowed to stand for any undissolved solid to settle.

  • A known volume of the supernatant (saturated solution) is carefully removed.

  • The solvent is evaporated from the sample, and the mass of the dissolved this compound is determined.

  • The solubility is expressed as grams of solute per 100 grams of solvent.

Solubility_Determination A Mixing: Add excess this compound to solvent B Equilibration: Agitate at constant temperature A->B C Separation: Allow undissolved solid to settle B->C D Sampling: Extract a known volume of supernatant C->D E Analysis: Evaporate solvent and weigh solute D->E F Calculation: Determine solubility E->F

Solubility Determination Workflow

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate this compound from other components in a mixture and to confirm its molecular weight and fragmentation pattern.[9][10]

Methodology:

  • Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane) is prepared.

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

  • Detection (MS): As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

  • Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound and a characteristic fragmentation pattern for a long-chain alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound by identifying the different types of protons and carbon atoms in the molecule.[11][12]

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • ¹H NMR Analysis: The spectrum will show a triplet for the terminal methyl (CH₃) protons, a multiplet for the internal methylene (B1212753) (CH₂) protons, and another multiplet for the methylene groups adjacent to the methyl groups.

  • ¹³C NMR Analysis: The spectrum will show distinct signals for the carbon atoms in the methyl and methylene groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound.[13]

Methodology:

  • Sample Preparation: A thin film of molten this compound can be prepared between two salt plates (e.g., NaCl or KBr), or the solid can be analyzed as a KBr pellet or using an ATR accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

  • Analysis: The IR spectrum of this compound will exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1378 cm⁻¹. The absence of peaks in other regions confirms the lack of other functional groups.

Spectroscopic_Analysis_Workflow cluster_GCMS GC-MS cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy A1 Sample Prep: Dissolve in Hexane A2 Injection & Separation (GC) A1->A2 A3 Ionization & Detection (MS) A2->A3 A4 Mass Spectrum Analysis A3->A4 B1 Sample Prep: Dissolve in CDCl3 B2 ¹H & ¹³C Spectra Acquisition B1->B2 B3 Spectral Interpretation B2->B3 C1 Sample Prep: Thin Film or KBr Pellet C2 IR Spectrum Acquisition C1->C2 C3 Functional Group Analysis C2->C3

References

An In-depth Technical Guide to the Molecular Structure of n-Nonadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Nonadecane is a straight-chain saturated hydrocarbon belonging to the alkane series. With 19 carbon atoms, it is a significant component in various natural and industrial products. This guide provides a comprehensive overview of the molecular structure of n-nonadecane, its physicochemical properties, and relevant experimental data.

Chemical Identity and Nomenclature

n-Nonadecane is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IdentifierValue
IUPAC Name Nonadecane[1][2]
Synonyms n-Nonadecane[3][4][5]
Molecular Formula C₁₉H₄₀[1][3][4][5][6]
CAS Number 629-92-5[3][4]
Linear Formula CH₃(CH₂)₁₇CH₃[1]

Molecular Structure and Conformation

The molecular structure of n-nonadecane is characterized by a linear chain of nineteen carbon atoms, each saturated with hydrogen atoms.

Skeletal Structure

The carbon backbone of n-nonadecane consists of a continuous, unbranched chain. All carbon-carbon bonds are single covalent bonds.

Three-Dimensional Conformation

In its lowest energy state, the carbon chain of n-nonadecane adopts a planar zigzag conformation to minimize steric hindrance between adjacent methylene (B1212753) (-CH₂-) groups. The molecule is flexible and can adopt various conformations in the liquid and gaseous states due to rotation around the C-C single bonds.

  • Hybridization: All carbon atoms in the n-nonadecane molecule are sp³ hybridized.

  • Bond Angles: The C-C-C bond angles are approximately 109.5°, characteristic of tetrahedral geometry.

  • Bond Lengths: The average carbon-carbon bond length is approximately 1.54 Å, and the average carbon-hydrogen bond length is approximately 1.09 Å.

Physicochemical Properties

The physical and chemical properties of n-nonadecane are characteristic of long-chain alkanes.

PropertyValue
Molar Mass 268.52 g/mol [3]
Appearance White crystals or powder[1]
Melting Point 31-34 °C
Boiling Point 329-331 °C
Density 0.79 g/cm³ at 20 °C
Vapor Pressure <0.1 hPa at 20 °C
Flash Point >100 °C (closed cup)
Autoignition Temperature 205 °C
Solubility Insoluble in water; soluble in nonpolar organic solvents like ether and benzene.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of n-nonadecane.

Spectroscopic TechniqueKey Features
¹H NMR Two main signals are expected: a triplet around 0.88 ppm for the terminal methyl (CH₃) protons and a multiplet around 1.25 ppm for the methylene (-CH₂-) protons.
¹³C NMR Multiple signals are expected for the chemically non-equivalent carbon atoms. The terminal methyl carbons will appear at a distinct chemical shift from the methylene carbons in the chain.
Mass Spectrometry The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 268. The fragmentation pattern will be characterized by a series of peaks separated by 14 Da, corresponding to the loss of successive methylene units.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.

Experimental Protocols

Standard analytical techniques are employed to determine the properties of n-nonadecane.

Determination of Melting Point

Method: Capillary method. A small amount of the sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: A solution of n-nonadecane in a deuterated solvent (e.g., CDCl₃) is prepared. The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Method: A sample of n-nonadecane is introduced into a mass spectrometer. Electron ionization is commonly used to generate ions, which are then separated based on their mass-to-charge ratio.

Visualizations

Molecular Structure of n-Nonadecane

Caption: 2D representation of the n-nonadecane carbon backbone.

Logical Relationship of Properties

properties_relationship Structure Molecular Structure (C₁₉H₄₀ Linear Chain) PhysicoChem Physicochemical Properties (Melting Point, Boiling Point, etc.) Structure->PhysicoChem determines Spectro Spectroscopic Data (NMR, MS, IR) Structure->Spectro characterized by Reactivity Chemical Reactivity (Low - Saturated Alkane) Structure->Reactivity dictates

Caption: Interrelation of n-nonadecane's structure and properties.

References

An In-Depth Technical Guide to the Solubility of Nonadecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of nonadecane, a long-chain n-alkane, in a variety of organic solvents. Understanding the solubility characteristics of this compound is critical in numerous applications, including its use as a phase-change material (PCM), a component in fuel and lubricant formulations, and as a lipophilic compound in pharmaceutical and cosmetic research. This document collates available quantitative solubility data, details the experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (C₁₉H₄₀) is a linear saturated hydrocarbon with a molecular weight of 268.52 g/mol . It is a white, waxy solid at room temperature with a melting point of approximately 32 °C (305 K).[1] Its nonpolar nature dictates its solubility behavior, generally being soluble in nonpolar organic solvents and insoluble in polar solvents like water.[1] The dissolution of this compound is an endothermic process, meaning its solubility typically increases with temperature.

Quantitative Solubility Data

The solubility of this compound is dependent on the nature of the solvent and the temperature. The following tables summarize the available quantitative data, primarily expressed in mole fraction (x) at various temperatures (T).

Table 1: Solubility of this compound in Alcohols

SolventTemperature (K)Solubility (Mole Fraction, x)
Ethanol-Slightly soluble[1]
1-Octanol-Data not available
2-Propanol-Miscible with a wide range of non-polar substances

Table 2: Solubility of this compound in Hydrocarbons

SolventTemperature (K)Solubility (Mole Fraction, x)
n-Heptane-Data not available
Hexane (B92381)-Soluble[1]
Toluene (B28343)-Data not available

Note: While qualitatively known to be soluble, specific mole fraction data at varying temperatures was not found in the provided search results.

Table 3: Solubility of this compound in Other Organic Solvents

SolventTemperature (K)Solubility (Mole Fraction, x)
Acetone-Soluble[1]
Carbon Tetrachloride-Soluble[1]
Chloroform-Soluble
Ethyl Acetate-Data not available
Ethyl Ether-Soluble[1]

Note: The term "soluble" is based on qualitative statements from chemical handbooks. The lack of specific, tabulated quantitative data is a notable gap in the readily accessible literature.

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or the solubility of a solid like this compound in a liquid solvent, can be achieved through several experimental techniques. The two primary methods are the gravimetric method and the synthetic (cloud point) method.

Gravimetric Method

The gravimetric method is a classical and direct approach to determining solubility. It involves preparing a saturated solution at a constant temperature, separating the solid and liquid phases, and determining the concentration of the solute in the liquid phase by mass.

Detailed Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known mass of the organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a thermostatic bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature of the bath must be precisely controlled.

  • Phase Separation: After equilibration, the agitation is stopped, and the excess solid is allowed to settle. A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated syringe to prevent precipitation of the solute.

  • Mass Determination: The withdrawn sample is transferred to a pre-weighed container. The mass of the saturated solution is recorded.

  • Solvent Evaporation: The solvent is evaporated from the solution, typically under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

  • Final Weighing: The container with the remaining solid this compound is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. The mass of the solvent is calculated by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

  • Calculation: The solubility is then calculated as a mole fraction, mass percentage, or other desired units.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to solvent B Seal in temperature-controlled vessel A->B C Agitate in thermostatic bath B->C D Allow solid to settle C->D E Withdraw saturated supernatant D->E F Weigh saturated solution E->F G Evaporate solvent F->G H Weigh remaining this compound G->H I Calculate solubility H->I

Gravimetric Method Workflow for Solubility Determination
Synthetic (Cloud Point) Method

The synthetic method, often referred to as the cloud point method, involves preparing a mixture of known composition and observing the temperature at which the solid phase disappears upon heating (dissolution) or appears upon cooling (crystallization). This method is particularly useful for generating solubility data over a range of temperatures. Modern instrumentation, such as Differential Scanning Calorimetry (DSC), can be used for a more automated and precise determination.

Detailed Methodology (Visual Method):

  • Sample Preparation: A precise mass of this compound and the solvent are weighed directly into a glass test tube to create a mixture of known composition.

  • Heating and Dissolution: The sealed test tube is slowly heated in a controlled temperature bath with constant stirring until all the solid this compound has completely dissolved, resulting in a clear solution.

  • Cooling and Observation: The clear solution is then allowed to cool slowly and uniformly (e.g., 0.5 K/min). The solution is continuously observed.

  • Cloud Point Determination: The temperature at which the first sign of turbidity or the appearance of the first crystals is observed is recorded as the cloud point, which corresponds to the saturation temperature for that specific composition.

  • Iteration: The process is repeated for different compositions of this compound and solvent to construct a solubility curve.

Detailed Methodology (DSC Method):

  • Sample Preparation: A small, precisely weighed sample of the this compound-solvent mixture of known composition is hermetically sealed in a DSC pan.

  • Heating and Cooling Cycle: The DSC instrument is programmed to heat the sample to a temperature where it is fully liquid and then cool it at a controlled rate (e.g., 1-5 K/min).

  • Signal Detection: The DSC measures the heat flow into or out of the sample as a function of temperature. The onset of crystallization during cooling is detected as an exothermic peak.

  • Solubility Temperature: The onset temperature of the exothermic peak is taken as the solubility temperature for that composition. The process can also be done by observing the endothermic peak of dissolution upon heating.

  • Data Analysis: The experiment is repeated with different compositions to generate the solid-liquid phase diagram.

G cluster_prep Preparation cluster_heating Heating Cycle cluster_cooling Cooling & Observation cluster_iteration Data Compilation A Prepare mixture of known composition B Heat until fully dissolved A->B C Cool at a controlled rate B->C D Observe for onset of crystallization (Cloud Point) C->D E Repeat for different compositions D->E F Construct solubility curve E->F

Synthetic (Cloud Point) Method Workflow

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." As a nonpolar molecule, its solubility is favored in solvents with low polarity. The intermolecular forces at play are primarily weak van der Waals forces (London dispersion forces).

  • Solvent Polarity: this compound exhibits higher solubility in nonpolar solvents like hexane and toluene compared to more polar solvents like ethanol. The energy required to overcome the cohesive forces of the polar solvent molecules is not sufficiently compensated by the weak interactions with this compound.

  • Temperature: The dissolution of solid this compound is an endothermic process. Therefore, in accordance with Le Chatelier's principle, its solubility increases with increasing temperature.

  • Molecular Size and Shape: For a given solvent, the solubility of n-alkanes generally decreases as the carbon chain length increases due to stronger solid-state interactions (higher lattice energy) in the larger molecules.

Conclusion

This guide has summarized the available information on the solubility of this compound in various organic solvents. While qualitative data indicates solubility in a range of nonpolar solvents, there is a clear need for more comprehensive, quantitative studies to establish temperature-dependent solubility curves in a wider array of organic media. The detailed experimental protocols for the gravimetric and synthetic (cloud point/DSC) methods provided herein offer a robust framework for researchers to generate such valuable data. Accurate solubility data is paramount for the effective design and optimization of processes involving this compound in diverse scientific and industrial fields.

References

The Pervasive Presence of Nonadecane in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecane (C19H40), a straight-chain alkane, is a naturally occurring hydrocarbon found across a diverse range of biological systems. While often considered a simple, inert molecule, its presence in plants, insects, and even some foods suggests a variety of functional roles, from a component of essential oils contributing to fragrance profiles to a critical mediator of chemical communication in the insect world. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of its role in biological systems. This information is intended to serve as a valuable resource for researchers investigating natural product chemistry, chemical ecology, and the potential applications of long-chain alkanes in drug development and other scientific fields.

Natural Occurrence and Quantitative Data

This compound is widely distributed in the plant and animal kingdoms. In plants, it is a common constituent of essential oils and epicuticular waxes. In insects, it is a key component of cuticular hydrocarbons, which play a crucial role in preventing desiccation and in chemical communication. The following tables summarize the quantitative occurrence of this compound in various natural sources based on published literature.

Table 1: Occurrence of this compound in Plant Essential Oils

Plant SpeciesFamilyPlant PartConcentration (%)Reference(s)
Rosa damascena (Damask Rose)RosaceaeFlowers8 - 40.5[1][2]
Rosa alba (White Rose)RosaceaeFlowers7 - 13[1]
Rosa centifolia (Cabbage Rose)RosaceaeFlowers5.1 - 17.9[3]
Rosa gallica (French Rose)RosaceaeFlowers~5.1 - 18.0[3]
Artemisia armeniacaAsteraceaeAerial PartsComponent Present[4]
Camellia sinensis (Tea Plant)TheaceaeLeavesReported[4]
Vanilla madagascariensisOrchidaceaeFruitReported[4]

Table 2: Occurrence of this compound in Insect Cuticular Hydrocarbons

Insect SpeciesOrderFamilyConcentration DataReference(s)
Schwarziana quadripunctata (Stingless Bee)HymenopteraApidae6.3 ± 2.1% (Young Workers, Colony A)[5]
Melipona beecheii (Stingless Bee)HymenopteraApidaePresent, variable with geography[6]
Nannotrigona perilampoides (Stingless Bee)HymenopteraApidae0.04 ± 0.03% (Veracruz)[6]

Table 3: Occurrence of this compound in Food Items

Food ItemCategoryConcentrationReference(s)
Pomes (e.g., Apples, Pears)FruitDetected, not quantified[2]
WatermelonsFruitDetected, not quantified[2]
Yellow Bell PeppersVegetableDetected, not quantified[2]
AllspicesSpiceDetected, not quantified[2]
PapayaFruitDetected, not quantified[2]

Experimental Protocols

The extraction and analysis of this compound from natural sources are critical for its identification and quantification. The following are detailed methodologies for key experiments, synthesized from established research practices.

Protocol 1: Extraction of this compound from Plant Essential Oils

This protocol describes the hydrodistillation method commonly used for extracting essential oils from plant materials, followed by solvent extraction.

Materials:

  • Fresh or dried plant material (e.g., rose petals, Artemisia leaves)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • n-hexane (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Sample Preparation: Weigh a known amount of the plant material (e.g., 100 g). For fresh material, it may be used directly. Dried material can be lightly crushed to increase surface area.

  • Hydrodistillation: Place the plant material in a round-bottom flask and add a sufficient volume of distilled water to cover the material completely.

  • Assemble the Clevenger-type apparatus according to the manufacturer's instructions.

  • Heat the flask using a heating mantle to initiate boiling. Continue the distillation for a set period (e.g., 3 hours) until no more essential oil is collected.

  • Extraction: After cooling, collect the essential oil/water mixture. Transfer the mixture to a separatory funnel.

  • Add a known volume of n-hexane (e.g., 20 mL) to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate. Collect the upper organic layer containing the essential oil dissolved in hexane (B92381).

  • Repeat the extraction of the aqueous layer with a fresh portion of n-hexane to ensure complete recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Filter the dried extract to remove the sodium sulfate. Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the hexane, yielding the pure essential oil.

  • The resulting essential oil is then ready for GC-MS analysis.

Protocol 2: Extraction of this compound from Insect Cuticular Hydrocarbons

This protocol details a solvent-wash method for the extraction of cuticular hydrocarbons from insects.

Materials:

  • Insects of a specific species, age, and sex

  • n-hexane (analytical grade)

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer (optional)

  • Nitrogen gas stream evaporator or a gentle vacuum concentrator

Methodology:

  • Sample Collection: Collect a known number of insects. If necessary, immobilize the insects by cooling.

  • Solvent Wash: Place the insects into a glass vial.

  • Add a precise volume of n-hexane to the vial, ensuring the insects are fully submerged (e.g., 200 µL for 5-10 insects).

  • Gently agitate the vial for a short duration (e.g., 5-10 minutes) to wash the cuticular hydrocarbons from the insect's surface. Avoid prolonged extraction times to minimize the extraction of internal lipids.

  • Sample Recovery: Carefully remove the insects from the vial using clean forceps.

  • The remaining hexane solution contains the extracted cuticular hydrocarbons.

  • Concentration: If necessary, concentrate the extract to a smaller volume (e.g., 50 µL) under a gentle stream of nitrogen to increase the concentration of the analytes for GC-MS analysis.

  • Transfer the final extract to a GC-MS autosampler vial.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general procedure for the analysis of extracts containing this compound using GC-MS.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating alkanes.[7][8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Injector Temperature: 250°C.[7][8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 200°C at a rate of 8°C/min.

    • Ramp to 300°C at a rate of 10°C/min and hold for 5 minutes.[7] (Note: The temperature program should be optimized based on the specific column and the expected range of compounds in the sample.)

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.[8][9]

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.[8]

    • Transfer Line Temperature: 280°C.

Methodology:

  • Sample Injection: Inject a small volume of the prepared extract (e.g., 1 µL) into the GC injector. A split injection (e.g., 20:1 or 50:1 split ratio) is often used for essential oil analysis to avoid column overloading.[7][8] For trace analysis of cuticular hydrocarbons, a splitless injection may be more appropriate.

  • Chromatographic Separation: The volatile compounds are separated as they pass through the GC column based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis:

    • Identification: this compound is identified by comparing its mass spectrum and retention time to that of an authentic standard and by matching the spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 268) and a series of fragment ions differing by 14 amu (CH2 units).[9][10]

    • Quantification: The relative abundance of this compound can be determined by integrating the area of its corresponding peak in the total ion chromatogram and expressing it as a percentage of the total peak area. For absolute quantification, a calibration curve can be prepared using a certified standard of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from natural sources.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant Plant Material distillation Hydrodistillation plant->distillation insect Insect Sample solvent Solvent Extraction (e.g., n-hexane) insect->solvent extract Crude Extract solvent->extract distillation->extract gcms GC-MS Analysis extract->gcms Injection data Data Processing gcms->data identification Identification (Mass Spectra, Retention Time) data->identification quantification Quantification (Peak Area Integration) data->quantification insect_communication cluster_sender Sender Insect cluster_receiver Receiver Insect cluster_info Information Conveyed biosynthesis Biosynthesis of Cuticular Hydrocarbons cuticle This compound on Cuticle biosynthesis->cuticle perception Chemoreception (e.g., via antennae) cuticle->perception Contact signal_transduction Signal Transduction perception->signal_transduction behavioral_response Behavioral Response signal_transduction->behavioral_response info Species Recognition Sex Recognition Nestmate Recognition behavioral_response->cuticle Interaction

References

Nonadecane as a Cuticular Hydrocarbon in Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, playing a dual role in preventing desiccation and mediating chemical communication. Among the diverse array of CHCs, the n-alkane nonadecane (C19H40) has been identified as a significant semiochemical in numerous insect species. This technical guide provides a comprehensive overview of this compound's role as a cuticular hydrocarbon in insects, intended for researchers, scientists, and drug development professionals. It covers the quantitative distribution of this compound across various insect orders, detailed experimental protocols for its extraction and analysis, and delves into the biosynthetic and chemosensory signaling pathways.

Introduction

The insect cuticle is coated with a complex layer of lipids, primarily composed of hydrocarbons, which serves as a crucial barrier against water loss and pathogen invasion.[1][2] Beyond this fundamental physiological role, these cuticular hydrocarbons (CHCs) have evolved into a sophisticated chemical language, conveying information about species, sex, age, reproductive status, and social caste.[3][4][5] this compound, a linear saturated hydrocarbon with 19 carbon atoms, is a frequently encountered component of these CHC profiles. Its presence and relative abundance can act as a key chemical cue, influencing behaviors from mate recognition to host-parasite interactions.[3][6] Understanding the biology of this compound as a semiochemical offers significant potential for the development of novel, targeted pest management strategies.[7]

Quantitative Distribution of this compound

The relative abundance of this compound in the CHC profile of insects is highly variable, depending on the species, sex, age, and even caste. The following table summarizes quantitative data from various studies, showcasing the diverse distribution of this compound.

OrderFamilySpeciesSex/CasteRelative Abundance of this compound (%)Reference(s)
HymenopteraApidaeSchwarziana quadripunctataYoung Workers (Colony A)6.3 ± 2.1[4]
HymenopteraApidaeSchwarziana quadripunctataOld Workers (Colony A)0.2 ± 0.1[4]
HymenopteraApidaeSchwarziana quadripunctataGynes (Colony A)0.8 ± 0.5[4]
HymenopteraApidaeSchwarziana quadripunctataYoung Workers (Colony B)3.1 ± 1.6[4]
HymenopteraApidaeSchwarziana quadripunctataOld Workers (Colony B)0.7 ± 0.8[4]
HymenopteraApidaeSchwarziana quadripunctataGynes (Colony B)0.4 ± 0.2[4]
HymenopteraVespidaeCharterginus sp.QueenPresent[7][8]
HymenopteraVespidaeCharterginus sp.WorkerPresent[7][8]
DipteraSarcophagidaePeckia (Peckia) chrysostomaNot SpecifiedPresent[9]
DipteraSarcophagidaePeckia (Pattonella) intermutansNot SpecifiedPresent[9]
DipteraSarcophagidaeSarcodexia lambensNot SpecifiedPresent[9]
DipteraSarcophagidaeSarcophaga (Liopygia) ruficornisNot SpecifiedPresent[9]
DipteraCulicidaeAnopheles stephensiFemale (age-dependent)Ratio with C31 varies[10]
ColeopteraTenebrionidaeTenebrio molitorNot SpecifiedPresent[1]

Note: "Present" indicates that the compound was identified, but a specific relative abundance was not provided in the cited literature.

Biosynthesis of this compound

The biosynthesis of n-alkanes, including this compound, is intrinsically linked to fatty acid metabolism and primarily occurs in specialized cells called oenocytes.[11] The process involves the elongation of fatty acyl-CoAs followed by a two-step conversion to the final hydrocarbon.

Biosynthetic Pathway

The generally accepted pathway for n-alkane synthesis in insects is as follows:

  • Fatty Acid Synthesis: The pathway begins with the synthesis of fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).

  • Elongation: Very-long-chain fatty acids (VLCFAs) are produced by the action of elongase enzymes, which sequentially add two-carbon units to the growing acyl chain.

  • Reduction: The resulting very-long-chain acyl-CoA is reduced to a fatty aldehyde by a Fatty Acyl-CoA Reductase (FAR).[6]

  • Decarbonylation: The final step involves the conversion of the fatty aldehyde to an n-alkane with one less carbon atom. This is catalyzed by either an Aldehyde-Deformylating Oxygenase (ADO) or a cytochrome P450 enzyme of the CYP4G family, which removes a carbonyl group.[12]

G cluster_0 Fatty Acid Synthesis & Elongation cluster_1 Hydrocarbon Production Acetyl_CoA Acetyl-CoA Fatty_Acyl_CoA Fatty Acyl-CoA Acetyl_CoA->Fatty_Acyl_CoA FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acyl_CoA VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (C20) Fatty_Acyl_CoA->VLC_Acyl_CoA Elongases VLC_Aldehyde Very-Long-Chain Aldehyde (C20) VLC_Acyl_CoA->VLC_Aldehyde Fatty Acyl-CoA Reductase (FAR) This compound This compound (C19) VLC_Aldehyde->this compound Aldehyde-Deformylating Oxygenase (ADO) or CYP4G

Biosynthesis of this compound

Chemosensory Perception of this compound

This compound and other CHCs primarily act as contact pheromones, meaning they are detected by direct physical interaction with the receiving insect.[13] This perception is mediated by specialized chemosensory neurons housed within gustatory sensilla, which are located on various body parts, including the antennae, tarsi, and labella.[13]

Signaling Pathway

The binding of a CHC molecule to a receptor protein initiates a signal transduction cascade that ultimately leads to a behavioral response.

  • Binding to Receptor: this compound binds to a specific Gustatory Receptor (GR) or Ionotropic Receptor (IR) located on the dendritic membrane of a gustatory receptor neuron (GRN).[13]

  • Ion Channel Gating: Insect chemosensory receptors are predominantly ionotropic, meaning the receptor itself is an ion channel or is tightly coupled to one.[13] Upon ligand binding, the channel opens, allowing an influx of cations.

  • Depolarization: The influx of positive ions leads to the depolarization of the GRN's membrane.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and travels along the axon of the GRN.

  • Signal Transmission to Brain: The signal is transmitted to the subesophageal ganglion and other primary taste centers in the insect brain for processing, leading to a behavioral output.

G This compound This compound GR Gustatory Receptor (GR/IR) This compound->GR Binding Ion_Channel Ion Channel Opening GR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Brain (Subesophageal Ganglion) Action_Potential->Brain Behavior Behavioral Response Brain->Behavior

Chemosensory Signaling Pathway

Experimental Protocols

The study of this compound and other CHCs relies on precise and reproducible experimental methods. The following protocols provide a detailed guide for the extraction, analysis, and behavioral assessment of these compounds.

Cuticular Hydrocarbon Extraction

This protocol describes a standard solvent extraction method for obtaining CHCs from insect cuticles.

Materials:

  • Insect specimens

  • Hexane (B92381) (analytical grade)

  • Glass vials (2 mL) with PTFE-lined caps

  • Micro-inserts for vials

  • Forceps

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation: Euthanize insects by freezing at -20°C for at least 30 minutes. Allow the insect to return to room temperature before extraction to prevent condensation.

  • Extraction: Using clean forceps, place a single insect (or a pooled sample, depending on size and CHC quantity) into a 2 mL glass vial. Add an appropriate volume of hexane (e.g., 200-500 µL) to fully submerge the insect.

  • Agitation: Gently agitate the vial for 5-10 minutes. Vortexing for short periods (e.g., 30 seconds) can also be effective. Prolonged extraction times may lead to the extraction of internal lipids, so consistency is key.

  • Solvent Transfer: Carefully remove the insect from the vial. Transfer the hexane extract to a clean vial with a micro-insert.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of hexane (e.g., 20-50 µL) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines typical parameters for the analysis of CHCs, including this compound, using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC Parameters:

  • Injector Temperature: 280-300°C

  • Injection Mode: Splitless (for higher sensitivity)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 20°C/min.

    • Ramp 2: Increase to 320°C at a rate of 5°C/min.

    • Final hold: Hold at 320°C for 10-15 minutes to elute all compounds.[14][15][16]

  • Transfer Line Temperature: 290°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-600

Data Analysis:

  • Identification: Identify this compound and other CHCs based on their retention times compared to known standards and their mass spectra compared to libraries (e.g., NIST).

  • Quantification: Calculate the relative abundance of this compound by integrating the area of its corresponding peak and expressing it as a percentage of the total integrated area of all identified CHCs.[9][17]

Behavioral Assay for Contact Pheromones

This protocol describes a choice assay to evaluate the behavioral response of an insect to this compound.

Materials:

  • Test insects

  • Petri dish or small arena

  • Filter paper discs

  • Synthetic this compound

  • Solvent (e.g., hexane)

  • Control (solvent only)

  • Video recording equipment (optional)

Procedure:

  • Preparation of Stimuli: Prepare a solution of synthetic this compound in hexane at a biologically relevant concentration. Apply a small, precise volume (e.g., 10 µL) of the this compound solution to a filter paper disc and an equal volume of the solvent to a control disc. Allow the solvent to evaporate completely.

  • Assay Arena: Place the two filter paper discs on opposite sides of the petri dish or arena.

  • Introduction of Insect: Introduce a single test insect into the center of the arena.

  • Behavioral Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record the time spent on or near each disc, the frequency of contact, and any specific behaviors (e.g., antennation, abdomen curling).

  • Data Analysis: Compare the behavioral responses to the this compound-treated disc versus the control disc using appropriate statistical tests (e.g., t-test, Wilcoxon signed-rank test).

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the investigation of this compound as a cuticular hydrocarbon in insects, from sample collection to behavioral analysis.

G cluster_0 Sample Preparation cluster_1 Chemical Analysis cluster_2 Behavioral Assay Collect_Insects Collect & Identify Insect Specimens CHC_Extraction Cuticular Hydrocarbon Extraction (Hexane) Collect_Insects->CHC_Extraction Behavioral_Experiment Conduct Choice Assay Collect_Insects->Behavioral_Experiment Test Subjects GCMS_Analysis GC-MS Analysis CHC_Extraction->GCMS_Analysis Data_Processing Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing Prepare_Stimuli Prepare Synthetic This compound & Control Data_Processing->Prepare_Stimuli Inform Stimulus Concentration Prepare_Stimuli->Behavioral_Experiment Behavioral_Analysis Analyze Behavioral Data Behavioral_Experiment->Behavioral_Analysis

Integrated Experimental Workflow

Conclusion

This compound is a multifaceted cuticular hydrocarbon that plays a significant role in the biology of many insect species. Its functions extend from the fundamental requirement of preventing desiccation to acting as a nuanced chemical signal in complex communication systems. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other semiochemicals. A deeper understanding of the biosynthesis, perception, and behavioral effects of these compounds will undoubtedly pave the way for innovative and environmentally benign pest management strategies.

References

The Biological Role of Nonadecane in Plant Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Abstract: Nonadecane (C₁₉H₄₀), a straight-chain saturated alkane, is a significant metabolite in the complex chemical repertoire of plants. Primarily known as a constituent of the epicuticular wax layer, it plays a critical role in forming the primary interface between the plant and its environment. This guide provides an in-depth exploration of the multifaceted biological roles of this compound, from its structural function in plant defense to its ecochemical significance in mediating interactions with other organisms. We present a summary of its quantitative occurrence, detail its biosynthetic pathway, and provide comprehensive experimental protocols for its extraction and analysis, supplemented with visual workflows to aid in research and development.

Biological Roles of this compound

This compound's functions in plants are diverse, stemming from its chemical properties and localization on the plant surface. It is a non-polar, hydrophobic molecule, making it an ideal component for protective barriers.[1]

Component of Epicuticular Wax and Plant Protection

The outermost layer of a plant's cuticle is the epicuticular wax, a complex mixture of very-long-chain (VLC) lipids.[2] this compound is a key component of this layer in many species.[3] This waxy coating is the first line of defense against numerous environmental stresses.[4]

  • Water Repellency and Desiccation Prevention: The primary role of the wax layer, rich in alkanes like this compound, is to create a hydrophobic barrier that minimizes non-stomatal water loss, a critical adaptation for terrestrial life.[2][5]

  • Defense Against Pathogens and Herbivores: The crystalline structure and chemical composition of the wax layer act as a physical barrier against fungal spores and can deter insect feeding and oviposition.[2][4] The composition of epicuticular waxes, including the relative abundance of specific alkanes, can influence the attachment of insects to the leaf surface.[2]

  • Protection from Environmental Stress: This layer also provides protection against UV radiation and physical damage.[4]

Studies on Rosa canina leaves have shown that alkanes are found in higher concentrations in the outer epicuticular wax compared to the intracuticular wax, highlighting their role at the immediate surface.[6]

Role in Plant-Insect Interactions (Semiochemical)

Beyond its structural role, this compound functions as a semiochemical—a molecule that mediates interactions between organisms.[7] In the field of chemical ecology, it is recognized as a key cuticular hydrocarbon used by insects for communication and recognition.[7] For example, the egg parasitoid Trissolcus basalis uses n-nonadecane present on the cuticle of its host, the stink bug Nezara viridula, to distinguish between female and male hosts.[3] In this context, this compound acts as a kairomone, a chemical signal emitted by one species that benefits a receiving species.

Allelopathic Potential

Allelopathy is the phenomenon where one plant inhibits the growth of another through the release of chemical compounds (allelochemicals).[8] While many classes of secondary metabolites are confirmed allelochemicals, the direct role of pure this compound is less characterized.[8][9] However, long-chain hydrocarbons are often components of plant extracts that exhibit allelopathic effects.[10][11] Their presence in root exudates and decomposing plant matter suggests they may contribute to the overall allelopathic potential of a plant, affecting seed germination and seedling growth of neighboring competitors.[11]

Antimicrobial and Bioactive Properties

This compound has been identified as a component in plant extracts and essential oils that exhibit antimicrobial properties.[9][12] For instance, GC-MS analysis of actinomycetes isolated from rhizospheric soil identified this compound as one of several compounds with purported antibacterial activity.[9] It is important to note that these activities are often attributed to the synergistic effects of multiple compounds within a crude extract, and studies on the isolated activity of pure this compound are limited.

Quantitative Analysis of this compound

The concentration of this compound in plant tissues can vary significantly based on the species, plant organ, age of the leaf, and environmental conditions.[4][13] Quantitative data is crucial for understanding its physiological and ecological relevance. The table below summarizes available data on the concentration of this compound in specific plant samples.

Plant SpeciesFamilyPlant PartConcentrationAnalytical MethodReference
Brassica oleracea var. capitata (Cabbage)BrassicaceaeLeaves3.51 - 10.15 µg/gGC-MS[14]
Brassica oleracea var. capitata (Cabbage)BrassicaceaeLeaves4.88 - 12.33 µg/gGC-MS[14]
Brassica oleracea var. capitata (Cabbage)BrassicaceaeLeaves5.11 - 15.89 µg/gGC-MS[14]
Brassica oleracea var. capitata (Cabbage)BrassicaceaeLeaves2.11 - 8.99 µg/gGC-MS[14]
Brassica oleracea var. capitata (Cabbage)BrassicaceaeLeaves1.88 - 7.55 µg/gGC-MS[14]

Note: Concentrations from the cabbage study were reported for samples from five different districts in Bangladesh, showing variability.

Biosynthesis of this compound in Plants

This compound is synthesized via the alkane-forming pathway, which is a branch of the cuticular wax biosynthesis pathway originating from very-long-chain fatty acids (VLCFAs). The core of this process is a multi-enzyme complex located in the endoplasmic reticulum of epidermal cells.[5]

The biosynthesis begins with the elongation of C16/C18 fatty acids to VLCFAs (up to C34). These VLCFAs, in the form of acyl-CoA esters, are then shunted into the alkane-forming pathway. A proposed two-step mechanism involves the synergistic action of two key proteins: ECERIFERUM3 (CER3) and ECERIFERUM1 (CER1).[5][15]

  • Reduction to Aldehyde: The VLC acyl-CoA is first reduced to a very-long-chain aldehyde. It is proposed that CER3, possibly with other associated proteins, catalyzes this reduction step.[5][15]

  • Decarbonylation to Alkane: The resulting aldehyde is then decarbonylated by CER1, which removes a carbonyl group (as CO) to produce an alkane with one less carbon atom than the original acyl-CoA precursor.[5][16]

This process is redox-dependent and is enhanced by the presence of cytochrome b5 (CYTB5) isoforms, which are thought to act as specific cofactors for the CER1 protein, likely by donating electrons.[5][7]

Alkane Biosynthesis Pathway cluster_ER Endoplasmic Reticulum VLCFA VLC Acyl-CoA (e.g., C20:0-CoA) Aldehyde VLC Aldehyde (e.g., C20 Aldehyde) VLCFA->Aldehyde Reduction CER3 CER3 VLCFA->CER3 Alkane VLC Alkane (e.g., this compound, C19) Aldehyde->Alkane Decarbonylation (-CO) CER1 CER1 Aldehyde->CER1 CER3->Aldehyde Complex CER1-CER3-CYTB5 Enzyme Complex CER1->Alkane CYTB5 Cytochrome b5 (CYTB5) CYTB5->CER1 e- donor

Caption: Proposed biosynthesis of this compound via the CER1/CER3 pathway.

Experimental Protocols

The accurate study of this compound requires robust methods for its extraction and quantification. The following protocols provide detailed methodologies for these procedures.

Protocol for Extraction of Epicuticular Wax

This protocol focuses on the selective extraction of surface epicuticular waxes, which are rich in alkanes, using a brief solvent immersion method adapted from methodologies used for cotton and rose leaves.[6][17]

Materials:

  • Fresh, healthy plant leaves

  • Chloroform or n-hexane (analytical grade)

  • Glass beaker or petri dish

  • Internal Standard (IS) solution (e.g., 1 mg/mL Tetracosane (C24) in chloroform)

  • Whatman No. 1 filter paper

  • Rotary evaporator or a gentle stream of nitrogen

  • Glass vials

Methodology:

  • Leaf Preparation: Gently clean fresh leaves with distilled water to remove debris and pat dry. Calculate the surface area of the leaves if quantification per unit area is required.

  • Internal Standard Addition: For quantitative analysis, add a known amount of internal standard (e.g., 20 µg of tetracosane) to the extraction solvent.[17]

  • Extraction: Completely immerse the leaves in the solvent (e.g., chloroform) for a short duration (20-30 seconds) at room temperature with gentle agitation.[6][17] Prolonged immersion may begin to extract intracuticular waxes.

  • Filtration: Remove the leaves from the solvent. Filter the solvent extract through Whatman No. 1 filter paper into a clean, pre-weighed round-bottom flask to remove any solid plant material.

  • Solvent Evaporation: Concentrate the filtrate to near dryness using a rotary evaporator at a temperature below 40°C. For small volumes, the solvent can be evaporated under a gentle stream of nitrogen.

  • Sample Storage: Transfer the resulting crude wax residue to a pre-weighed glass vial using a small amount of solvent, then evaporate the remaining solvent. Store the crude wax extract at -20°C until GC-MS analysis.

Wax Extraction Workflow Start Start: Fresh Leaf Sample Prep 1. Clean & Measure Surface Area Start->Prep Extract 3. Immerse Leaves in Solvent (20-30s) Prep->Extract Spike 2. Add Internal Standard (e.g., Tetracosane) to Solvent Spike->Extract Filter 4. Filter Extract Extract->Filter Evap 5. Evaporate Solvent (Rotary Evaporator / N₂) Filter->Evap Store 6. Collect & Store Crude Wax Extract (-20°C) Evap->Store End Ready for GC-MS Analysis Store->End

Caption: Workflow for the extraction of epicuticular wax for this compound analysis.

Protocol for Quantification of this compound by GC-MS

This protocol provides typical parameters for the analysis of this compound from a crude wax extract using Gas Chromatography-Mass Spectrometry (GC-MS), based on a method for analyzing hydrocarbons in cabbage.[14]

Materials:

  • Crude wax extract (from Protocol 4.1)

  • Dichloromethane (B109758) or n-hexane (GC grade)

  • GC-MS system with an autosampler

  • This compound standard for calibration curve

Methodology:

  • Sample Preparation: Dissolve the dried crude wax extract in a known volume of dichloromethane or hexane (B92381) (e.g., 1 mL). If the extract is highly concentrated, perform serial dilutions to bring the analyte concentration within the calibration range.

  • Calibration: Prepare a series of this compound standards of known concentrations (e.g., 0.5, 1, 5, 10, 50, 100 ng/µL) in the same solvent to generate a calibration curve.

  • GC-MS Analysis: Inject 1 µL of the prepared sample and standards into the GC-MS system.

    • GC System: Varian CP-3800 or equivalent.

    • Column: VF-5ms capillary column (30 m length, 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[14]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

    • Injector: Splitless or split (e.g., 20:1 split ratio), with an injector temperature of 250°C.[14]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp 1: Increase to 200°C at a rate of 8°C/min.

      • Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5-10 minutes.[14]

    • MS System:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Source Temperature: 230-250°C.

      • Transfer Line Temperature: 280-300°C.[14]

  • Data Analysis:

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard. The mass spectrum of this compound will show characteristic alkane fragmentation patterns (e.g., prominent ions at m/z 43, 57, 71).

    • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards. Adjust for the initial mass of plant tissue and the volume of extraction solvent to report the final concentration (e.g., in µg/g of leaf tissue).

GC-MS Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Instrumental Analysis cluster_data Data Processing Sample 1. Dissolve Crude Wax in known volume of solvent Inject 3. Inject 1µL into GC-MS Sample->Inject Standard 2. Prepare Calibration Curve Standards Standard->Inject Separate 4. Separation on VF-5ms Column Inject->Separate Detect 5. EI Ionization & Mass Detection (MS) Separate->Detect Identify 6. Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify 7. Quantify using Calibration Curve Identify->Quantify Report 8. Report Final Concentration Quantify->Report

Caption: General workflow for the quantification of this compound using GC-MS.

Conclusion and Future Directions

This compound is a functionally significant plant metabolite, integral to the structural defense and chemical ecology of many plant species. Its primary role as a major component of epicuticular wax provides a crucial barrier against environmental hazards, while its function as a semiochemical demonstrates its importance in mediating complex inter-species interactions. While the biosynthetic pathway for alkanes is now well-understood at the molecular level, further research is needed to fully elucidate the specific contributions of this compound to a plant's allelopathic and antimicrobial activities. Future work should focus on obtaining quantitative data for pure this compound in various bioassays to move beyond correlational observations from crude extracts. For drug development professionals, understanding the biosynthesis and regulation of this compound could offer novel targets for enhancing crop resilience or for the bio-inspired synthesis of compounds with applications in pest management and material science.

References

An In-Depth Technical Guide to the Thermophysical Properties of n-Nonadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-nonadecane (C₁₉H₄₀) is a straight-chain alkane that serves as a significant phase change material (PCM) and a reference standard in various scientific applications. Its well-defined thermal characteristics make it a subject of interest for thermal energy storage, calibration of analytical equipment, and as a component in complex formulations. This guide provides a comprehensive overview of its core thermophysical properties, detailed experimental protocols for their determination, and visualizations of key processes.

Quantitative Data Summary

The thermophysical properties of n-nonadecane have been characterized across its solid and liquid phases. The following tables summarize key quantitative data from various experimental studies.

Table 1: General and Phase Change Properties of n-Nonadecane

PropertyValueUnitsNotes / Conditions
Molecular FormulaC₁₉H₄₀--
Molar Mass268.52 g/mol [1]
Boiling Point330°CAt atmospheric pressure.[1][2]
Solid-Solid Transition Temp.~22.8 - 23.0°CTransition from ordered crystalline (β) to rotator (α) phase.
Melting Point~32.0°CTransition from rotator (α) phase to liquid.[1][2]
Latent Heat of Solid-Solid Transition~51.2kJ/kg-
Latent Heat of Fusion~163kJ/kgRefers to the solid (rotator) to liquid transition.

Table 2: Temperature-Dependent Thermophysical Properties of n-Nonadecane

PropertyPhaseTemperature (°C)ValueUnits
Density (ρ) Solid20786 kg/m ³
Liquid60756 kg/m ³
Specific Heat Capacity (Cp) Solid01800J/(kg·K)
Liquid572300J/(kg·K)
Thermal Conductivity (λ) Solid100.23W/(m·K)
Liquid350.152W/(m·K)
Dynamic Viscosity (η) Liquid402.51mPa·s
Liquid601.74mPa·s
Liquid801.27mPa·s

Experimental Protocols

Accurate determination of thermophysical properties is crucial for the reliable application of n-nonadecane. The following sections detail the standard methodologies used to measure these properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the phase transition temperatures and enthalpies (latent heat) of materials like n-nonadecane.

  • Objective: To measure the heat flow into or out of a sample as a function of temperature or time, while it is subjected to a controlled temperature program.

  • Apparatus: A heat-flux DSC instrument, aluminum crucibles, and a high-purity inert purge gas (typically nitrogen).

  • Sample Preparation: A small, accurately weighed sample of n-nonadecane (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Measurement Procedure:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas to create a stable thermal atmosphere.

    • A controlled temperature program is initiated. For n-nonadecane, a typical program involves cooling the sample to a temperature well below its solid-solid transition (e.g., 0°C), followed by heating at a constant rate (e.g., 2 to 10 K/min) to a temperature above its melting point (e.g., 50°C).

    • The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) appear as peaks on the resulting thermogram.

  • Data Analysis: The onset temperature of a peak is typically taken as the transition temperature. The enthalpy of the transition (e.g., latent heat of fusion) is calculated by integrating the area of the corresponding peak.

Transient Hot-Wire (THW) Method

The Transient Hot-Wire method is a widely used and accurate technique for measuring the thermal conductivity of liquids and solids.

  • Objective: To determine the thermal conductivity of a material by observing the transient temperature rise of a thin, heated wire embedded within it.

  • Apparatus: A transient hot-wire apparatus, consisting of a thin platinum wire (acting as both a heating element and a resistance thermometer), a power source, a resistance bridge, and a data acquisition system.

  • Sample Preparation: The n-nonadecane sample is melted and degassed to remove any dissolved air. The hot-wire probe is then fully immersed in the liquid sample, which is subsequently allowed to solidify under controlled conditions for solid-phase measurements. The entire assembly is placed in a thermostat to maintain a stable ambient temperature.

  • Measurement Procedure:

    • The system is allowed to reach thermal equilibrium at the desired measurement temperature.

    • A constant electric current is passed through the wire for a short duration (typically 1-2 seconds), generating a heat pulse.

    • The change in the wire's resistance over time is precisely measured using the resistance bridge. This resistance change is then converted to a temperature rise.

  • Data Analysis: The thermal conductivity (λ) is calculated from the slope of the linear portion of the plot of temperature rise versus the logarithm of time. The method is based on the principle that the rate of temperature rise in the wire is inversely proportional to the thermal conductivity of the surrounding material.

Viscometry and Densitometry

The viscosity and density of liquid n-nonadecane are critical parameters, especially in applications involving fluid flow.

  • Objective: To measure the dynamic viscosity and density of liquid n-nonadecane at various temperatures.

  • Apparatus: A rolling-ball viscometer (RBV) or a vibrating-tube densimeter is commonly used for alkanes. These instruments are often integrated into high-pressure, high-temperature systems.

  • Measurement Procedure (Rolling-Ball Viscometer):

    • The liquid n-nonadecane sample is placed in a precisely machined, inclined tube of known diameter.

    • A ball of known diameter and density is allowed to roll down the tube through the liquid.

    • The time it takes for the ball to travel between two marked points is accurately measured.

    • The viscosity is calculated based on the rolling time, the densities of the ball and the fluid, the tube's inclination angle, and calibration constants.

  • Measurement Procedure (Vibrating-Tube Densitometer):

    • The liquid sample is introduced into a U-shaped tube, which is then electromagnetically excited to oscillate at its natural frequency.

    • The oscillation period is precisely measured.

    • The density of the fluid is determined from the oscillation period, as the two are directly related. The instrument is calibrated using fluids of known density (e.g., water and air).

Visualizations

The following diagrams illustrate key thermal processes and experimental workflows related to n-nonadecane.

G cluster_phase Phase Transitions of n-Nonadecane Solid_Ordered Solid (Ordered, β-phase) Solid_Rotator Solid (Rotator, α-phase) Solid_Ordered->Solid_Rotator ~22.8 °C Liquid Liquid Phase Solid_Rotator->Liquid ~32.0 °C

Caption: Phase transition pathway of n-nonadecane upon heating.

G cluster_workflow Experimental Workflow for DSC Prep Sample Preparation (5-10 mg in Al pan) Cal Instrument Calibration (e.g., with Indium) Prep->Cal Load Load Sample & Reference into DSC Cell Cal->Load Prog Execute Temperature Program (Heating at constant rate) Load->Prog Acq Data Acquisition (Heat Flow vs. Temperature) Prog->Acq Analysis Data Analysis (Integrate Peak Area) Acq->Analysis Result Determine Transition Temp. & Enthalpy of Fusion Analysis->Result

Caption: Typical experimental workflow for DSC analysis.

G cluster_thw Workflow for Transient Hot-Wire Method Prep Sample Preparation (Melt and Degas) Setup Immerse THW Probe & Thermostat Sample Prep->Setup Pulse Apply Short Heat Pulse to Wire Setup->Pulse Measure Record Temperature Rise vs. Time Pulse->Measure Plot Plot ΔT vs. ln(time) Measure->Plot Calc Calculate Thermal Conductivity from Linear Slope Plot->Calc

Caption: Workflow for thermal conductivity measurement via THW.

References

Navigating the Solid-Liquid Transition of Nonadecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Physicochemical Properties, Experimental Analysis, and Pharmaceutical Applications of n-Nonadecane's Phase Change Behavior.

Introduction

N-Nonadecane (C₁₉H₄₀), a long-chain aliphatic hydrocarbon, serves as a significant model system in the study of solid-liquid phase transitions. Its well-defined melting behavior and substantial latent heat of fusion make it a material of great interest in diverse scientific and industrial fields, most notably as a phase change material (PCM) for thermal energy storage and as a component in advanced drug delivery systems. This technical guide provides a comprehensive overview of the solid-liquid phase transition of nonadecane, detailing its thermodynamic properties, experimental characterization protocols, and its burgeoning role in pharmaceutical sciences. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile n-alkane.

Thermophysical Properties of this compound

The solid-liquid phase transition of this compound is characterized by a series of distinct thermodynamic events. Prior to melting, solid this compound undergoes a solid-solid phase transition from a more ordered, low-temperature orthorhombic crystal structure to a less ordered "rotator" phase.[1][2] In this rotator phase, the long-chain molecules exhibit rotational motion around their longitudinal axes while maintaining their layered packing.[3][4] This transition absorbs a significant amount of energy before the final transition to the isotropic liquid phase.

A summary of the key quantitative data related to the phase transitions of this compound is presented in the tables below. These values represent a compilation from various experimental studies and provide a basis for comparison and modeling.

Table 1: General and Thermodynamic Properties of n-Nonadecane

PropertyValueUnit
Molecular FormulaC₁₉H₄₀-
Molar Mass268.52 g/mol
Density (at 25 °C)0.786g/mL[5]
Melting Point~32°C[2][5]
Boiling Point~330°C[5]
AppearanceWhite crystalline solid-

Table 2: Enthalpy and Entropy of Phase Transitions of n-Nonadecane

Phase TransitionTemperature (°C)Enthalpy (ΔH)Enthalpy (ΔH)Entropy (ΔS)
kJ/mol J/g J/(mol·K)
Solid-Solid (Orthorhombic to Rotator) ~22.8 - 26.2~13.7 - 16.5~51 - 61.4~46.2
Solid-Liquid (Melting) ~32.0 - 35.3~43.8 - 47.4~163 - 176.5~155.9
Total Fusion (Solid to Liquid) -~59.3 - 62.7~221 - 233.5-

Note: The range of values reflects variations reported in the literature due to differences in sample purity and experimental conditions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary experimental technique for characterizing the solid-liquid phase transition of this compound. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

Detailed Methodology for DSC Analysis of this compound

1. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, which has a well-defined melting point (156.6 °C) and heat of fusion (28.45 J/g).[6]

  • Perform the calibration at a heating rate consistent with the planned experimental runs.

2. Sample Preparation:

  • Accurately weigh a small sample of high-purity n-nonadecane (typically 5-10 mg) into a clean aluminum DSC pan.[6][7]

  • To ensure good thermal contact, the sample should cover the bottom of the pan as evenly as possible. For solid samples, it is preferable to use a single piece or a gently compacted powder.

  • Hermetically seal the aluminum pan to prevent any loss of sample due to sublimation or evaporation during the experiment.

3. DSC Measurement Procedure:

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas, typically dry nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible and inert atmosphere.[6]

  • The temperature program should be designed to observe both the solid-solid and solid-liquid transitions. A typical program would be:

    • Isothermal hold: Hold the sample at a temperature well below the solid-solid transition (e.g., 0 °C) for a few minutes to ensure thermal equilibrium.

    • Heating ramp: Heat the sample at a controlled rate (e.g., 2-10 °C/min) to a temperature significantly above the melting point (e.g., 50 °C).[6][8]

    • Isothermal hold: Hold the sample at the upper temperature for a few minutes.

    • Cooling ramp: Cool the sample at the same rate as heating back to the initial temperature to observe crystallization.[8]

4. Data Analysis:

  • From the heating curve, identify the endothermic peaks corresponding to the solid-solid transition and melting.

  • The onset temperature of the peak is typically taken as the transition temperature.

  • Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

  • The entropy of the transition (ΔS) can be calculated using the equation: ΔS = ΔH / T, where T is the transition temperature in Kelvin.

Visualizing the Phase Transitions of this compound

The distinct molecular arrangements in the solid, rotator, and liquid phases of this compound can be represented in a logical diagram. The initial solid phase is a highly ordered orthorhombic crystal. As temperature increases, it transitions to a rotator phase with retained layered structure but with rotational freedom of the molecules. Finally, the layered structure breaks down into a disordered liquid phase.

G Phase Transition Pathway of n-Nonadecane Solid Solid Phase (Orthorhombic Crystal) - Highly ordered, all-trans conformation - Herringbone packing Rotator Rotator Phase - Layered structure retained - Rotational motion around long axis - Hexagonal-like packing within layers Solid->Rotator Solid-Solid Transition (~22.8 °C) Liquid Liquid Phase (Isotropic Melt) - Disordered molecular arrangement - No long-range order Rotator->Liquid Melting (~32 °C)

Caption: Phase transition pathway of n-nonadecane.

Application in Drug Development: Thermo-Responsive Drug Delivery

The sharp and reversible solid-liquid phase transition of this compound makes it an excellent candidate for the core of thermo-responsive microcapsules in controlled drug delivery systems.[9] The fundamental principle is to encapsulate a therapeutic agent within a solid matrix of this compound, which is then enclosed in a stable shell. The drug remains trapped within the solid this compound at physiological body temperature (or below, depending on the formulation). When a localized thermal trigger is applied (e.g., focused ultrasound or external heating), the temperature is raised above the melting point of this compound, causing it to liquefy. This phase change leads to the release of the encapsulated drug.

The release mechanism can be attributed to several factors:

  • Increased Drug Mobility: In the liquid state, the drug molecules have significantly higher mobility and can diffuse out of the molten core and through the shell.

  • Volume Expansion: this compound, like most substances, expands upon melting. This increase in volume can induce stress on the microcapsule shell, potentially opening pores or even causing rupture, leading to a burst release of the drug.

The workflow for creating and utilizing these thermo-responsive drug delivery systems can be visualized as follows:

G Workflow for this compound-Based Thermo-Responsive Drug Delivery cluster_formulation Microcapsule Formulation cluster_delivery Drug Delivery and Release Drug Therapeutic Agent Encapsulation Microencapsulation Process (e.g., Interfacial Polymerization) Drug->Encapsulation This compound n-Nonadecane (PCM) This compound->Encapsulation Polymer Shell Material (e.g., Polymer) Polymer->Encapsulation Microcapsule Drug-Loaded Microcapsule (this compound is solid) Encapsulation->Microcapsule Administration Administration to Target Site Microcapsule->Administration Trigger Thermal Trigger Applied (Temperature > 32 °C) Administration->Trigger Release Drug Release (this compound melts, drug diffuses out) Trigger->Release

Caption: Workflow for this compound-based drug delivery.

Conclusion

The solid-liquid phase transition of n-nonadecane is a well-defined and characterizable phenomenon with significant practical implications. Its behavior, including the intermediate rotator phase, provides a rich area for fundamental research in materials science and physical chemistry. For drug development professionals, the sharp and reversible nature of this transition offers a powerful tool for the design of stimuli-responsive drug delivery systems. A thorough understanding of its thermophysical properties and the application of precise experimental techniques like DSC are paramount to harnessing the full potential of this compound in these advanced applications. This guide serves as a foundational resource for researchers and scientists working with or exploring the multifaceted nature of this compound's phase change behavior.

References

Technical Guide to the Health and Safety of Nonadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety considerations for the handling and use of nonadecane (C₁₉H₄₀). The information is compiled from safety data sheets and standardized testing protocols to ensure a thorough understanding of its properties and the necessary precautions for a safe laboratory environment.

Chemical and Physical Properties

This compound is a straight-chain alkane with 19 carbon atoms. It is a white, waxy solid at room temperature and is insoluble in water.[1] Key physical and chemical data are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₄₀[2][3]
Molecular Weight 268.52 g/mol [2][4]
Appearance White solid[5]
Melting Point 32-34 °C (89.6-93.2 °F)[2][6]
Boiling Point 330 °C (626 °F)[3][4][7]
Flash Point 168 °C (334.4 °F) (closed cup)[2][4][5]
Autoignition Temperature 230 °C (446 °F)[4][5]
Density 0.786 g/mL at 25 °C[7]
Vapor Density 9.27 (Air = 1)[4][7]
Solubility in Water Insoluble[1][8][9]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as a hazardous substance.[3][10] However, some suppliers indicate that it may cause skin, eye, and respiratory irritation.[2][4][5] The toxicological properties have not been fully investigated, and as with any chemical, it should be handled with care.[4][5]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[4][5] Inhalation of fumes from the heated product may require moving the affected person to fresh air.[10]

  • Skin Contact: May cause skin irritation.[4][5] However, some sources state it is not a skin irritant.[9]

  • Eye Contact: May cause eye irritation.[4][5]

  • Ingestion: Ingestion of large amounts may cause nausea and vomiting.[10]

Handling and Storage

Standard safe laboratory practices should be followed when handling this compound.

Handling:

  • Use in a well-ventilated area.[3][5]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[2][5]

  • Minimize dust generation and accumulation.[2][5]

  • Keep away from heat, sparks, and open flames.[4]

  • Wash hands thoroughly after handling.[2][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

Storage:

  • Store in a tightly closed container.[5][11]

  • Store in a cool, dry, and well-ventilated area.[5][9][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[5][8][12]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure.

ControlRecommendationSource
Engineering Controls Use adequate general or local exhaust ventilation to keep airborne concentrations low. Eyewash stations and safety showers should be readily available.[2][5]
Eye/Face Protection Wear chemical safety goggles or glasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3][5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][5]
Respiratory Protection Respiratory protection is not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3][5][11]

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][5][11]
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][5][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2]

Fire and Explosion Hazard Data

PropertyValueSource
Flammability May be combustible at high temperatures.[4]
Flash Point 168 °C (334.4 °F) (closed cup)[2][4][5]
Autoignition Temperature 230 °C (446 °F)[4][5]
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]
Hazardous Combustion Products Carbon monoxide and carbon dioxide.[5][10]
Fire-Fighting Procedures Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5][10]

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment.[2][5] Avoid generating dust.[3][5]

  • Environmental Precautions: Prevent entry into drains and waterways.[2][3]

  • Methods for Cleaning Up: For small spills, wipe up with a cloth. For larger spills, cover with an inert absorbent material (e.g., sand, earth) and collect for disposal.[10] Vacuum or sweep up the material and place it into a suitable disposal container.[5]

Toxicological and Ecotoxicological Information

Toxicological Information:

  • Acute Toxicity: No data is available for this compound.[3][13] It is not classified as an acutely toxic substance.[10]

  • Skin Corrosion/Irritation: May cause skin irritation.[4][5] However, several sources state that no data is available or that it is not classified as a skin irritant.[9][13]

  • Serious Eye Damage/Irritation: May cause eye irritation.[4][5]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3][12]

  • Aspiration Hazard: Aspiration into the lungs can produce severe lung damage.[6]

Ecotoxicological Information:

  • This compound is not readily biodegradable and has the potential for bioaccumulation in aquatic organisms.[9][10]

  • It is insoluble in water and will spread on the surface.[9][10]

  • It is not classified as hazardous to the aquatic environment.[10]

Experimental Protocols

The safety data for this compound is determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the in vivo procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Principle: A single dose of the test substance is applied to the skin of an animal (typically an albino rabbit) for a set duration, and the effects are observed and scored.[5]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.[11]

  • Preparation: The fur on the animal's back is clipped approximately 24 hours before the test.[14]

  • Application: 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[3][11]

  • Exposure: The exposure duration is typically 4 hours.[11]

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days.[4][11]

  • Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect).

  • Classification: The substance is classified as an irritant based on the mean scores for erythema or edema.

OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This guideline provides an in vitro alternative to animal testing for skin irritation.

Principle: The test substance is applied to a reconstructed human epidermis (RhE) model, and cell viability is measured to assess irritation potential.[15]

Methodology:

  • Tissue Model: A commercially available RhE model is used.

  • Application: The test substance is applied topically to the tissue surface.

  • Incubation: The tissues are incubated for a specific period (e.g., 60 minutes).[16]

  • Viability Assessment: After incubation and a post-exposure period, cell viability is determined using a colorimetric assay, such as the MTT assay.[15][16]

  • Classification: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[15]

Visualizations

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_emergency Emergency a Assess Hazards (Review SDS) b Select Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Ensure Adequate Ventilation (Fume Hood) b->c d Weigh/Transfer in Ventilated Area c->d e Avoid Dust Generation d->e f Keep Away from Ignition Sources d->f g Wash Hands Thoroughly d->g j Spill Occurs d->j If Spill n Exposure Occurs d->n If Exposure h Store in Tightly Closed Container g->h i Clean Work Area h->i k Evacuate and Ventilate j->k l Contain Spill with Inert Material k->l m Collect and Dispose as per Regulations l->m o Follow First Aid Procedures n->o p Seek Medical Attention o->p

Caption: Workflow for the safe handling of this compound.

G OECD Guideline 404: Dermal Irritation Test Workflow cluster_prep Preparation Phase cluster_test Test Execution cluster_obs Observation & Scoring cluster_eval Evaluation prep1 Select Healthy Young Adult Rabbits prep2 Acclimatize Animals prep1->prep2 prep3 Clip Fur from Dorsal Area (24h prior) prep2->prep3 test1 Apply 0.5g of this compound to a ~6 cm² Area prep3->test1 test2 Cover with Gauze Patch and Semi-Occlusive Dressing test1->test2 test3 Expose for 4 Hours test2->test3 test4 Remove Patch and Clean Skin test3->test4 obs1 Observe at 1, 24, 48, 72 hours test4->obs1 obs2 Score Erythema (Redness) and Edema (Swelling) obs1->obs2 obs3 Continue Observation up to 14 Days if Needed obs2->obs3 obs4 Calculate Mean Scores obs3->obs4 eval1 Classify Substance Based on Mean Scores obs4->eval1 eval2 Irritant eval1->eval2 If score exceeds threshold eval3 Non-Irritant eval1->eval3 If score is below threshold

References

A Technical Guide to High-Purity n-Nonadecane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-Nonadecane (C₁₉H₄₀) is a linear-chain alkane that serves as a high-purity chemical standard and raw material in various scientific and industrial applications. For researchers, scientists, and drug development professionals, its most critical role is often as an internal standard in analytical chromatography, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical inertness, thermal stability, and distinct chromatographic retention time make it an ideal reference compound for the precise quantification of analytes in complex matrices.[1][2] This guide provides an overview of commercial suppliers of high-purity n-nonadecane, its key physical and chemical properties, and a detailed protocol for its use as an internal standard.

Commercial Suppliers and Specifications

Selecting a supplier for high-purity n-nonadecane requires careful consideration of purity, available grades, and supplied documentation such as Certificates of Analysis (CoA). Below is a summary of offerings from prominent chemical suppliers.

SupplierProduct Grade/NamePurity (%)CAS NumberKey Physical Properties
Sigma-Aldrich (Merck) Nonadecane, analytical standard≥99.0629-92-5Form: Crystalline Liquid, Waxy SolidMelting Point: 30-34 °CBoiling Point: 330 °CDensity: 0.786 g/mL at 25 °C
Thermo Scientific (Alfa Aesar) n-Nonadecane, 99%99629-92-5Form: Solid[3]Melting Point: 32-34 °C[3]Boiling Point: 330-331 °C[3]Solubility: Chloroform, Hexane[3]
TCI Chemicals This compound [Standard Material for GC]>99.5 (GC)629-92-5Form: White powder to lump[4]Melting Point: 32 °C[4]Boiling Point: 330 °CStorage: Cool, dark place (<15°C)[4]
Cayman Chemical Nonadecanoic Acid≥95646-30-0Note: This is a related C19 compound, not n-nonadecane. Included for context as a fatty acid standard.[5]

Experimental Protocol: n-Nonadecane as an Internal Standard for GC-MS Analysis

The use of an internal standard (IS) is critical for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis.[2] n-Nonadecane is an excellent IS for the analysis of non-polar to semi-polar small molecules, such as other hydrocarbons, fatty acid methyl esters (FAMEs), or drug metabolites, due to its predictable behavior and low reactivity.

Objective

To provide a standardized methodology for using high-purity n-nonadecane as an internal standard for the quantification of a target analyte in a sample matrix (e.g., plasma, cell lysate) using GC-MS.

Materials
  • High-purity n-nonadecane (≥99.5%)

  • Target analyte reference standard

  • Hexane or other suitable high-purity solvent (e.g., ethyl acetate)

  • Sample matrix (e.g., drug-free plasma)

  • Autosampler vials with inserts

  • Volumetric flasks, pipettes, and syringes

  • Vortex mixer and centrifuge

Methodology

1. Preparation of Stock Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of high-purity n-nonadecane.

    • Dissolve in a 10 mL volumetric flask with hexane.

    • Ensure complete dissolution by vortexing. This solution is stable when stored in a tightly sealed container at 4°C.

  • Analyte Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of the target analyte using a similar procedure. The choice of solvent should ensure the stability and solubility of the analyte.

2. Preparation of Calibration Standards

  • Create a series of calibration standards by performing serial dilutions of the Analyte Stock Solution into clean vials containing the blank sample matrix. This should cover the expected concentration range of the analyte in the unknown samples.

  • To each calibration standard, add a fixed amount of the n-Nonadecane IS Stock Solution. For example, spike each 100 µL standard with 10 µL of the IS stock. The final concentration of the IS should be consistent across all standards and samples.[1]

3. Sample Preparation

  • Pipette a defined volume of the unknown sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.

  • Add the same fixed amount of the n-Nonadecane IS Stock Solution (e.g., 10 µL) to the sample.

  • Perform the sample extraction procedure (e.g., liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction). The IS must be added before the extraction step to account for analyte loss during this process.[6]

  • After extraction, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, fixed volume of a suitable solvent (e.g., 50 µL of hexane) for GC-MS analysis and transfer to an autosampler vial.

4. GC-MS Analysis

  • Inject the prepared calibration standards and samples into the GC-MS system.

  • The chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate) must be optimized to achieve baseline separation of the target analyte and n-nonadecane.

5. Data Analysis and Quantification

  • For each chromatogram, integrate the peak areas for both the target analyte and the n-nonadecane internal standard.

  • Calculate the response ratio for each injection: Response Ratio = (Peak Area of Analyte) / (Peak Area of n-Nonadecane) .

  • Construct a calibration curve by plotting the Response Ratio of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their Response Ratios onto the calibration curve. This ratio-based approach corrects for variations in injection volume and sample loss during preparation.[1]

Visualized Workflow

The following diagram illustrates the logical workflow for using n-nonadecane as an internal standard in a typical quantitative analysis.

GCMS_Workflow Workflow for Quantitative Analysis Using n-Nonadecane Internal Standard cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Analysis & Quantification prep_analyte Prepare Analyte Stock Solution prep_cal Create Calibration Standards (Analyte + Blank Matrix) prep_analyte->prep_cal prep_is Prepare n-Nonadecane (IS) Stock Solution spike_cal Spike Calibrators with n-Nonadecane IS prep_is->spike_cal spike_sample Spike Unknown Samples with n-Nonadecane IS prep_is->spike_sample prep_cal->spike_cal extract Perform Sample Extraction (e.g., LLE or SPE) spike_cal->extract spike_sample->extract gcms GC-MS Analysis extract->gcms integrate Integrate Peak Areas (Analyte and IS) gcms->integrate quantify Calculate Response Ratio & Determine Concentration integrate->quantify

Workflow for quantitative analysis using an internal standard.

References

Nonadecane (CAS 629-92-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nonadecane, a linear saturated hydrocarbon with the chemical formula C₁₉H₄₀, is a compound of significant interest across diverse scientific and industrial fields.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, key applications, and detailed experimental protocols, tailored for a scientific audience.

Physicochemical and Safety Data

This compound is a white, crystalline solid at room temperature.[1][3] Its properties are well-characterized, making it a reliable compound for various applications. All quantitative data are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 629-92-5[4][5]
Molecular Formula C₁₉H₄₀[1][4][5]
Molar Mass 268.52 g/mol [1][6][7]
Appearance White crystals or powder[1]
Melting Point 32-34 °C (90-93 °F; 305-307 K)[1][8]
Boiling Point 330 °C (626 °F; 603 K)[1][6]
Density 0.786 g/cm³ at 20 °C[1][9]
Vapor Pressure 1 mmHg at 133 °C; <0.1 hPa at 20 °C[1][10]
Solubility Insoluble in water; Soluble in chloroform, hexane (B92381).[6][9][6][9]
Refractive Index 1.441[8]
Table 2: Safety and Handling Data
ParameterInformationSource(s)
Auto-ignition Temperature 230 °C (446 °F)[6]
Flash Point 168 °C (334.4 °F) (Closed Cup)[6]
Explosive Limits 0.6-6.5 % (v/v)[10]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[9]
General Handling Wash thoroughly after handling. Use with adequate ventilation. Minimize dust generation. Avoid contact with eyes, skin, and clothing.[3][8]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Store below +30°C.[3][9]
First Aid (Eyes) Flush eyes with plenty of water for at least 15 minutes.[3]
First Aid (Skin) Wash off with soap and plenty of water.[11]
First Aid (Inhalation) Move person into fresh air.[11]
First Aid (Ingestion) Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]

Core Applications and Experimental Protocols

This compound's well-defined properties and chemical inertness lend it to a variety of specialized applications.

Analytical Chemistry: Internal Standard in Gas Chromatography (GC)

This compound serves as an excellent internal standard for the quantification of various compounds using Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[2] Its long-chain structure, thermal stability, and elution time make it a suitable reference for analyzing complex mixtures.

Logical Framework for Internal Standard Quantification

The use of an internal standard is a robust method to correct for variations in injection volume and instrument response, thereby improving the accuracy and precision of quantitative analysis.[12]

internal_standard_logic cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Analyte Analyte(s) of Interest IS_Addition Add Known Amount of Internal Standard (this compound) Analyte->IS_Addition Sample_Prep Sample with IS IS_Addition->Sample_Prep Standard_Prep Calibration Standard with IS IS_Addition->Standard_Prep Injection Inject into GC Sample_Prep->Injection Standard_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Peak_Area Measure Peak Areas (Analyte & IS) Detection->Peak_Area Ratio_Calc Calculate Area Ratio (Analyte Area / IS Area) Peak_Area->Ratio_Calc Cal_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio_Calc->Cal_Curve for Standards Quantification Determine Analyte Concentration in Sample Ratio_Calc->Quantification for Samples Cal_Curve->Quantification

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocol: Quantification of Lipophilic Compounds using GC-MS with this compound as an Internal Standard

This protocol is adapted from a standard procedure for analyzing fatty acids and can be applied to other lipophilic analytes.

  • Preparation of Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a known amount of high-purity this compound in a suitable solvent (e.g., hexane or chloroform) to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Sample and Calibration Standard Preparation:

    • To each unknown sample and each calibration standard, add a precise volume of the this compound internal standard stock solution. The amount should be consistent across all samples and standards and should result in a peak that is of similar magnitude to the analyte peaks.

    • Derivatization (if necessary): For analytes with active hydrogens (e.g., fatty acids, alcohols), a derivatization step such as silylation is required to improve volatility and chromatographic performance.

  • GC-MS Analysis:

    • GC Conditions (Typical):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

      • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

      • Inlet Temperature: 250 °C.

      • Injection Mode: Splitless (1 µL injection volume).

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes. (Note: This program should be optimized based on the specific analytes).

    • MS Conditions (Typical):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Data Analysis:

    • Identify the peaks corresponding to the analytes and this compound based on their retention times and mass spectra.

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the response factor for each analyte relative to the internal standard using the calibration standards.

    • Quantify the amount of each analyte in the unknown samples by relating their peak area ratios to the calibration curve.

Thermal Energy Storage: Phase Change Material (PCM)

This compound is a paraffin-based Phase Change Material (PCM) with a melting point suitable for low-temperature thermal energy storage applications.[7] It can store and release significant amounts of latent heat during its solid-liquid phase transition.[7] Differential Scanning Calorimetry (DSC) is the primary technique used to characterize its thermal properties.

Experimental Protocol: Thermal Property Analysis of this compound using DSC

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating. An empty, sealed aluminum pan is used as a reference.

  • DSC Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a constant stream of inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

    • Heat the sample at a controlled linear rate (e.g., 2 K/min or 5 °C/min) to a temperature well above the melting point (e.g., 60 °C).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample at the same controlled rate back to the starting temperature.

  • Data Analysis:

    • The resulting DSC curve plots heat flow against temperature.

    • The endothermic peak on the heating curve represents melting. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the latent heat of fusion.

    • The exothermic peak on the cooling curve represents crystallization (solidification).

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Start Start Weigh Weigh 5-10 mg of this compound Start->Weigh Pan Place in Aluminum Pan Weigh->Pan Seal Hermetically Seal Pan Pan->Seal Load Load Sample & Reference Pans into DSC Seal->Load Purge Purge with Inert Gas Load->Purge Program Run Thermal Program (Heat/Cool Cycle) Purge->Program Measure Measure Heat Flow Program->Measure Curve Generate Heat Flow vs. Temperature Curve Measure->Curve Analysis Analyze Peaks: - Onset Temp (Melting Point) - Peak Area (Latent Heat) Curve->Analysis End End Analysis->End

Caption: Experimental workflow for DSC analysis of this compound.

Insect Chemical Ecology

This compound is a key cuticular hydrocarbon found on many insects.[2] It plays a crucial role in chemical communication, particularly in host discrimination. For example, the egg parasitoid Trissolcus basalis uses this compound to distinguish between male and female hosts of the stink bug Nezara viridula.[11]

Experimental Approach: Investigating Host Discrimination

While a specific, universally applicable protocol is difficult to define as it depends on the insect species, the general methodology involves behavioral assays.

  • Chemical Extraction: Cuticular hydrocarbons are extracted from male and female host insects using a non-polar solvent like hexane.

  • GC-MS Analysis: The extracts are analyzed by GC-MS to identify and quantify the chemical components, confirming the presence and relative abundance of this compound.

  • Behavioral Bioassays:

    • A Y-tube olfactometer or a similar choice-based arena is used.

    • The parasitoid (or other insect of interest) is introduced into the arena.

    • Different chemical cues are presented in the different arms of the olfactometer. This could include:

      • Solvent blank (control).

      • Extract from a male host.

      • Extract from a female host.

      • A synthetic standard of this compound.

    • The time the insect spends in each arm and its first choice are recorded to determine preference or avoidance.

Fragrance and Cosmetic Applications

In the fragrance industry, this compound can be used as a diluent or a fixative.[3][13] Its low odor profile and physical properties allow it to help stabilize more volatile fragrance components, prolonging the scent's longevity on a substrate.[3]

Experimental Approach: Evaluating Fixative Properties

  • Formulation: Create a simple fragrance accord (a mixture of several fragrance materials) in a solvent (e.g., ethanol).

  • Parallel Samples: Prepare two versions of the fragrance: one with the accord alone and another with the accord plus a specific concentration of this compound.

  • Sensory Evaluation:

    • Apply a controlled amount of each formulation to separate smelling strips.

    • A panel of trained evaluators assesses the odor intensity and character of each strip at regular time intervals (e.g., immediately, after 1 hour, 4 hours, 8 hours).

    • The persistence of the top and middle notes of the fragrance in the presence of this compound, compared to the control, indicates its efficacy as a fixative.

Antimicrobial Research

Preliminary studies have indicated that this compound, along with other alkanes, may possess antibacterial and antifungal activity.[14] This opens avenues for its investigation in drug development, particularly as part of synergistic formulations or as a non-active component in delivery systems.

Experimental Protocol: Broth Microdilution Assay for Antibacterial Screening

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Due to its insolubility in aqueous media, this compound must first be dissolved in a small amount of a solvent like DMSO.

    • A series of two-fold dilutions of the this compound solution are prepared in a 96-well microtiter plate using the broth medium. The final DMSO concentration should be kept low (<1%) to avoid inhibiting bacterial growth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Controls: Include positive controls (broth + bacteria, no compound) and negative controls (broth only).

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the well remains clear).

Conclusion

This compound (CAS 629-92-5) is a versatile long-chain alkane with well-documented physical and chemical properties. Its utility as an internal standard in chromatography, a phase change material for thermal energy storage, a semiochemical in insect ecology, and a component in fragrance formulations is well-established. The experimental protocols provided herein offer a foundation for researchers and scientists to effectively utilize this compound in their respective fields of study. Further research into its potential bioactive properties, such as its reported antimicrobial effects, may open new avenues for its application in drug development and material science.

References

The Antimicrobial Potential of Nonadecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Current Evidence, Methodologies, and Future Directions

Introduction

Nonadecane, a straight-chain alkane with the chemical formula C₁₉H₄₀, has emerged as a molecule of interest in the search for novel antimicrobial agents. Found in various natural sources, including plant essential oils and microbial metabolites, this compound has been associated with a spectrum of antimicrobial activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antimicrobial properties of this compound, with a focus on quantitative data, experimental methodologies, and the proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial compounds.

Antimicrobial Activity of this compound

Evidence suggests that this compound exhibits antibacterial, antifungal, and antiviral properties. However, a significant portion of the existing data is derived from studies of complex natural extracts where this compound is one of several components. Research on the antimicrobial activity of pure this compound is limited, representing a notable gap in the current literature.

Antibacterial and Antifungal Activity

Several studies have identified this compound as a constituent of plant extracts and microbial broths demonstrating significant antibacterial and antifungal effects. It is often reported alongside other long-chain alkanes and bioactive compounds, suggesting a potential synergistic contribution to the overall antimicrobial efficacy. The proposed mechanism for long-chain alkanes like this compound involves the disruption of the microbial cell membrane's integrity.

Antiviral Activity

There are isolated mentions of anti-HIV activity associated with this compound, although this area of research is still in its infancy and requires substantial further investigation to validate these preliminary findings.

Data Presentation: Quantitative Antimicrobial Data

The quantitative data for the antimicrobial activity of pure this compound is sparse. The following table summarizes available data, which is primarily derived from studies on extracts containing this compound. It is crucial to note that these values represent the activity of a mixture of compounds and not of purified this compound.

Organism(s)Source of this compound (Extract)Assay TypeQuantitative Data (as reported in source)Reference(s)
Staphylococcus aureus, Proteus vulgaris, Bacillus subtilisActinomycetes isolate AIA29 crude extractDisc DiffusionInhibition zones (IZ) for the total extract: S. aureus (33mm), P. vulgaris (23mm), B. subtilis (28mm). This compound was identified as one of the bioactive compounds.[1]
Micrococcus luteusCassia absus seed methanol (B129727) extractDisk DiffusionThe total extract showed a significant zone of inhibition. This compound was identified as a component of the extract.[2]

Note: The lack of specific Minimum Inhibitory Concentration (MIC) or zone of inhibition values for pure this compound is a significant data gap. Future research should focus on isolating and testing pure this compound to determine its intrinsic antimicrobial potency.

Proposed Mechanism of Action

The primary antimicrobial mechanism attributed to long-chain alkanes like this compound is the disruption of the cell membrane. The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of microbial cell membranes. This insertion is believed to lead to:

  • Increased Membrane Fluidity: The integration of the alkane chain disrupts the ordered structure of the lipid bilayer, increasing its fluidity.

  • Altered Permeability: This disruption can create pores or channels in the membrane, leading to increased permeability.

  • Leakage of Intracellular Components: The loss of membrane integrity results in the leakage of essential ions, metabolites, and macromolecules from the cytoplasm, ultimately leading to cell death.

Currently, specific signaling pathways triggered by this compound-induced membrane stress have not been elucidated.

Experimental Protocols

Standardized methodologies are essential for the accurate assessment of the antimicrobial properties of this compound. Due to its hydrophobic nature, modifications to standard protocols may be necessary to ensure proper dispersion in aqueous test media.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth.

Protocol:

  • Preparation of this compound Stock Solution: Due to its low water solubility, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration. It is crucial to determine the non-inhibitory concentration of the solvent by running a solvent toxicity control.

  • Preparation of Microtiter Plates: Dispense sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the broth-filled wells to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganism in broth with the solvent but without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.

Agar (B569324) Disk Diffusion Method for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of a compound.

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it inhibits its growth, creating a clear area (zone of inhibition) around the disk.

Protocol:

  • Agar Plate Preparation: Prepare and pour a suitable agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the this compound solution (dissolved in a volatile solvent to facilitate application and subsequent evaporation). Allow the solvent to evaporate completely before placing the disks on the agar.

  • Disk Placement: Aseptically place the impregnated disks on the inoculated agar surface.

  • Controls: Use a disk impregnated with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition in millimeters.

Considerations for Testing Hydrophobic Compounds:

  • Solubilizing Agents: The use of emulsifying agents or surfactants (e.g., Tween 80) at non-inhibitory concentrations can help to disperse hydrophobic compounds in aqueous media.

  • Vapor Phase Activity: For volatile compounds, antimicrobial activity might occur through the vapor phase. This can be assessed by placing the compound in the lid of the Petri dish without direct contact with the agar.

Mandatory Visualizations

G cluster_membrane Microbial Cell Membrane LipidBilayer Lipid Bilayer MembraneDisruption Membrane Disruption LipidBilayer->MembraneDisruption This compound This compound Intercalation Intercalation This compound->Intercalation Intercalation->LipidBilayer IncreasedPermeability Increased Permeability MembraneDisruption->IncreasedPermeability Leakage Leakage of Intracellular Components IncreasedPermeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action of this compound.

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis A Prepare this compound Stock Solution C Broth Microdilution (MIC Determination) A->C D Agar Disk Diffusion (Zone of Inhibition) A->D B Prepare Microbial Inoculum B->C B->D E Record MIC Value C->E F Measure Zone of Inhibition D->F G Evaluate Antimicrobial Activity E->G F->G

Caption: General experimental workflow for antimicrobial activity assessment.

Conclusion and Future Directions

This compound demonstrates potential as an antimicrobial agent, likely acting through the disruption of microbial cell membranes. However, the current body of research is limited, with a notable absence of quantitative data on the pure compound. To fully realize the therapeutic potential of this compound, future research should prioritize:

  • Testing of Pure this compound: Conducting comprehensive antimicrobial susceptibility testing of purified this compound against a broad panel of clinically relevant bacteria, fungi, and viruses.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and the microbial cell membrane, and investigating any downstream effects or signaling pathways.

  • Synergy Studies: Evaluating the synergistic potential of this compound with existing antimicrobial drugs to enhance efficacy and combat resistance.

  • Toxicology and Safety: Assessing the cytotoxic effects of this compound on mammalian cells to determine its therapeutic index and potential for clinical application.

By addressing these key areas, the scientific community can build a more complete understanding of this compound's antimicrobial properties and its viability as a lead compound for the development of new anti-infective therapies.

References

Methodological & Application

N-Nonadecane as an Internal Standard for Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography (GC), the use of an internal standard (IS) is a critical practice for achieving accurate and precise results. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls. It serves to correct for variations that may occur during sample preparation, injection volume, and instrument response. N-nonadecane (C19H40), a saturated hydrocarbon, is an excellent choice as an internal standard for the GC analysis of a variety of compounds, particularly in the fields of fatty acid analysis, essential oil profiling, and environmental monitoring.

The ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and chromatographically resolved from other components. N-nonadecane meets these criteria for many applications. Its long-chain aliphatic structure mimics the behavior of many lipids and hydrocarbons during extraction and chromatographic separation. Furthermore, being an odd-numbered carbon chain alkane, it is not typically found in high concentrations in most biological and environmental samples, minimizing the risk of interference.

This document provides detailed application notes and protocols for the use of n-nonadecane as an internal standard in gas chromatography.

Properties of N-Nonadecane

A thorough understanding of the physicochemical properties of n-nonadecane is essential for its effective use as an internal standard.

PropertyValueReference
Molecular FormulaC19H40[1]
Molecular Weight268.52 g/mol [1]
Boiling Point330 °C[2]
Melting Point32-34 °C[2]
Density0.786 g/mL at 25 °C[2]
Assay≥99.5% (GC)

General Workflow for Using an Internal Standard

The fundamental principle of the internal standard method is to compare the response of the analyte to the response of a constant amount of the internal standard. This allows for accurate quantification even if there are variations in sample volume or instrument sensitivity.

Internal Standard Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Analyte Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample Standard Calibration Standards Spike_Standard Spike Standards with IS Standard->Spike_Standard IS_Stock N-Nonadecane (IS) Stock Solution IS_Stock->Spike_Sample Add constant amount IS_Stock->Spike_Standard Add constant amount GC_Analysis Gas Chromatography (GC-FID/MS) Spike_Sample->GC_Analysis Spike_Standard->GC_Analysis Peak_Integration Peak Area Integration GC_Analysis->Peak_Integration Ratio_Calc Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve From Standards Quantification Quantify Analyte in Sample Ratio_Calc->Quantification From Sample Cal_Curve->Quantification

General workflow for quantitative analysis using n-nonadecane as an internal standard.

Application 1: Analysis of Fatty Acid Methyl Esters (FAMEs)

N-nonadecane is a suitable internal standard for the quantification of fatty acid methyl esters (FAMEs) in various matrices, including biological tissues, oils, and biodiesel.

Experimental Protocol

1. Preparation of N-Nonadecane Internal Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of n-nonadecane (≥99.5% purity).

  • Dissolve the n-nonadecane in 10 mL of high-purity hexane (B92381) or isooctane (B107328) in a volumetric flask.

  • Mix thoroughly to ensure complete dissolution.

  • Store the stock solution in a sealed vial at 4°C.

2. Sample Preparation and Derivatization to FAMEs

  • Lipid Extraction (Folch Method):

    • To a known amount of homogenized sample (e.g., 100 mg of tissue or 50 mg of oil), add a precise volume of the n-nonadecane internal standard stock solution (e.g., 100 µL).

    • Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture and vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge to separate the phases.

    • Carefully collect the lower organic layer containing the lipids and the internal standard.

  • Transesterification to FAMEs:

    • Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

    • Add 1 mL of 14% boron trifluoride in methanol (BF3-methanol).

    • Seal the tube and heat at 100°C for 30 minutes.

    • Cool to room temperature, then add 1 mL of water and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge.

    • Transfer the upper hexane layer containing the FAMEs and n-nonadecane to a clean GC vial.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • MS System: Agilent 5977B MSD or equivalent

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full Scan (m/z 40-550) or Selected Ion Monitoring (SIM) for target FAMEs and n-nonadecane (m/z 57, 71, 85).

Data Presentation: Performance Characteristics

The following table summarizes the expected performance characteristics when using a long-chain hydrocarbon internal standard like n-nonadecane for FAME analysis. Data is inferred from validation studies of structurally similar internal standards.[3][4]

ParameterExpected Value
Linearity (R²) ≥ 0.99
Accuracy (Recovery %) 85 - 115%
Precision (RSD%) < 15%
Limit of Detection (LOD) Analyte and matrix-dependent
Limit of Quantification (LOQ) Analyte and matrix-dependent

Workflow for FAMEs Analysis

FAMEs Analysis Workflow Sample Biological Sample / Oil IS_Addition Add N-Nonadecane (IS) Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch Method) IS_Addition->Extraction Derivatization Transesterification to FAMEs (BF3-Methanol) Extraction->Derivatization GC_Analysis GC-MS Analysis Derivatization->GC_Analysis Quantification Quantification of FAMEs GC_Analysis->Quantification

Workflow for the quantitative analysis of FAMEs using n-nonadecane.

Application 2: Quantification of Essential Oil Components

N-nonadecane can be used as an internal standard for the quantitative analysis of various components in essential oils, particularly for less volatile compounds.

Experimental Protocol

1. Preparation of N-Nonadecane Internal Standard Stock Solution (1 mg/mL)

  • Prepare as described in the FAMEs analysis protocol, using a suitable solvent such as hexane or ethanol (B145695).

2. Sample Preparation

  • Accurately weigh approximately 10 mg of the essential oil into a GC vial.

  • Add a precise volume of the n-nonadecane internal standard stock solution (e.g., 100 µL).

  • Add 1 mL of hexane or ethanol to dilute the sample.

  • Vortex to ensure homogeneity.

3. Gas Chromatography-Flame Ionization Detection (GC-FID) Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent non-polar column

  • Carrier Gas: Hydrogen or Helium at a constant flow

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 1:50), 1 µL injection volume

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 3°C/min to 240°C, hold for 5 minutes

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

Data Presentation: Performance Characteristics

The performance of n-nonadecane as an internal standard in essential oil analysis will depend on the specific components being quantified. The following are general expectations.

ParameterExpected Value
Linearity (R²) ≥ 0.99
Repeatability (RSD%) < 5%
Limit of Detection (LOD) Component-dependent (typically in the low ppm range)[5]

Logical Relationship for Essential Oil Quantification

Essential Oil Quantification cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation EO_Sample Essential Oil Sample Dilution Dilute with Solvent EO_Sample->Dilution IS_Stock N-Nonadecane (IS) Stock IS_Stock->Dilution Add fixed amount GC_FID GC-FID Analysis Dilution->GC_FID Peak_Areas Determine Peak Areas GC_FID->Peak_Areas Response_Factor Determine Relative Response Factors Peak_Areas->Response_Factor Quantify Quantify Components Peak_Areas->Quantify Response_Factor->Quantify

Logical relationship for quantifying essential oil components.

Application 3: Environmental Analysis of Hydrocarbons

N-nonadecane is frequently used as an internal standard in environmental analysis for the quantification of total petroleum hydrocarbons (TPH) and other aliphatic hydrocarbon contaminants in soil and water samples.

Experimental Protocol

1. Preparation of N-Nonadecane Internal Standard Stock Solution (10 µg/mL)

2. Sample Preparation

  • Soil Sample Extraction:

    • To a known weight of soil (e.g., 10 g), add a precise volume of the n-nonadecane internal standard stock solution.

    • Extract the hydrocarbons using a suitable solvent (e.g., dichloromethane) via sonication or Soxhlet extraction.

    • Concentrate the extract to a final volume of 1 mL.

  • Water Sample Extraction:

    • To a known volume of water (e.g., 1 L), add a precise volume of the n-nonadecane internal standard stock solution.

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane.

    • Dry the organic extract with anhydrous sodium sulfate (B86663) and concentrate to a final volume of 1 mL.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 270°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 320°C, hold for 10 minutes

  • MS System: Agilent 5977B MSD or equivalent

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) to target specific hydrocarbon ions and n-nonadecane ions (m/z 57, 71, 85).

Data Presentation: Performance Characteristics

The following table presents typical performance data for the analysis of hydrocarbons using a deuterated internal standard, which can be considered comparable to the performance expected with n-nonadecane.[6]

ParameterValue
Linearity (R²) > 0.99
Instrumental LOD (µg/mL) 0.004 - 0.076
Instrumental LOQ (µg/mL) 0.008 - 0.164
Recovery (%) 70 - 130%

Workflow for Environmental Hydrocarbon Analysis

Environmental Hydrocarbon Analysis Sample Soil or Water Sample IS_Spiking Spike with N-Nonadecane (IS) Sample->IS_Spiking Extraction Solvent Extraction IS_Spiking->Extraction Concentration Extract Concentration Extraction->Concentration GC_MS GC-MS Analysis (SIM Mode) Concentration->GC_MS Quantification Quantify Hydrocarbons GC_MS->Quantification

Workflow for the analysis of environmental hydrocarbon samples.

Conclusion

N-nonadecane is a versatile and reliable internal standard for a range of gas chromatography applications. Its chemical inertness, chromatographic behavior, and low natural abundance make it an excellent choice for improving the accuracy and precision of quantitative analyses of fatty acids, essential oils, and environmental contaminants. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement n-nonadecane as an internal standard in their analytical workflows. Proper method validation is crucial to ensure the suitability of n-nonadecane for any specific application and sample matrix.

References

Application Notes & Protocols: Nonadecane in Phase Change Material (PCM) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Nonadecane as a Phase Change Material

This compound (C₁₉H₄₀) is a linear alkane, or paraffin (B1166041), that functions as an effective organic Phase Change Material (PCM). PCMs are substances that absorb and release large amounts of thermal energy—known as latent heat—at a relatively constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This property makes them ideal for thermal energy storage and passive temperature regulation.

With a phase change temperature slightly above typical room temperature, this compound is particularly suitable for applications requiring thermal management in the controlled room temperature range (15-25°C) and for low-temperature heat storage. Organic PCMs like this compound are chemically inert, non-corrosive, and exhibit stable performance over many thermal cycles.[1] These characteristics have led to their use in diverse fields, including energy-efficient buildings, smart textiles, and, critically, in the pharmaceutical cold chain to ensure the safe transport and storage of temperature-sensitive medical products.[2][3][4]

These notes provide an overview of this compound's properties, common formulation strategies, and detailed protocols for its preparation and characterization.

Thermophysical Properties of this compound

The effective design of a PCM-based system requires accurate knowledge of the material's thermophysical properties. This compound is characterized by its distinct melting point and high latent heat of fusion. A summary of its key properties is presented in Table 1.

Table 1: Thermophysical Properties of n-Nonadecane

PropertyValueUnitsReference(s)
Thermal Properties
Melting Temperature32 - 34°C[5]
Latent Heat of Fusion~203 - 211kJ/kg (J/g)[6][7]
Thermal Conductivity (Solid)0.23 (at 10°C)W/(m·K)[3]
Thermal Conductivity (Liquid)0.152 (at 35°C)W/(m·K)[3]
Specific Heat Capacity (Solid)~1.8 (at 0°C)kJ/(kg·K)[3]
Specific Heat Capacity (Liquid)~2.3 (at 57°C)kJ/(kg·K)[3]
Physical Properties
Molecular FormulaC₁₉H₄₀-[8]
Molar Mass268.52 g/mol [8]
Density~786 kg/m ³[3]
AppearanceWaxy Solid / Crystalline-[9]
This compound-Based PCM Formulations

While pure this compound has excellent thermal properties, its practical application is often limited by leakage in the liquid state and low thermal conductivity. To overcome these challenges, this compound is typically incorporated into composite materials or encapsulated.

In this approach, liquid this compound is held within the porous structure of a supporting material via capillary forces, preventing leakage after melting.[10] This method creates a form-stable composite that is easy to handle and integrate into various systems.

  • Supporting Materials: Common porous materials include expanded perlite, expanded graphite, activated carbon, and porous ceramics.[10][11]

  • Preparation Method: Vacuum impregnation is a common and effective technique used to ensure the complete infiltration of the PCM into the porous matrix.[10][12]

Encapsulation involves coating small particles or droplets of this compound with a protective shell, typically a polymer. This creates micro- or nano-sized capsules that contain the PCM, preventing leakage and increasing the heat transfer surface area.[9]

  • Shell Materials: Polymers such as polyurethane, polymethyl methacrylate (B99206) (PMMA), or melamine-formaldehyde are frequently used.[13][14]

  • Preparation Method: Polymerization techniques like in-situ polymerization and miniemulsion polymerization are widely employed to form the shell around the this compound core.[9][15]

A PCM nanoemulsion is a suspension of nano-sized droplets of this compound in a carrier fluid (typically water).[16][17] These fluids can be used for both thermal energy storage and heat transfer applications, offering enhanced heat transfer capabilities due to the high surface area of the dispersed PCM droplets.[17]

  • Components: A typical formulation includes this compound (dispersed phase), water (continuous phase), and a surfactant to ensure stability.

  • Preparation Method: Solvent-assisted emulsification or phase inversion temperature (PIT) methods are used to create stable nanoemulsions.[16]

Fig 1. This compound PCM Formulation Strategies PCM This compound PCM SSPCM Shape-Stabilized PCM (SS-PCM) PCM->SSPCM Encapsulated Encapsulated PCM (Micro/Nano) PCM->Encapsulated Emulsion PCM Nanoemulsion PCM->Emulsion Porous Porous Support (e.g., Graphite, Perlite) SSPCM->Porous incorporates Impregnation Vacuum Impregnation SSPCM->Impregnation prepared via Shell Polymer Shell (e.g., PMMA, Polyurethane) Encapsulated->Shell consists of Polymerization In-situ / Miniemulsion Polymerization Encapsulated->Polymerization prepared via Fluid Carrier Fluid (e.g., Water + Surfactant) Emulsion->Fluid suspended in

Fig 1. This compound PCM Formulation Strategies
Applications

The transport of temperature-sensitive pharmaceuticals, such as vaccines, insulin, and biologics, requires precise temperature control to maintain efficacy and safety.[2][18] PCMs are integral to modern cold chain packaging, providing a reliable passive solution for maintaining specific temperature ranges (e.g., 2-8°C, 15-25°C).[19][20] this compound, with its melting point around 32°C, is a candidate for applications requiring protection from high temperatures and for maintaining a "controlled room temperature" environment during shipping through varied climates.[20] PCM-based packaging offers a cost-effective and energy-efficient alternative to active refrigeration, reducing the risk of product spoilage due to logistical issues.[2][18][21]

This compound-based composites can be integrated into building materials (like gypsum boards) or textiles to passively regulate temperature.[11] They absorb excess heat from the environment as the temperature rises above their melting point and release the stored heat as the temperature drops, enhancing thermal comfort and reducing energy consumption for heating and cooling.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of this compound-based PCMs.

Fig 2. General Experimental Workflow for PCM Development cluster_0 Formulation cluster_1 Characterization cluster_2 Performance Testing cluster_3 Application prep 1. PCM Formulation (e.g., Vacuum Impregnation) dsc 2. Thermal Properties (DSC Analysis) prep->dsc tc 3. Thermal Conductivity (MTPS / HFM) dsc->tc cycling 4. Long-Term Stability (Thermal Cycling) tc->cycling app 5. System Integration & Performance Validation cycling->app

Fig 2. General Experimental Workflow for PCM Development
Protocol 1: Preparation of a Shape-Stabilized this compound/Porous Material Composite

This protocol describes the use of vacuum impregnation to create a shape-stabilized PCM composite.[10][12]

Materials & Equipment:

  • n-Nonadecane

  • Porous supporting material (e.g., expanded perlite, activated carbon)

  • Vacuum oven or a desiccator connected to a vacuum pump

  • Beaker

  • Hot plate

  • Balance

Procedure:

  • Drying: Dry the porous supporting material in an oven at 110°C for at least 12 hours to remove any moisture. Let it cool to room temperature in a desiccator.

  • Mixing: Weigh the desired amounts of n-nonadecane and the dried porous support to achieve the target mass fraction. Place both components into a beaker.

  • Melting: Place the beaker on a hot plate and heat it to approximately 60-70°C, well above the melting point of this compound, until all the PCM is in a liquid state. Stir gently to ensure the porous support is fully immersed in the molten PCM.

  • Vacuum Impregnation: Transfer the beaker containing the molten mixture into a vacuum oven or desiccator.[17]

  • Apply vacuum (e.g., -0.1 MPa) for 1-2 hours. This process removes trapped air from the pores of the support material, allowing for complete infiltration by the molten this compound.[11]

  • Cooling & Solidification: Release the vacuum and remove the beaker from the oven/desiccator. Allow the composite to cool down to room temperature to solidify.

  • Post-Processing: Once solidified, the composite may have excess PCM on its surface. This can be removed by gently scraping or by placing the composite on absorbent paper and briefly heating it just above the melting point.

  • Storage: Store the final shape-stabilized PCM composite in a sealed container.

Protocol 2: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of melting temperature and latent heat of fusion for this compound-based PCMs.[6][22][23]

Materials & Equipment:

  • PCM sample (5-10 mg)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the PCM sample accurately into an aluminum DSC pan.

  • Seal the pan hermetically using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Thermal Program: a. Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C). b. Heating Cycle: Heat the sample from 0°C to a temperature well above the melting point (e.g., 60°C) at a constant rate (e.g., 5°C/min or 10°C/min).[8][23] This cycle is used to determine the melting temperature (Tₘ) and latent heat of fusion (ΔHₘ). c. Isothermal Hold: Hold the sample at 60°C for 5 minutes to ensure complete melting. d. Cooling Cycle: Cool the sample back down to 0°C at the same rate. This cycle is used to determine the solidification temperature (Tₛ) and latent heat of solidification (ΔHₛ).

  • Data Analysis:

    • Analyze the resulting DSC thermogram using the instrument's software.

    • The melting and solidification temperatures are typically determined from the onset or peak of the endothermic and exothermic events, respectively.

    • The latent heat is calculated by integrating the area under the phase transition peak.

Protocol 3: Assessment of Thermal Reliability using Thermal Cycling

This protocol is for evaluating the long-term stability of a PCM by subjecting it to repeated melting and freezing cycles.[22][24]

Materials & Equipment:

  • PCM sample in a sealed container (e.g., vial, tube)

  • Thermal cycling apparatus (e.g., environmental chamber, two temperature-controlled baths, or a thermoelectric device)[5][22]

  • DSC instrument for pre- and post-cycling analysis

Procedure:

  • Initial Characterization: Before cycling, perform a DSC analysis (Protocol 2) on a representative sample of the PCM to establish its initial thermal properties (Tₘ, Tₛ, ΔHₘ, ΔHₛ).

  • Sample Preparation: Place a known amount of the PCM sample into a container and seal it to prevent mass loss.

  • Thermal Cycling: a. Place the sealed sample into the thermal cycling apparatus. b. Set the high temperature to be above the PCM's melting point (e.g., 50°C) and the low temperature to be below its solidification point (e.g., 10°C). c. Program the apparatus to alternate between the high and low temperatures. The duration at each temperature should be sufficient to ensure complete melting and solidification. d. Run the test for a predetermined number of cycles (e.g., 100, 500, 1000 cycles).[5][25]

  • Interim and Final Analysis: a. After a set number of cycles, visually inspect the sample for any physical changes, such as degradation or phase separation. b. After the total number of cycles is complete, carefully extract a small sample (5-10 mg) from the container. c. Perform a final DSC analysis on this cycled sample using the exact same method as the initial characterization.

  • Evaluation: Compare the DSC results of the cycled sample with the initial results.[25] A significant change (e.g., >5-10%) in the melting temperature or latent heat indicates thermal instability or degradation of the PCM.[24]

Protocol 4: Measurement of Thermal Conductivity

This protocol describes a general method for measuring the thermal conductivity of a PCM in both solid and liquid states using the Modified Transient Plane Source (MTPS) technique, compliant with ASTM D7984.[13]

Materials & Equipment:

  • PCM sample

  • Thermal conductivity analyzer (e.g., C-Therm TCi) with a temperature-controllable stage

  • Sample holder/container

Procedure:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using standard reference materials.

  • Sample Preparation:

    • Solid State: Ensure the solid PCM sample has a flat surface to make good thermal contact with the sensor.

    • Liquid State: Place the molten PCM in a suitable container, ensuring the liquid level is sufficient to cover the sensor area.

  • Measurement Setup: Place the sample onto the instrument's sensor. Ensure good thermal contact for solid samples.

  • Temperature-Controlled Measurement: a. Set the desired measurement temperature using the temperature controller. Start with a temperature where the PCM is fully solid (e.g., 10°C). b. Allow the sample to reach thermal equilibrium at the set temperature. c. Initiate the measurement. The instrument applies a momentary heat pulse and measures the temperature response to determine thermal conductivity and effusivity. d. Repeat the measurement multiple times at the same temperature to ensure reproducibility. e. Increase the temperature in steps (e.g., 5°C increments), allowing the sample to equilibrate at each step before taking measurements. Continue this process through the phase transition and into the liquid state.

  • Data Analysis: Plot the measured thermal conductivity as a function of temperature. This will show the difference in conductivity between the solid and liquid phases.

References

Preparation of Nonadecane-Based Nanoencapsulated Phase Change Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of nanoencapsulated phase change materials (PCMs) utilizing a nonadecane core. The protocols offer detailed, step-by-step guidance for the preparation and evaluation of these advanced nanomaterials, with a particular focus on their application in thermo-responsive drug delivery.

Introduction to this compound-Based Nanoencapsulated PCMs

This compound, a paraffin (B1166041) hydrocarbon, is a phase change material with a melting point ranging from 32 to 34°C, which is close to physiological body temperature. This property makes it an excellent candidate for applications in biomedicine, particularly for temperature-triggered drug release systems. Nanoencapsulation of this compound within a polymer shell provides several advantages: it prevents leakage of the molten core, increases the surface area-to-volume ratio for improved heat transfer, and allows for surface functionalization for targeted delivery.[1] These nanoencapsulated PCMs (nano-PCMs) can be designed to remain stable at normal body temperature (around 37°C) and release their payload when exposed to localized hyperthermia (temperatures above their melting point).

Data Presentation: Physicochemical and Thermal Properties

The properties of this compound-based nano-PCMs are highly dependent on the synthesis method and the shell material used. Below is a summary of typical quantitative data obtained for this compound nanocapsules prepared by different methods.

Preparation MethodShell MaterialAverage Particle Size (nm)Melting Temperature (°C)Latent Heat of Fusion (J/g)Encapsulation Efficiency (%)Reference
Miniemulsion in-situ PolymerizationPolystyrene (PS) & Polymethyl Methacrylate (B99206) (PMMA)160 ± 1133.176.945.8[2]
Interfacial PolycondensationPolyurethane (PU)100 - 34029.682Not Reported[3]
Pickering EmulsificationPolystyrene (PS)Submicron with uniform distributionNot ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nano-PCMs by Miniemulsion In-situ Polymerization

This protocol describes the synthesis of this compound nanocapsules with a polystyrene and polymethyl methacrylate (PS-PMMA) copolymer shell.

Materials:

  • This compound (core material)

  • Styrene (B11656) (St, monomer)

  • Methyl methacrylate (MMA, monomer)

  • Sodium dodecyl sulfate (B86663) (SDS, surfactant)

  • Potassium persulfate (KPS, initiator)

  • Deionized water

Procedure:

  • Oil Phase Preparation: In a beaker, dissolve a specific amount of this compound in a mixture of styrene and methyl methacrylate monomers. A typical mass ratio of core to shell material is 1:1.

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium dodecyl sulfate (SDS) in deionized water to create a surfactant solution.

  • Emulsification: Add the oil phase to the aqueous phase while stirring vigorously. Sonicate the mixture using a probe sonicator in an ice bath to form a stable miniemulsion.

  • Polymerization: Transfer the miniemulsion to a three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer. Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Initiation: Dissolve potassium persulfate (KPS) in a small amount of deionized water and add it to the flask to initiate polymerization.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 6 hours under a nitrogen atmosphere with continuous stirring.

  • Purification: Cool the resulting nano-PCM dispersion to room temperature. Purify the nanocapsules by centrifugation and repeated washing with deionized water to remove unreacted monomers and surfactant.

  • Drying: Lyophilize the purified nanocapsules to obtain a dry powder.

Protocol 2: Preparation of this compound-Based Nano-PCMs by Interfacial Polycondensation

This protocol outlines the synthesis of this compound nanocapsules with a polyurethane (PU) shell.

Materials:

  • This compound (core material)

  • Toluene-2,4-diisocyanate (TDI, oil-soluble monomer)

  • Diethylenetriamine (B155796) (DETA, water-soluble monomer)

  • Gum arabic (emulsifier)

  • Deionized water

Procedure:

  • Oil Phase Preparation: Dissolve toluene-2,4-diisocyanate (TDI) in this compound.

  • Aqueous Phase Preparation: Dissolve gum arabic in deionized water.

  • Emulsification: Add the oil phase to the aqueous phase and homogenize at high speed to form an oil-in-water emulsion.

  • Polymerization: Add an aqueous solution of diethylenetriamine (DETA) dropwise to the emulsion with continuous stirring. The polymerization reaction occurs at the oil-water interface.

  • Reaction: Continue stirring for 3 hours at a controlled temperature (e.g., 50°C) to ensure complete polymerization.

  • Purification: Filter the resulting nanocapsule suspension and wash extensively with deionized water and ethanol (B145695) to remove unreacted monomers and the emulsifier.

  • Drying: Dry the purified nanocapsules in a vacuum oven.

Protocol 3: Characterization of this compound-Based Nano-PCMs

1. Particle Size and Morphology Analysis:

  • Dynamic Light Scattering (DLS): Disperse the nanocapsules in deionized water and analyze using a DLS instrument to determine the average particle size and polydispersity index (PDI).

  • Transmission Electron Microscopy (TEM): Deposit a drop of the diluted nanocapsule dispersion onto a carbon-coated copper grid, allow it to dry, and then observe the morphology and size of the nanocapsules under a transmission electron microscope.[4]

2. Thermal Properties Analysis:

  • Differential Scanning Calorimetry (DSC): Accurately weigh a small amount of the dried nanocapsules into an aluminum DSC pan. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the melting temperature and latent heat of fusion. Then, cool the sample at the same rate to determine the freezing temperature and latent heat of solidification.

3. Encapsulation Efficiency and Drug Loading:

  • Thermogravimetric Analysis (TGA): Heat the nanocapsules in a TGA instrument under a nitrogen atmosphere to determine the weight loss profile. The weight loss corresponding to the degradation of the core material can be used to calculate the encapsulation efficiency.

  • For Drug-Loaded Nanocapsules: To determine drug loading, dissolve a known amount of the nanocapsules in a suitable solvent to break the shell and release the drug. Quantify the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The drug loading and encapsulation efficiency can be calculated using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanocapsules / Total mass of nanocapsules) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanocapsules / Initial mass of drug used) x 100

Mandatory Visualizations

experimental_workflow Experimental Workflow for Nano-PCM Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Phase Preparation Phase Preparation Emulsification Emulsification Phase Preparation->Emulsification Oil & Aqueous Phases Polymerization Polymerization Emulsification->Polymerization Purification Purification Polymerization->Purification Drying Drying Purification->Drying Morphology Morphology Drying->Morphology TEM Particle Size Particle Size Drying->Particle Size DLS Thermal Properties Thermal Properties Drying->Thermal Properties DSC Encapsulation Encapsulation Drying->Encapsulation TGA Characterization_Complete Characterized Nano-PCMs Drug Loading Drug Loading Characterization_Complete->Drug Loading In Vitro Release Study In Vitro Release Study Drug Loading->In Vitro Release Study

Caption: Workflow for synthesis and characterization of nano-PCMs.

drug_release_pathway Temperature-Triggered Drug Release Mechanism Drug-Loaded Nano-PCM Drug-Loaded Nano-PCM Normal Body Temp Normal Body Temperature (~37°C) Drug-Loaded Nano-PCM->Normal Body Temp Hyperthermia Localized Hyperthermia (> Melting Point of this compound) Drug-Loaded Nano-PCM->Hyperthermia Stable Nanocapsule Stable Nanocapsule (Drug Retained) Normal Body Temp->Stable Nanocapsule Phase Change This compound Core Melts (Solid to Liquid) Hyperthermia->Phase Change Drug Release Drug is Released from the Nanocapsule Phase Change->Drug Release

Caption: Mechanism of temperature-triggered drug release.

Application in Thermo-Responsive Drug Delivery

The unique thermal properties of this compound-based nano-PCMs make them highly suitable for the development of "smart" drug delivery systems. These systems can be designed to release a therapeutic agent in response to a specific temperature trigger.

Principle:

A hydrophobic drug can be encapsulated within the this compound core during the nanoencapsulation process. At physiological temperature (approximately 37°C), which is above the melting point of this compound, the core will be in a liquid state, but the drug is retained within the intact polymer shell. If the local temperature is lowered below the freezing point of this compound, the core solidifies, trapping the drug. Upon targeted heating of the tissue (e.g., in hyperthermia treatment for cancer), the this compound core melts, leading to a change in the permeability of the polymer shell and subsequent release of the encapsulated drug. This "on-demand" release can enhance the therapeutic efficacy of the drug at the target site while minimizing systemic side effects.

Protocol for In Vitro Drug Release Study:

  • Preparation of Drug-Loaded Nano-PCMs: Prepare the this compound-based nano-PCMs using one of the protocols described above, with the modification of dissolving the hydrophobic drug in the oil phase along with the this compound.

  • Release Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions.

  • Experimental Setup:

    • Disperse a known amount of the drug-loaded nanocapsules in the PBS solution in multiple vials.

    • Place half of the vials in a water bath maintained at a temperature below the melting point of this compound (e.g., 25°C).

    • Place the other half of the vials in a water bath maintained at a temperature above the melting point of this compound (e.g., 40°C).

  • Sampling: At predetermined time intervals, withdraw an aliquot from each vial. To separate the nanocapsules from the release medium, centrifuge the aliquot and collect the supernatant.

  • Quantification: Analyze the concentration of the released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time for both temperatures to determine the release profile.

Expected Results:

A significantly higher and faster drug release is expected at the temperature above the melting point of this compound compared to the temperature below it, demonstrating the thermo-responsive nature of the drug delivery system. For instance, a study on a similar paraffin-based system showed a burst release of the encapsulated drug when the temperature was increased above the melting point of the PCM.

Quantitative Data on Drug Release:

While specific data for this compound is limited, studies on other paraffin-based nano-PCMs for drug delivery have shown promising results. For example, doxorubicin-loaded nanocapsules have been developed with high encapsulation efficiencies.[5] The release kinetics often follow a biphasic pattern, with an initial burst release followed by a sustained release phase. The rate and extent of release are influenced by the polymer shell composition and the drug-core interactions.[3]

References

Application Note: GC-MS Protocol for Nonadecane Identification in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonadecane (C₁₉H₄₀) is a long-chain n-alkane that can be found in various complex mixtures, including biological samples, environmental matrices, and petroleum-based products.[1][2] Its identification and quantification are crucial in fields ranging from biomarker research to quality control in the chemical and pharmaceutical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high sensitivity and selectivity by separating volatile compounds and providing detailed molecular information for their identification.[3][4]

This application note provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation required for the unambiguous identification of this compound in complex mixtures.

Sample Preparation

The primary goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte for analysis. The choice of method depends on the sample type (e.g., liquid, solid, biological tissue).[5] All samples should be collected in clean glass containers to avoid contamination.[3]

Solvents and Reagents
  • Solvents: Use high-purity, volatile organic solvents such as n-hexane, heptane, or dichloromethane.[3][6]

  • Internal Standards (Optional, for quantification): Deuterated alkanes or a different chain-length alkane not present in the sample.

  • Drying Agent: Anhydrous sodium sulfate (B86663).

Extraction Protocols

2.2.1 Liquid-Liquid Extraction (LLE) LLE is suitable for aqueous samples like plasma, serum, or wastewater. It separates analytes based on their differential solubility in two immiscible solvents.[3]

  • To 1 mL of the aqueous sample, add 2 mL of n-hexane (or another suitable non-polar solvent).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at low speed (e.g., 2000 rpm) for 10 minutes to separate the organic and aqueous layers.[7]

  • Carefully transfer the upper organic layer (containing this compound) to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the extract to remove residual water.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary.

2.2.2 Solid-Phase Extraction (SPE) SPE is used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a sorbent material.[3]

  • Conditioning: Pass 2-3 mL of the elution solvent (e.g., hexane) through the SPE cartridge (e.g., C18 or silica).

  • Equilibration: Pass 2-3 mL of the sample solvent through the cartridge.

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the this compound using a strong non-polar solvent like hexane. The collected eluent is then ready for GC-MS analysis.

2.2.3 Extraction from Solid Samples For solid samples like plant tissue, soil, or powders, an extraction step is required.[8]

  • Homogenize or grind the solid sample to a fine powder.[7]

  • Accurately weigh about 0.1-1.0 g of the powdered material into a test tube.

  • Add a suitable extraction solvent (e.g., 5 mL of hexane).

  • Sonicate the mixture for approximately 15-20 minutes to facilitate extraction.[7]

  • Centrifuge to pellet the solid material.

  • Transfer the clear supernatant to a clean vial for analysis. Filtration through a 0.22 µm filter may be necessary to remove fine particles.

Experimental Protocol: GC-MS Analysis

Instrumentation

A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source is required.

GC-MS Parameters

The following table summarizes typical instrument parameters for the analysis of this compound and other long-chain alkanes. Parameters may require optimization based on the specific instrument and sample matrix.

ParameterTypical SettingPurpose
Gas Chromatograph (GC)
ColumnNon-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9][10]Separates compounds based on boiling point and polarity. Non-polar columns are ideal for alkanes.
Injection ModeSplitless or Split (e.g., 20:1).[10]Splitless mode is used for trace analysis, while split mode is for more concentrated samples.
Injection Volume1 µL.[10]Standard volume for capillary GC.
Injector Temperature250 - 280 °C.[9][10]Ensures rapid volatilization of the sample.
Carrier GasHelium.[9][10]Inert mobile phase to carry the sample through the column.
Flow Rate1.0 - 1.5 mL/min (constant flow).[9][10]Optimal flow for good separation efficiency.
Oven ProgramInitial: 50-100°C, hold 1-2 min; Ramp: 8-20°C/min to 300-320°C; Final hold: 5-10 min.[9][10]Temperature programming allows for the separation of compounds with a wide range of boiling points.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI).Standard ionization technique that produces repeatable fragmentation patterns.
Ionization Energy70 eV.[10]Standard energy for creating extensive and reproducible fragmentation.
Ion Source Temp.230 °C.Maintains the ions in a gaseous state.
Transfer Line Temp.280 - 300 °C.[10]Prevents condensation of analytes between the GC and MS.
Acquisition ModeFull Scan.Collects data over a mass range to identify unknown compounds.
Mass Scan Rangem/z 40 - 400.Covers the molecular ion and key fragments of this compound.

Data Analysis and Identification

The identification of this compound is based on two key pieces of information: its retention time (RT) from the gas chromatogram and its mass spectrum.

Retention Time

The RT is the time it takes for a compound to travel from the injector to the detector. Under identical chromatographic conditions, a specific compound will always have the same RT. The RT of a peak in the sample chromatogram should be compared to the RT of a pure this compound standard analyzed under the same conditions.

Mass Spectrum Fragmentation

When a molecule is ionized by electron impact, it forms a molecular ion (M⁺) and a series of characteristic fragment ions.[11] For n-alkanes, fragmentation involves the cleavage of C-C bonds, resulting in a series of carbocation fragments separated by 14 mass units (-CH₂- group).[12]

  • Molecular Ion (M⁺): The molecular ion for this compound (C₁₉H₄₀) is observed at m/z 268. This peak may be weak or absent in the EI spectrum of long-chain alkanes.[13]

  • Characteristic Fragments: The mass spectrum is characterized by clusters of peaks corresponding to [CₙH₂ₙ₊₁]⁺ ions. The most abundant fragments are typically in the m/z 43-85 range.[12][13]

The following table summarizes the key mass spectral data for this compound.

m/z ValueIon Formula (Proposed)Relative IntensityDescription
268[C₁₉H₄₀]⁺LowMolecular Ion (M⁺)
57[C₄H₉]⁺High (Often Base Peak)Butyl cation fragment
43[C₃H₇]⁺HighPropyl cation fragment
71[C₅H₁₁]⁺MediumPentyl cation fragment
85[C₆H₁₃]⁺MediumHexyl cation fragment

Data compiled from NIST Mass Spectrometry Data Center.[13]

Library Matching

The acquired mass spectrum of the unknown peak should be compared against a spectral database, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation. A high match score (typically >80-90%) provides strong evidence for the compound's identity.[7][14]

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Complex Mixture (e.g., Biological Fluid, Tissue Extract) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Drying & Concentration (Anhydrous Na₂SO₄, N₂ Stream) Extraction->Cleanup FinalSample Clean Extract in Volatile Solvent Cleanup->FinalSample Injection Inject 1µL into GC FinalSample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Ionization & Mass Detection (EI, Full Scan) Separation->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram IdentifyPeak Identify Target Peak by Retention Time (RT) Chromatogram->IdentifyPeak MassSpectrum Extract Mass Spectrum IdentifyPeak->MassSpectrum Peak Found Library Library Match (e.g., NIST) MassSpectrum->Library Fragmentation Fragmentation Pattern Analysis MassSpectrum->Fragmentation Confirmation Confirm Identity Library->Confirmation Fragmentation->Confirmation

Caption: GC-MS workflow for this compound identification.

References

Application Notes & Protocols for the Synthesis and Purification of n-Nonadecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

n-Nonadecane (C19H40) is a long-chain saturated hydrocarbon used in various research and industrial applications, including as a phase-change material (PCM) for thermal energy storage, a component in lubricants, and a reference standard in gas chromatography.[1][2] Its synthesis and purification are critical for obtaining high-purity material required for these applications. This document outlines the primary methods for its synthesis and subsequent purification.

Synthesis Strategies

The synthesis of an odd-numbered alkane like n-nonadecane requires a strategy that can efficiently form the C19 backbone without generating significant quantities of difficult-to-separate byproducts.

  • Hydrogenation of 1-Nonadecene (B90666) (Preferred Method): This is the most direct and cleanest method for producing n-nonadecane. The catalytic hydrogenation of an alkene is a highly efficient and selective reaction that adds dihydrogen (H2) across the double bond, yielding the corresponding alkane.[3][4] The reaction proceeds with near-quantitative conversion and produces minimal byproducts, simplifying purification. Catalysts such as platinum, palladium, or Raney nickel are commonly used.[4][5]

  • Wurtz Reaction: The Wurtz reaction is a classic method for forming alkanes by coupling two alkyl halides with sodium metal in a dry ether solvent.[6][7] For synthesizing a symmetrical alkane with an even number of carbons, this reaction is straightforward.[8] However, to produce n-nonadecane (C19), a cross-coupling between two different alkyl halides (e.g., 1-bromononane, C9 and 1-bromodecane, C10) would be necessary. This approach inevitably leads to a mixture of three alkanes: n-octadecane (C18), n-nonadecane (C19), and n-eicosane (B1172931) (C20), in addition to elimination byproducts.[8] Separating these alkanes is challenging due to their similar boiling points, making this method generally unsuitable for preparing pure, unsymmetrical alkanes.[9]

  • Kolbe Electrolysis: This method involves the electrochemical decarboxylation of two carboxylate ions to form a new carbon-carbon bond.[10][11] Similar to the Wurtz reaction, synthesizing n-nonadecane would require the electrolysis of a mixture of two different carboxylic acid salts (e.g., sodium decanoate, C10 and sodium undecanoate, C11). This process also generates a statistical mixture of C18, C19, and C20 alkanes, presenting the same purification challenges as the mixed Wurtz reaction.[10] The reaction is also known for producing non-Kolbe side products like alkenes, esters, and alcohols.[12]

Purification Strategies

The choice of purification method depends on the nature of the impurities present in the crude n-nonadecane.

  • Fractional Distillation: Distillation is effective for separating compounds with different boiling points.[13] Given n-nonadecane's high boiling point (approx. 330 °C), vacuum distillation is required to prevent thermal degradation.[14] This method is particularly useful for removing solvents or impurities with significantly different volatilities. However, it is less effective at separating homologous alkanes (e.g., C18, C19, C20) produced in mixed coupling reactions.

  • Recrystallization: As n-nonadecane is a solid at room temperature (melting point approx. 32-34 °C), recrystallization is the most powerful technique for achieving high purity.[14][15][16] This process involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly.[17][18] As the solution cools, the solubility of n-nonadecane decreases, and it crystallizes out, leaving impurities behind in the solvent.[18] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Data Presentation

Table 1: Physical Properties of n-Nonadecane
PropertyValueReference(s)
Molecular FormulaC19H40[1][19]
Molecular Weight268.52 g/mol [15][20]
Melting Point32-34 °C[14][15][16]
Boiling Point330 °C (at 760 mmHg)[14][16][21]
Density0.786 g/mL (at 25 °C)[14][16][19]
AppearanceWhite solid/crystals[21]
Table 2: Comparison of Synthesis Methods
MethodStarting MaterialsTypical YieldPurity of Crude ProductKey Challenges
Hydrogenation 1-Nonadecene, H2 gas, Catalyst (Pd/C)>95%HighHandling of H2 gas and pyrophoric catalysts.
Wurtz Reaction 1-Bromononane, 1-Bromodecane, SodiumLow (<30% for C19)LowFormation of a difficult-to-separate mixture of C18, C19, and C20 alkanes; sensitivity to moisture.[8]
Kolbe Electrolysis Decanoic acid, Undecanoic acidLow (<40% for C19)LowFormation of C18, C19, C20 mixture; requires specialized electrochemical equipment; side reactions are common.[10][12]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of n-Nonadecane via Hydrogenation

This protocol describes the catalytic hydrogenation of 1-nonadecene to yield n-nonadecane.

Materials:

  • 1-Nonadecene (C19H38)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) or Ethyl Acetate (B1210297) (ACS grade)

  • Hydrogen gas (H2)

  • Nitrogen gas (N2)

  • Celite™ or other filter aid

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)

  • Vacuum filtration setup (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar. Equip it with a gas inlet, a condenser (optional, with a gas outlet), and a stopper.

  • Inerting: Purge the entire apparatus with nitrogen gas to remove all oxygen.

  • Charging the Flask: Under a positive flow of nitrogen, add 1-nonadecene (e.g., 10.0 g) to the flask. Dissolve it in a suitable solvent like ethanol or ethyl acetate (e.g., 100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the flask (typically 1-2% by weight of the alkene, e.g., 100-200 mg). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care under an inert atmosphere.

  • Hydrogenation: Purge the system by evacuating and refilling with hydrogen gas three times. Maintain a slight positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen (if using a quantitative setup) or by TLC/GC analysis of aliquots. The reaction is typically complete within 2-12 hours.

  • Reaction Quench: Once the reaction is complete, carefully purge the system with nitrogen gas to remove all residual hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ using a Büchner funnel to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is crude n-nonadecane.

  • Yield Calculation: Weigh the crude product and calculate the percentage yield. The crude product is often of high purity (>98%) and may be used directly or further purified by recrystallization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up A Assemble & Purge Apparatus (N2) B Dissolve 1-Nonadecene in Solvent A->B C Add Pd/C Catalyst B->C D Purge with H2 C->D E Stir under H2 Atmosphere D->E F Monitor Reaction (GC/TLC) E->F G Purge with N2 F->G H Filter off Catalyst (Celite) G->H I Remove Solvent (Rotovap) H->I J Crude n-Nonadecane I->J

Caption: Workflow for the synthesis of n-nonadecane via catalytic hydrogenation.

Protocol 2: Purification of n-Nonadecane by Recrystallization

This protocol describes the purification of crude n-nonadecane to achieve high purity.

Materials:

Equipment:

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Ice bath

  • Vacuum filtration setup (Büchner funnel, filter paper, flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Choose a solvent in which n-nonadecane is soluble when hot but sparingly soluble when cold (e.g., acetone or methanol).

  • Dissolution: Place the crude n-nonadecane (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., start with 20-30 mL). Gently heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue to add small portions of the solvent to the boiling mixture until all the solid has just dissolved. Avoid adding excess solvent, as this will reduce the recovery yield.[17]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter for an extended period, or by transferring them to a watch glass and placing them in a low-temperature drying oven (below the melting point) or a vacuum desiccator.

  • Analysis: Confirm the purity of the final product by measuring its melting point and/or by GC analysis. A sharp melting point close to the literature value indicates high purity.

Purification_Workflow A Place Crude n-Nonadecane in Flask B Add Minimum Hot Solvent to Dissolve A->B C Cool Slowly to Room Temperature B->C D Chill in Ice Bath C->D E Collect Crystals via Vacuum Filtration D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Crystals F->G H Pure n-Nonadecane Crystals G->H

Caption: General workflow for the purification of n-nonadecane by recrystallization.

References

Application of Nonadecane in Thermal Energy storage Textiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecane, a paraffin (B1166041) hydrocarbon, is a highly effective phase change material (PCM) for thermal energy storage applications in textiles. Its ability to absorb, store, and release a significant amount of latent heat at a phase transition temperature suitable for human comfort makes it an ideal candidate for the development of thermoregulating "smart" textiles.[1][2] These textiles can enhance the thermal comfort of the wearer in various applications, including activewear, protective clothing, medical textiles, and bedding.[1][3][4] This document provides detailed application notes and protocols for the incorporation of this compound into textiles for thermal energy storage purposes.

The primary methods for integrating this compound into textiles are microencapsulation and the creation of form-stable composite materials.[1][3][5] Microencapsulation involves enclosing the this compound within a protective polymer shell, preventing it from leaking when in its liquid state.[1][4][6] The composite method typically involves impregnating a porous supporting material with this compound.[3][5]

Key Properties of this compound

This compound is favored for its high latent heat of fusion, chemical stability, and non-corrosive nature.[2] Its phase transition temperature is within a range that is effective for regulating the microclimate of the human body.

Data Presentation: Thermal Properties of this compound-Treated Textiles

The following tables summarize the quantitative data on the thermal properties of this compound and textiles treated with this compound-based PCMs from various studies.

PropertyPure n-Nonadecanen-Nonadecane/Expanded Dolomite (B100054) CompositeNano-Encapsulated n-Nonadecane (St/MMA Shell)Reference(s)
Melting Temperature (°C)-32.8533.1[5][7]
Freezing Temperature (°C)19.8518.3530.2[5][7]
Latent Heat of Melting (J/g)--76.9[7]
Latent Heat of Freezing (J/g)--82.0[7]
Textile PropertyUntreated FabricFabric with n-Nonadecane/ED CompositeNano-Encapsulated n-Nonadecane on FabricReference(s)
Thermal Regulation Effect-EffectiveEffective[5][8]
Air PermeabilityHigherLower-[5]
Moisture TransferHigherLower-[5]
Encapsulation Ratio (%)--45.8[7]

Experimental Protocols

Protocol 1: Microencapsulation of this compound via In Situ Polymerization

This protocol describes the preparation of this compound-containing microcapsules with a polymer shell, a common method for use in textiles.[7]

Materials:

  • n-Nonadecane (core material)

  • Styrene (B11656) (St) and Methyl Methacrylate (MMA) (shell monomers)

  • Emulsifier

  • Initiator

  • Deionized water

Procedure:

  • Emulsion Preparation:

    • Disperse n-nonadecane in an aqueous solution containing an emulsifier.

    • Agitate the mixture at high speed to form a stable oil-in-water emulsion.

  • Polymerization:

    • Add the shell monomers (e.g., a mixture of styrene and methyl methacrylate) to the emulsion.

    • Initiate polymerization by adding an initiator and adjusting the temperature.

    • Continue the reaction under controlled temperature and stirring for several hours to allow for the formation of the polymer shell around the this compound droplets.

  • Washing and Drying:

    • Filter the resulting microcapsule suspension.

    • Wash the microcapsules with deionized water to remove any unreacted monomers and emulsifier.

    • Dry the microcapsules in an oven at a temperature below the melting point of this compound.

Protocol 2: Preparation of this compound/Expanded Dolomite Composite PCM

This protocol details the vacuum impregnation method for creating a form-stable composite PCM.[3][5]

Materials:

  • n-Nonadecane

  • Expanded Dolomite (ED) (supporting material)

Procedure:

  • Material Preparation:

    • Dry the expanded dolomite to remove any moisture.

  • Vacuum Impregnation:

    • Place the dried expanded dolomite in a container.

    • Melt the n-nonadecane in a separate container.

    • Submerge the expanded dolomite in the molten n-nonadecane.

    • Place the container in a vacuum oven to remove any trapped air from the pores of the expanded dolomite, facilitating the impregnation of this compound.

    • Release the vacuum and allow the composite to cool to room temperature.

  • Excess PCM Removal:

    • Remove any excess this compound from the surface of the composite material.

Protocol 3: Application of PCM to Textiles

This protocol outlines the pad-dry-cure method for applying microencapsulated this compound or a composite PCM to a textile substrate.[9][10]

Materials:

  • Textile fabric (e.g., cotton, polyester)

  • Microencapsulated n-nonadecane or n-nonadecane composite

  • Binder

  • Deionized water

Procedure:

  • Preparation of Finishing Bath:

    • Disperse the microcapsules or composite PCM powder in an aqueous solution containing a binder.

    • Stir the mixture to ensure a homogeneous suspension.

  • Padding:

    • Immerse the textile fabric in the finishing bath.

    • Pass the fabric through a padding mangle to ensure even application and remove excess liquid.

  • Drying and Curing:

    • Dry the treated fabric in an oven at a temperature that will not damage the fabric or the PCM.

    • Cure the fabric at a higher temperature for a short duration to crosslink the binder and fix the PCM to the textile fibers.

Protocol 4: Characterization of Thermal Properties

Differential Scanning Calorimetry (DSC):

DSC is used to determine the phase change temperatures and latent heat storage capacity of the this compound PCM and the treated textiles.[3][5]

Procedure:

  • Sample Preparation:

    • Accurately weigh a small sample of the PCM or treated fabric (typically 5-10 mg) and seal it in an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of this compound (e.g., 0 °C to 80 °C) under an inert atmosphere (e.g., nitrogen).[5]

    • Cool the sample at the same controlled rate back to the starting temperature.

  • Data Analysis:

    • Determine the melting and freezing peak temperatures from the resulting thermogram.

    • Calculate the latent heat of fusion and crystallization by integrating the area under the respective peaks.

Visualizations

Microencapsulation_Workflow cluster_prep Emulsion Preparation cluster_poly In Situ Polymerization cluster_post Post-Processing This compound n-Nonadecane (Core) Emulsion Oil-in-Water Emulsion This compound->Emulsion AqSolution Aqueous Solution (with Emulsifier) AqSolution->Emulsion Polymerization Polymerization Reaction Emulsion->Polymerization Add Monomers & Initiator Monomers Shell Monomers (e.g., St/MMA) Monomers->Polymerization Initiator Initiator Initiator->Polymerization Microcapsules Microcapsule Suspension Polymerization->Microcapsules Washing Washing & Filtering Microcapsules->Washing Drying Drying Washing->Drying FinalProduct Dry Microcapsules Drying->FinalProduct

Caption: Workflow for Microencapsulation of this compound.

Textile_Application_Workflow cluster_bath Finishing Bath Preparation cluster_application Application to Textile cluster_curing Fixation PCM This compound Microcapsules or Composite FinishingBath Homogeneous Finishing Bath PCM->FinishingBath Binder Binder Binder->FinishingBath Water Water Water->FinishingBath Padding Padding Mangle FinishingBath->Padding Impregnation Fabric Untreated Textile Fabric Fabric->Padding TreatedFabric Wet Treated Fabric Padding->TreatedFabric Drying Drying TreatedFabric->Drying Curing Curing Drying->Curing FinalTextile Thermoregulating Textile Curing->FinalTextile

Caption: Pad-Dry-Cure Application of PCM to Textiles.

Challenges and Considerations

  • Durability: The washing durability of the treated textiles is a critical factor. The choice of binder and the curing process significantly impact the longevity of the thermal storage properties.[11] Nanotechnology approaches may enhance the durability and lifespan of the treated textiles.[12]

  • Leaching: Improper encapsulation or binding can lead to the leaching of this compound from the textile, reducing its effectiveness and potentially causing skin irritation.

  • Breathability: The application of PCMs and binders can reduce the air and moisture permeability of the fabric, which may affect the overall comfort of the garment.[5] Careful optimization of the treatment process is necessary to balance thermal regulation with breathability.

  • Hand Feel: The addition of microcapsules or composite materials can alter the feel and drape of the fabric. The size and concentration of the PCM particles should be controlled to minimize any negative impact on the textile's aesthetic and physical properties.

References

Application Notes and Protocols: Nonadecane as a Diluent in Fragrance and Essential Oil Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of volatile and semi-volatile compounds in fragrances and essential oils is a critical aspect of quality control, product development, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, providing high-resolution separation and identification of individual components.[1][2][3] The choice of diluent is a crucial step in sample preparation, impacting the accuracy, reproducibility, and quantitative performance of the analysis. Nonadecane (C19H40), a long-chain, high-purity saturated hydrocarbon, offers significant advantages as a diluent in these applications.[4]

With a high boiling point (approximately 330°C) and chemical inertness, this compound is less volatile than most fragrance components, preventing interference during chromatographic analysis.[4] Its stable nature ensures that it does not react with the analytes, preserving the integrity of the sample. Furthermore, its well-defined chromatographic behavior makes it an excellent internal standard for quantitative analysis.[4] These properties make this compound a superior choice over more volatile solvents like hexane (B92381) or ethanol, which can co-elute with and obscure early-eluting fragrance compounds.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a diluent in the GC-MS analysis of fragrance and essential oil samples.

Key Advantages of this compound as a Diluent

  • Low Volatility: Prevents interference with volatile fragrance compounds.

  • Chemical Inertness: Ensures sample integrity by not reacting with analytes.

  • High Purity: Commercially available in high purity, minimizing the introduction of contaminants.

  • Excellent Solvent: Effectively dissolves a wide range of nonpolar to moderately polar fragrance compounds.

  • Suitability as an Internal Standard: Its stable response and clear separation from most analytes allow for accurate quantification.

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of Essential Oils using this compound as a Diluent and Internal Standard

This protocol outlines the procedure for the analysis of essential oils using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the diluent and internal standard.

1. Materials and Reagents:

  • Essential Oil Sample: e.g., Lavender, Peppermint, or a custom fragrance blend.

  • This compound (C19H40): High purity (≥99%).

  • Hexane or Ethyl Acetate (B1210297): GC grade, for initial dilution if necessary.

  • Autosampler Vials: 2 mL, with caps (B75204) and septa.

  • Micropipettes and Tips.

2. Preparation of Standard Solutions:

  • This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of target fragrance compounds and a fixed concentration of the this compound internal standard.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the essential oil sample into a 2 mL autosampler vial.

  • Add 1.0 mL of the this compound Internal Standard (IS) Stock Solution to the vial.

  • Cap the vial and vortex for 30 seconds to ensure complete dissolution and homogenization.

  • The sample is now ready for GC-MS analysis. For highly concentrated samples, a further dilution with hexane or ethyl acetate may be necessary.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 5°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

5. Data Analysis:

  • Qualitative Analysis: Identify the components of the essential oil by comparing their mass spectra with a reference library (e.g., NIST, Wiley). Confirm identifications using retention indices calculated relative to a series of n-alkanes.

  • Quantitative Analysis: Calculate the concentration of each identified analyte using the internal standard method. The response factor for each analyte relative to this compound should be determined using the calibration standards.

    Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

Data Presentation

The quantitative results of the GC-MS analysis can be summarized in a table for clear comparison.

Table 1: Quantitative Analysis of a Model Fragrance Blend using this compound as an Internal Standard

CompoundRetention Time (min)Concentration (µg/mL)Relative Abundance (%)
Limonene10.25150.515.05
Linalool12.80250.225.02
Geraniol15.62180.918.09
Citronellol16.15220.122.01
This compound (IS)28.50100.010.00
Benzyl Salicylate32.7598.39.83

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical role of this compound in the analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis start Start prep_is Prepare this compound Internal Standard start->prep_is prep_cal Prepare Calibration Standards start->prep_cal prep_sample Prepare Essential Oil Sample with this compound start->prep_sample injection Inject Sample into GC-MS prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection qual_analysis Qualitative Analysis (Library Search & RI) detection->qual_analysis quant_analysis Quantitative Analysis (Internal Standard Method) detection->quant_analysis reporting Generate Report qual_analysis->reporting quant_analysis->reporting end End reporting->end

Caption: Experimental workflow for GC-MS analysis of essential oils using this compound.

logical_relationship cluster_sample Sample Matrix cluster_diluent Diluent & Internal Standard cluster_analysis_process Analytical Process cluster_output Analytical Output fragrance Fragrance/Essential Oil (Complex Mixture) gcms GC-MS System fragrance->gcms Analyzed in This compound This compound This compound->gcms Co-injected as Diluent & IS quant_data Quantitative Data (Concentration) This compound->quant_data Reference for qual_data Qualitative Data (Compound ID) gcms->qual_data Provides gcms->quant_data Enables

Caption: Logical role of this compound in fragrance and essential oil analysis.

References

Application Notes and Protocols for Studying Nonadecane Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nonadecane (C19H40) is a long-chain n-alkane that serves as a valuable model system for studying phase transitions in hydrocarbon chains. Its relatively simple molecular structure allows for detailed investigation of the subtle energetic and structural changes that occur as it transitions between different physical states. Understanding these phase transitions is crucial in various fields, including materials science for the development of phase change materials (PCMs) for thermal energy storage, and in the pharmaceutical industry, where lipidic excipients with well-defined thermal properties are essential for drug formulation and delivery.

Upon heating from a solid state, n-nonadecane exhibits a solid-solid phase transition from a well-ordered orthorhombic crystal structure to a partially disordered "rotator" phase (RI) before melting into an isotropic liquid.[1][2][3] The rotator phase is a mesophase where the molecules have long-range positional order but can rotate about their long axes.[1][3] This application note provides a detailed experimental setup and protocols for characterizing these phase transitions using Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (XRD), and Polarized Light Microscopy (PLM).

Key Phase Transitions in Nonadecane

This compound undergoes two primary phase transitions upon heating:

  • Crystal-to-Rotator (Solid-Solid) Transition: A transition from a highly ordered crystalline phase to a rotator phase (RI), where the molecules exhibit rotational freedom along their long axis while maintaining their layered structure.

  • Rotator-to-Liquid (Melting) Transition: The transition from the rotationally disordered solid phase to the isotropic liquid phase.

These transitions are accompanied by specific enthalpy changes and can be precisely measured using thermal analysis techniques.

Quantitative Data Summary

The following tables summarize the key thermodynamic parameters associated with the phase transitions of n-nonadecane.

Table 1: Phase Transition Temperatures of n-Nonadecane

TransitionOnset Temperature (°C)Onset Temperature (K)Reference
Crystal (II) to Rotator (I)22.85296.0[4]
Rotator (I) to Liquid31.95305.1[4]
Crystal-Rotator Transition26.17299.32[5]
Rotator-Liquid Transition35.29308.44[5]
Solid-Solid Transition~22.8~295.95[2]
Melting~32.0~305.15[2]

Table 2: Enthalpies of Phase Transitions of n-Nonadecane

TransitionEnthalpy (kJ/mol)Enthalpy (J/g)Reference
Crystal (II) to Rotator (I)13.75051.21[4]
Rotator (I) to Liquid43.750162.93[4]
Fusion (Total)-166.05[5]
Solidification (Total)-180.56[5]

Note: The total enthalpy of fusion reported in some studies may encompass both the solid-solid and solid-liquid transitions.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity n-nonadecane into an aluminum DSC pan.

    • Seal the pan hermetically to prevent any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.[6]

    • Equilibrate the sample at a starting temperature well below the first transition (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 1-2 K/min) to a temperature above the final melting point (e.g., 50°C).[7][8] A slower heating rate generally provides better resolution of the transitions.

    • Cool the sample back to the starting temperature at the same controlled rate.

    • Perform at least one additional heating and cooling cycle to ensure thermal history consistency.

  • Data Analysis:

    • Determine the onset temperature of each transition from the heating curve. The onset temperature is typically determined by the intersection of the baseline with the tangent of the leading edge of the peak.[7]

    • Calculate the enthalpy of each transition by integrating the area under the corresponding peak.

Powder X-ray Diffraction (XRD)

XRD is used to identify the crystalline structure of this compound at different temperatures, confirming the transition from the orthorhombic to the rotator phase.

Protocol:

  • Sample Preparation:

    • Grind a small amount of solid n-nonadecane into a fine powder using a mortar and pestle.[9][10] The particle size should ideally be less than 10 µm to ensure random orientation of the crystallites.[10]

    • Mount the powdered sample onto a low-background sample holder. Ensure the surface is flat and smooth.[11]

  • Experimental Conditions:

    • Use a diffractometer equipped with a temperature-controlled stage.

    • Set the desired temperature for analysis (e.g., below the solid-solid transition, between the two transitions, and above the melting point).

    • Allow the sample to equilibrate at each temperature before starting the measurement.

    • Scan the sample over a relevant 2θ range (e.g., 5° to 40°) with a suitable step size and scan speed.

  • Data Analysis:

    • Analyze the diffraction patterns obtained at different temperatures.

    • Identify the characteristic peaks for the orthorhombic phase (at lower temperatures) and the rotator phase (at intermediate temperatures). The rotator phase typically exhibits a more simplified diffraction pattern with a strong peak corresponding to the inter-chain distance.

    • Compare the obtained patterns with literature data or crystallographic databases to confirm the phase assignments.

Polarized Light Microscopy (PLM)

PLM allows for the direct visualization of the crystal morphology and its changes during phase transitions.

Protocol:

  • Sample Preparation:

    • Place a small amount of n-nonadecane on a clean microscope slide.

    • Gently heat the slide on a hot stage to melt the this compound.

    • Place a coverslip over the molten sample to create a thin, uniform film.

    • Allow the sample to cool and crystallize.

  • Experimental Conditions:

    • Place the slide on a temperature-controlled hot stage of a polarized light microscope.

    • Observe the sample under crossed polarizers. Anisotropic crystalline structures will appear bright (birefringent) against a dark background, while the isotropic liquid will be dark.[12]

    • Slowly heat the sample through its phase transitions while continuously observing the changes in crystal morphology.

  • Data Analysis:

    • Capture images or videos at different temperatures.

    • Note the temperature at which changes in the crystal structure occur, corresponding to the solid-solid and solid-liquid phase transitions.

    • Describe the observed morphologies of the different phases. The rotator phase often exhibits a less defined, more "plastic" appearance compared to the well-defined crystals of the low-temperature phase.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Techniques cluster_data Data Output This compound High-Purity n-Nonadecane Grinding Grinding (for XRD) This compound->Grinding Melting_Film Melt & Form Thin Film (for PLM) This compound->Melting_Film Weighing Weighing (for DSC) This compound->Weighing XRD Powder X-ray Diffraction (XRD) Grinding->XRD PLM Polarized Light Microscopy (PLM) Melting_Film->PLM DSC Differential Scanning Calorimetry (DSC) Weighing->DSC Thermo_Data Transition Temperatures & Enthalpies DSC->Thermo_Data Structural_Data Crystal Structure & Phase Identification XRD->Structural_Data Morphology_Data Crystal Morphology & Visual Transition PLM->Morphology_Data

Caption: Experimental workflow for studying this compound phase transitions.

Nonadecane_Phase_Transitions Liquid Isotropic Liquid (> 32°C) Rotator Rotator Phase (RI) (~23°C - 32°C) Liquid->Rotator Crystallization (Cooling) Rotator->Liquid Melting (Heating) Crystal Orthorhombic Crystal (< 23°C) Rotator->Crystal Solid-Solid Transition (Cooling) Crystal->Rotator Solid-Solid Transition (Heating)

Caption: Phase transitions of n-nonadecane upon heating and cooling.

References

Preparation of Nonadecane Solutions for Analytical Standards: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecane (C₁₉H₄₀) is a long-chain aliphatic hydrocarbon frequently utilized as an internal standard or as a component of calibration standards in various analytical applications, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Accurate and consistent preparation of this compound standard solutions is paramount for achieving reliable and reproducible quantitative results. This document provides a detailed protocol for the preparation, storage, and handling of this compound analytical standards to ensure their integrity and stability.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling and the preparation of stable solutions.

PropertyValueReference
Molecular Formula C₁₉H₄₀[1]
Molecular Weight 268.52 g/mol [1]
Appearance White crystalline solid/powder[2]
Melting Point 32 °C[1]
Boiling Point 330 °C[1]
Density 0.786 g/mL at 25 °C[1]
Solubility in Hexane (B92381) Soluble[1]
Solubility in Chloroform Soluble[1]
Solubility in Ethanol ≥ 2 mg/mL (requires sonication)[3]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[1][2]

Experimental Protocols

Materials and Reagents
  • n-Nonadecane (analytical standard grade, purity ≥99%)

  • Hexane (HPLC or GC grade, purity ≥99%)

  • Chloroform (HPLC or GC grade, purity ≥99%)

  • Ethanol (anhydrous, purity ≥99.5%)

  • Class A volumetric flasks (various sizes)

  • Calibrated analytical balance

  • Glass pipettes or calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

  • Ultrasonic bath

Preparation of a 1 mg/mL Stock Solution in Hexane

This protocol describes the preparation of a primary stock solution, which can then be used to prepare more dilute working standards.

  • Weighing: Accurately weigh 10 mg of n-nonadecane solid using an analytical balance.

  • Transfer: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 5-7 mL of hexane to the volumetric flask.

  • Sonication (if necessary): If the solid does not readily dissolve, place the flask in an ultrasonic bath for 5-10 minutes at room temperature to facilitate dissolution.[4] Visually inspect to ensure no solid particles remain.

  • Final Dilution: Once the this compound is completely dissolved, bring the solution to the 10 mL mark with hexane.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the stock solution to a properly labeled amber glass vial with a PTFE-lined screw cap. Store under the recommended conditions (see Section 4).

Preparation of Working Standard Solutions

Working standards are prepared by diluting the stock solution to the desired concentration range. Typical concentrations for calibration curves range from 1 µg/mL to 100 µg/mL.

Example: Preparation of a 10 µg/mL Working Standard

  • Pipetting: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a 10 mL Class A volumetric flask.

  • Dilution: Dilute to the 10 mL mark with hexane.

  • Homogenization: Cap the flask and invert several times to ensure thorough mixing.

  • Storage: Transfer the working standard to a labeled amber glass vial and store appropriately. It is recommended to prepare fresh working solutions from the stock solution for each analysis to ensure accuracy.[3]

Storage and Handling of this compound Solutions

Proper storage is critical to maintain the concentration and stability of this compound standard solutions.

Storage ConditionRecommendationRationale
Container Amber glass vials with PTFE-lined screw caps.Protects from light degradation and prevents solvent evaporation and contamination.
Temperature Short-term (≤ 1 month): 2-8 °C Long-term (> 1 month): -20 °C or -80 °CReduces solvent evaporation and minimizes the potential for degradation.[3]
Handling Allow solutions to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solvent. Minimize the time the vial is open.Prevents changes in concentration due to solvent evaporation or water absorption.
Stability When stored at -20°C in a tightly sealed amber vial, hexane-based solutions are generally stable for at least one month. For longer-term storage, -80°C is recommended, with stability extending to six months or more.[3]Long-chain alkanes are chemically stable, but volatility and solvent evaporation are the primary concerns for concentration changes over time.

Workflow and Diagrams

The following diagram illustrates the logical workflow for the preparation of this compound analytical standards.

G Workflow for this compound Standard Preparation cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Standards cluster_2 Storage weigh 1. Weigh this compound Solid transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Hexane transfer->add_solvent dissolve 4. Sonicate to Dissolve add_solvent->dissolve dilute_stock 5. Dilute to Final Volume dissolve->dilute_stock homogenize_stock 6. Homogenize Solution dilute_stock->homogenize_stock pipette 7. Pipette Stock Solution homogenize_stock->pipette Use Stock Solution dilute_working 8. Dilute with Hexane pipette->dilute_working homogenize_working 9. Homogenize Solution dilute_working->homogenize_working store 10. Store in Amber Vials at -20°C or -80°C homogenize_working->store

References

Application Notes and Protocols for the Use of Deuterated Nonadecane in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of deuterated nonadecane (this compound-d40) as an internal standard in quantitative mass spectrometry (MS), particularly in Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the core principles, detailed experimental protocols, and data presentation for achieving accurate and precise quantification of non-polar and semi-volatile organic compounds.

Introduction

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated this compound (C19D40) is an ideal internal standard for the analysis of long-chain hydrocarbons and other lipophilic molecules. Its chemical and physical properties are nearly identical to its non-deuterated analog, this compound, allowing it to effectively compensate for variations throughout the analytical workflow, including sample extraction, injection volume inconsistencies, and matrix effects.[1][2] As this compound is not typically endogenous in most biological samples, it serves as a unique marker to ensure reliable quantification.[3]

Key Advantages of Deuterated this compound:

  • Chemical Similarity: Its long hydrocarbon chain closely mimics the behavior of many lipidic and hydrocarbon analytes during extraction and chromatographic separation.[3]

  • Co-elution: It typically co-elutes with the analyte of interest, ensuring that both compounds experience the same matrix effects, such as ion suppression or enhancement.[1]

  • Mass Differentiation: The significant mass difference between deuterated this compound and its non-deuterated counterpart allows for easy differentiation by the mass spectrometer without isotopic overlap.

  • Commercial Availability: High-purity deuterated this compound is readily available for use.[4]

Applications

Deuterated this compound is particularly well-suited for the quantitative analysis of various non-polar and semi-volatile organic compounds in complex matrices.

Primary Applications Include:

  • Environmental Analysis: Quantification of total petroleum hydrocarbons (TPH), mineral oil contamination in soil and water, and monitoring of oil spills.[5][6]

  • Food Safety: Determination of hydrocarbon contaminants in food products.

  • Metabolomics and Lipidomics: As an internal standard for the analysis of long-chain fatty acids, alkanes, and other lipids, particularly when using derivatization techniques for GC-MS analysis.[2][7]

  • Industrial Quality Control: Monitoring of hydrocarbon levels in various industrial products.

Experimental Protocols

The following protocols provide a general framework for the use of deuterated this compound as an internal standard in GC-MS analysis. Optimization may be required for specific applications and matrices.

Preparation of Stock and Working Solutions
  • Deuterated this compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of This compound-d40 (B1645123) (purity ≥98%) and dissolve it in 10 mL of a suitable high-purity solvent (e.g., hexane (B92381), isooctane, or ethyl acetate) in a Class A volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte(s) in a similar manner.

  • Working Internal Standard Solution (10 µg/mL): Dilute the deuterated this compound stock solution 1:100 with the appropriate solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte stock solution. Add a constant amount of the deuterated this compound working solution to each calibration standard.

Sample Preparation (Liquid-Liquid Extraction for Water Samples)
  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Spiking with Internal Standard: Add a known volume (e.g., 100 µL) of the deuterated this compound working solution (10 µg/mL) to the water sample.

  • Extraction: Add 10 mL of hexane to the sample, cap tightly, and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of long-chain hydrocarbons.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Inlet Temperature: 280°C.[1]

    • Injection Mode: Splitless.[3]

    • Oven Program: Start at 60°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes.[1]

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion for this compound: m/z 57.

      • Qualifier Ions for this compound: m/z 43, 71.

      • Quantifier Ion for this compound-d40: m/z 66.

      • Qualifier Ions for this compound-d40: m/z 82.

Data Presentation

The use of deuterated this compound as an internal standard significantly improves the quantitative performance of an analytical method. The following table summarizes typical performance characteristics for methods employing deuterated internal standards.

Parameter Typical Performance with Deuterated Internal Standard Rationale
Linearity (r²) > 0.995The internal standard corrects for variations across the concentration range.
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Co-elution and similar chemical properties ensure accurate correction for matrix effects and recovery.[1]
Precision (% CV) < 15% (< 20% for LLOQ)The ratiometric measurement minimizes the impact of random errors during sample preparation and injection.[1]
Recovery (%) Consistent across concentration levelsThe deuterated standard tracks the analyte throughout the extraction process, correcting for losses.[2]
Matrix Effect MinimizedThe internal standard experiences the same ion suppression or enhancement as the analyte.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for quantitative analysis using deuterated this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Aliquoting Spike Spiking with Deuterated this compound Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

General experimental workflow for quantitative analysis.
Logical Relationship for Quantification

The core principle of using an internal standard is based on a ratiometric measurement to ensure accurate quantification.

G Analyte Analyte Response (Peak Area) Ratio Response Ratio (Analyte/IS) Analyte->Ratio IS Internal Standard Response (Deuterated this compound Peak Area) IS->Ratio CalCurve Calibration Curve (Response Ratio vs. Concentration) Ratio->CalCurve FinalConc Final Analyte Concentration CalCurve->FinalConc

Logical relationship for quantification using an internal standard.

References

Application Notes: Nonadecane in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonadecane (C₁₉H₄₀) is a straight-chain alkane that serves as a vital tool in the quantitative analysis of organic pollutants in environmental samples. Due to its high purity, chemical stability, and well-defined molecular structure, it is frequently employed as an analytical standard.[1] Its most prominent application is as an internal standard (IS) in chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of semi-volatile organic compounds like hydrocarbons, polycyclic aromatic hydrocarbons (PAHs), and other persistent organic pollutants (POPs).

Principle of a this compound Internal Standard

In quantitative chromatography, an internal standard is a compound added in a constant, known amount to every sample, calibration standard, and quality control blank before processing.[2] The IS is chosen to be chemically similar to the target analytes but not naturally present in the samples. This compound is ideal for this purpose in many environmental matrices. The fundamental principle is that the ratio of the analyte's detector response to the internal standard's response is used for quantification. This approach effectively corrects for variations and errors that can occur at multiple stages of the analytical process, including:

  • Sample Extraction: Compensates for incomplete or variable recovery of analytes from complex matrices like soil, sediment, or water.

  • Sample Preparation: Accounts for losses during concentration, cleanup, and derivatization steps.

  • Injection Volume: Corrects for minor inconsistencies in the volume of sample injected into the GC system.

  • Instrument Response: Mitigates fluctuations in detector sensitivity over time.

By normalizing the analyte signal to the consistent signal of the this compound standard, the method's precision and accuracy are significantly improved.[2]

Key Applications

This compound is a suitable internal standard for the GC-MS analysis of various environmental contaminants, including:

  • Total Petroleum Hydrocarbons (TPH): Used to quantify hydrocarbon ranges relevant to contamination from diesel and lubricating oils.[3][4]

  • Polycyclic Aromatic Hydrocarbons (PAHs): Serves as a benchmark for the analysis of these combustion byproducts in soil, water, and sediment.

  • Persistent Organic Pollutants (POPs): While deuterated standards are often preferred for specific POPs, n-alkanes like this compound are used in broader, multi-class analyses.[1]

  • n-Alkanes: Used in oil spill investigations to quantify the distribution of straight-chain hydrocarbons in environmental samples.[5]

The logical relationship for quantification using an internal standard is illustrated below.

internal_standard_logic cluster_sample Sample / Standard cluster_processing Analysis Workflow cluster_quantification Quantification Analyte Analyte (Unknown Amount) Processing Extraction, Cleanup, Injection, Detection Analyte->Processing IS_added Internal Standard (Known Amount) IS_added->Processing Loss Analyte & IS subject to same proportional loss/ variation Processing->Loss Ratio Calculate Response Ratio (Analyte Area / IS Area) Processing->Ratio Result Accurate Quantification Ratio->Result

Logic of an Internal Standard in Quantitative Analysis.

Experimental Protocols

Protocol 1: General Protocol for TPH (Diesel Range) in Soil using this compound as an Internal Standard

This protocol outlines the solvent extraction of total petroleum hydrocarbons (C10-C28) from soil, followed by quantification using GC-MS with this compound as an internal standard.

1. Sample Preparation and Extraction

  • Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample thoroughly.

  • Weighing: Accurately weigh approximately 10-20 g of the homogenized soil into a clean glass centrifuge tube or extraction vessel.

  • Fortification: Spike the sample with a known amount of this compound internal standard solution (e.g., 1.0 mL of a 100 µg/mL solution in hexane).

  • Extraction: Add 20 mL of an extraction solvent mixture (e.g., 1:1 acetone/hexane) to the soil sample.[6]

  • Sonication/Shaking: Tightly cap the vessel and sonicate in an ultrasonic bath or shake on a mechanical shaker for 20-30 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at approximately 2000 rpm for 10 minutes to separate the soil from the solvent extract.

  • Collection: Carefully transfer the supernatant (the solvent extract) to a clean vial. If analyzing for trace levels, this extract may be concentrated under a gentle stream of nitrogen.

  • Cleanup (Optional): If the extract is highly colored or contains many interfering compounds, pass it through a silica (B1680970) gel or Florisil column to remove polar components.

  • Final Volume: Adjust the final volume of the extract to a known value (e.g., 2.0 mL) with hexane. The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[7]

  • Injection: Inject 1 µL of the final extract into the GC.

  • Typical GC Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2][8]

    • Inlet: Splitless mode at 250°C.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7][8]

    • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 300°C, and hold for 10 minutes.[8]

  • Typical MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[5]

    • Source Temperature: 230°C.[7]

    • Acquisition Mode: Selective Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is preferred for its higher sensitivity.

3. Quantification

  • Calibration: Prepare a series of calibration standards containing known concentrations of a diesel or n-alkane standard mixture and a constant concentration of the this compound internal standard.

  • Analysis: Run the calibration standards using the same GC-MS method as the samples.

  • Calculation: Generate a calibration curve by plotting the ratio of the analyte response (total area of the hydrocarbon hump) to the internal standard response (peak area of this compound) against the analyte concentration. Use this curve to determine the concentration of TPH in the unknown samples.

The general workflow for this type of analysis is depicted below.

experimental_workflow Sample 1. Soil Sample Collection Spike 2. Spike with this compound IS Sample->Spike Extract 3. Solvent Extraction (e.g., Acetone/Hexane) Spike->Extract Cleanup 4. Cleanup & Concentration (Optional) Extract->Cleanup Analysis 5. GC-MS Analysis Cleanup->Analysis Data 6. Data Processing (Peak Integration) Analysis->Data Quantify 7. Quantification using Response Ratio Data->Quantify

General Workflow for Environmental Sample Analysis.

Data Presentation

The following tables provide quantitative data relevant to the use of this compound in GC-MS analysis.

Table 1: GC-MS Parameters for this compound

This table lists the typical retention time and key mass spectrometry ions for identifying and quantifying this compound under standard GC conditions.

ParameterValueReference
Chemical FormulaC₁₉H₄₀[9]
Molecular Weight268.5 g/mol [9]
Retention Time (approx.)~24.3 minutes[5]
Quantifier Ion (m/z)57.0[9]
Qualifier Ions (m/z)43.0, 71.0, 85.0[9]

Note: Retention time is highly dependent on the specific GC column and temperature program and should be confirmed experimentally.[10]

Table 2: Example Concentration of n-Alkanes in Environmental Samples

This table shows reported concentration ranges for various n-alkanes, including this compound, found in environmental samples, highlighting its presence as a potential background component and target analyte.

AnalyteMatrixConcentration RangeReference
Dodecane (C₁₂)Walrus Blubber0 - 0.07 ppm (wet weight)[11]
Dodecane (C₁₂)Wolf Tissue (Kidney)90.44 mg/kg (lipid weight)[11]
This compound (C₁₉) River Sediment<0.1 - 32 ng/g[9]
TPH (C10-C40)Contaminated Soil54 - 345 mg/kg
TPH (C10-C40)Contaminated Soil>1000 mg/kg[6]

References

Application Notes and Protocols for FTIR Analysis of Nonadecane and 1-Octadecanol Binary Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for characterizing the molecular composition and phase behavior of binary lipid systems. This document provides detailed application notes and protocols for the FTIR analysis of binary mixtures of nonadecane and 1-octadecanol. These components are relevant in various fields, including pharmaceuticals (as excipients in solid lipid nanoparticles), phase change materials for thermal energy storage, and as model systems for biological membranes. FTIR analysis allows for the identification of specific molecular vibrations, shedding light on intermolecular interactions and structural changes that occur with varying compositions and temperatures.[1][2]

Application Notes

FTIR spectroscopy can be effectively utilized to:

  • Quantify the relative amounts of this compound and 1-octadecanol in a binary mixture. The intensity of the O-H stretching band from 1-octadecanol and the C-H stretching bands from both components can be used to create calibration curves for quantitative analysis.[1]

  • Investigate the phase transitions of the binary system. Changes in the position and shape of characteristic peaks, such as the CH₂ scissoring and rocking modes, can indicate transitions between different crystalline polymorphs and the molten state.

  • Study intermolecular interactions , particularly hydrogen bonding. The broad O-H stretching band in the 3200–3600 cm⁻¹ region provides insight into the hydrogen-bonding network of 1-octadecanol and how it is affected by the presence of this compound.[1]

Experimental Protocols

This section details the necessary protocols for sample preparation, FTIR data acquisition, and subsequent data analysis.

Protocol 1: Preparation of this compound/1-Octadecanol Binary Mixtures
  • Materials :

    • n-Nonadecane (≥98% purity)

    • 1-Octadecanol (≥99% purity)

    • Sample vials

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Mortar and pestle

  • Procedure :

    • Determine the desired weight percentages of the binary mixtures. A comprehensive investigation may include samples with 1-octadecanol compositions of 100%, 80%, 60%, 50%, 40%, 20%, and 0%.[1]

    • Accurately weigh the appropriate amounts of n-nonadecane and 1-octadecanol and combine them in a sample vial with a magnetic stir bar.

    • Heat the vial on a hot plate to 80°C while stirring to ensure the components are fully melted and form a homogeneous liquid mixture.[1]

    • Allow the mixture to cool to room temperature and solidify.

    • Once solidified, crush the sample into a fine powder using a mortar and pestle. This is crucial for obtaining high-quality spectra.[1]

Protocol 2: FTIR Data Acquisition

This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing solid powders.

  • Instrumentation :

    • FTIR Spectrometer (e.g., Thermo Scientific NICOLET iS10) equipped with a Diamond or Germanium ATR crystal.[3]

    • Computer with FTIR control and analysis software (e.g., OMNIC).[1]

  • Procedure :

    • Background Spectrum : Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal is clean. Run the background scan with the clean, empty crystal. This will account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

    • Sample Analysis :

      • Place a small amount of the powdered binary mixture onto the ATR crystal, ensuring the crystal surface is completely covered.[3]

      • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

      • Collect the FTIR spectrum. Typical parameters are:

        • Spectral Range : 4000–650 cm⁻¹

        • Resolution : 4 cm⁻¹

        • Number of Scans : 32 to 64 (to ensure a good signal-to-noise ratio)

    • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue after each measurement to prevent cross-contamination.

Protocol 3: Data Analysis
  • Software : Use appropriate software (e.g., OMNIC, OriginLab) for spectral analysis.[1][3]

  • Data Processing :

    • The collected spectra can be viewed in terms of transmittance or absorbance. Absorbance is generally preferred for quantitative analysis as it is linearly related to concentration (Beer-Lambert Law).[1]

    • Perform baseline correction to account for any baseline drift.

    • Normalize the spectra if comparing the relative intensities of peaks across different samples.

  • Peak Analysis :

    • Identify the characteristic absorption peaks for both this compound and 1-octadecanol (refer to Table 1).

    • For quantitative analysis, measure the area or height of specific peaks. For instance, the area of the O-H stretch can be correlated with the concentration of 1-octadecanol.

    • Observe any shifts in peak positions or changes in peak shape as a function of composition, which can indicate interactions between the two components.

Quantitative Data

The FTIR spectra of this compound/1-octadecanol binary mixtures show characteristic absorption peaks corresponding to the vibrational modes of different functional groups.[1]

Wavenumber Range (cm⁻¹)AssignmentFunctional GroupNotes
~3200–3600O-H StretchingAlcohol (-OH)Broad and intense peak characteristic of hydrogen-bonded 1-octadecanol. The intensity of this peak increases with a higher proportion of 1-octadecanol.[1]
~2850–2950C-H Asymmetric & Symmetric StretchingAlkane (-CH₂, -CH₃)Strong absorption peaks present in both components. The relative intensity becomes more pronounced with higher proportions of this compound.[1]
~1465C-H Bending (Scissoring)Alkane (-CH₂)Significant absorption peak in both components.[1]
~1375C-H Bending (Symmetric)Alkane (-CH₃)Absorption peak associated with the terminal methyl groups.[1]
~1050–1150C-O StretchingAlcohol (C-OH)Moderate intensity peak corresponding to the C-O bond in 1-octadecanol.[1]
~750O-H Out-of-plane BendingAlcohol (-OH)Characteristic peak for the alcohol group.[4]

Visualizations

The following diagrams illustrate the logical workflow for the FTIR analysis of the this compound/1-octadecanol binary system.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq FTIR Data Acquisition (ATR) cluster_analysis Data Analysis weigh Weigh this compound & 1-Octadecanol mix Combine in Vial weigh->mix heat Heat to 80°C & Stir to Homogenize mix->heat cool Cool to Solidify heat->cool grind Grind into Fine Powder cool->grind background Collect Background Spectrum grind->background load_sample Place Powder on ATR Crystal background->load_sample collect_spectrum Collect Sample Spectrum load_sample->collect_spectrum clean Clean Crystal collect_spectrum->clean process Baseline Correction & Normalization collect_spectrum->process identify Identify Characteristic Peaks process->identify quantify Quantitative Analysis (Peak Area/Height) identify->quantify interpret Interpret Results (Phase, Interactions) quantify->interpret

Caption: Experimental workflow for FTIR analysis.

Logical_Relationships composition Mixture Composition (%) ftir FTIR Spectrum composition->ftir determines peaks Characteristic Peaks (O-H, C-H, C-O) ftir->peaks reveals intensity Peak Intensity/ Area peaks->intensity has interactions Molecular Interactions peaks->interactions indicates phase Phase Behavior peaks->phase indicates quant Quantitative Information intensity->quant provides

Caption: Logical relationships in FTIR data interpretation.

References

Troubleshooting & Optimization

Improving the thermal conductivity of nonadecane-based PCMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the thermal conductivity of nonadecane-based Phase Change Materials (PCMs).

Troubleshooting Guides

Experimentation with this compound-based PCMs can present several challenges. The table below outlines common problems, their potential causes, and recommended solutions to ensure the successful enhancement of thermal conductivity.

Problem ID Problem Description Potential Causes Recommended Solutions
TC-01 Inconsistent or lower-than-expected thermal conductivity measurements. 1. Non-uniform dispersion of additives (e.g., nanoparticles, graphite).2. Agglomeration of nanoparticles.3. Poor interfacial contact between this compound and the additive.4. Incorrect measurement technique or calibration.1. Utilize high-shear mixing or ultrasonication for a longer duration to ensure uniform dispersion.2. Introduce a surfactant or functionalize the nanoparticle surface to improve stability and reduce agglomeration.[1][2][3][4]3. Consider surface treatment of additives to enhance wettability with this compound.4. Verify the calibration of thermal conductivity measurement equipment and ensure proper sample preparation.
TC-02 Significant reduction in the latent heat of fusion of the composite PCM. 1. High concentration of additives which do not contribute to latent heat storage.2. Chemical reaction or interaction between the additive and this compound.1. Optimize the concentration of the additive. The goal is to maximize thermal conductivity with minimal impact on latent heat.[5]2. Perform chemical compatibility tests (e.g., FTIR spectroscopy) to ensure the additive is inert with this compound.
TC-03 Leakage of liquid this compound from the composite material above its melting point. 1. Insufficient shape stabilization.2. The porous network of the supporting material is not fine enough to retain the molten PCM through capillary action.1. Incorporate a shape-stabilizing matrix such as expanded graphite (B72142), metal foam, or a polymer.2. Select a supporting material with a smaller pore size or increase the loading of the existing support material.
TC-04 Phase separation of the composite material after thermal cycling. 1. Density mismatch between the additive and this compound.2. Weak interaction between the additive and the PCM matrix.1. Use additives with a density closer to that of this compound.2. Employ surfactants or surface functionalization to improve the stability of the dispersion over repeated melting and solidification cycles.

Frequently Asked Questions (FAQs)

1. What is the typical thermal conductivity of pure this compound?

The thermal conductivity of pure this compound varies with its phase. In the solid state at approximately 283 K (10°C), the thermal conductivity is about 0.23 W/m·K. In the liquid state at around 308 K (35°C), the thermal conductivity is approximately 0.152 W/m·K.[6][7]

2. What are the most effective additives for increasing the thermal conductivity of this compound?

Commonly used and effective additives include:

  • Carbon-based materials: Expanded graphite, graphene nanoplatelets, and carbon nanotubes are highly effective due to their excellent thermal conductivity.

  • Metallic nanoparticles: Copper (Cu), silver (Ag), and aluminum (Al) nanoparticles can significantly enhance thermal conductivity.[5]

  • Metal foams: Open-cell metal foams (e.g., copper or nickel foam) provide a continuous high-conductivity pathway.

3. How do I prevent the agglomeration of nanoparticles in the this compound matrix?

Nanoparticle agglomeration is a common issue that can hinder uniform thermal conductivity enhancement. To prevent this:

  • Ultrasonication: Apply high-power ultrasonication to the molten this compound and nanoparticle mixture to break up agglomerates.

  • Surfactants: Use a suitable surfactant to stabilize the nanoparticle dispersion. Cetyltrimethylammonium bromide (CTAB) is an example of a surfactant that can be used.[1][2]

  • Surface Functionalization: Chemically modify the surface of the nanoparticles to improve their dispersibility in the this compound matrix.

4. Will adding thermally conductive fillers affect the phase change temperature of this compound?

The addition of fillers generally has a minimal effect on the melting and freezing points of this compound, especially at low concentrations. However, some studies have reported slight shifts in the phase change temperatures. It is recommended to characterize the thermal properties of the composite PCM using Differential Scanning Calorimetry (DSC) to determine the exact phase change temperatures and latent heat of fusion.

5. What is the recommended method for preparing a this compound-graphite composite?

A widely used method is melt impregnation or melt blending :

  • Melt the this compound in a beaker at a temperature approximately 10-20°C above its melting point.

  • Gradually add the desired amount of graphite powder or nanoplatelets to the molten this compound while continuously stirring.

  • Subject the mixture to mechanical stirring at a high speed (e.g., 500-1000 rpm) for a specified period (e.g., 30 minutes) to achieve a preliminary dispersion.

  • For finer dispersion and to break up any remaining agglomerates, place the mixture in an ultrasonic bath for an extended period (e.g., 1-2 hours).

  • Allow the composite to cool and solidify.

Quantitative Data on Thermal Conductivity Enhancement

The following table summarizes the improvement in thermal conductivity of paraffin-based PCMs (including this compound) with various additives.

Additive Concentration (wt.%) Base PCM Thermal Conductivity of Pure PCM (W/m·K) Thermal Conductivity of Composite PCM (W/m·K) Enhancement Factor
Graphite Nanoparticles10Paraffin~0.2>2.0>10x
Copper (Cu) Nanoparticles2Paraffin~0.2~0.286~1.43x
Silver (Ag) Nanoparticles10Eicosane~0.24 (solid)~0.55 (solid)~2.3x
Expanded Graphite (EG)10n-Octadecane~0.24 (solid)~1.45 (solid)~6x
Copper FoamN/A (Porous Matrix)Paraffin~0.2~1.7~8.5x

Note: The exact enhancement can vary depending on the specific morphology of the additive, dispersion quality, and experimental conditions.

Experimental Protocols

Protocol for Preparation of this compound/Copper Nanoparticle Composite PCM

1. Materials and Equipment:

  • n-Nonadecane (99% purity)

  • Copper (Cu) nanoparticles (e.g., 40-60 nm average particle size)

  • Beaker

  • Hot plate with magnetic stirrer

  • Ultrasonic bath

  • Weighing balance

2. Procedure:

  • Weigh the required amounts of n-nonadecane and Cu nanoparticles to achieve the desired weight percentage (e.g., 1 wt.%, 2 wt.%, 5 wt.%).

  • Place the weighed n-nonadecane in the beaker and heat it on the hot plate to a temperature of approximately 40-50°C, ensuring it is completely molten.

  • While stirring the molten this compound with the magnetic stirrer, gradually add the weighed Cu nanoparticles.

  • Continue stirring the mixture at a constant temperature for at least 30 minutes to ensure a preliminary dispersion.

  • Transfer the beaker containing the mixture to an ultrasonic bath.

  • Sonicate the mixture for 1-2 hours to break down nanoparticle agglomerates and achieve a stable, uniform dispersion.

  • After ultrasonication, pour the molten composite PCM into a mold and allow it to cool down to room temperature to solidify.

3. Characterization:

  • Thermal Conductivity: Use a transient plane source (TPS) or laser flash apparatus (LFA) to measure the thermal conductivity of the prepared composite.

  • Thermal Properties: Employ Differential Scanning Calorimetry (DSC) to determine the melting and freezing temperatures and the latent heat of fusion.

  • Morphology: Use Scanning Electron Microscopy (SEM) to observe the dispersion of the Cu nanoparticles within the this compound matrix.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_characterization Characterization weigh Weigh this compound & Additives melt Melt this compound weigh->melt  this compound mix Mechanical Stirring weigh->mix  Additives melt->mix sonicate Ultrasonication mix->sonicate cool Cooling & Solidification sonicate->cool tc Thermal Conductivity Measurement (TPS/LFA) cool->tc dsc Thermal Properties Analysis (DSC) cool->dsc sem Morphology Observation (SEM) cool->sem

Experimental workflow for preparing and characterizing this compound-based composite PCMs.

Additive_Effects cluster_additives Additive Types cluster_properties Resulting Properties This compound Pure this compound (Low Thermal Conductivity) carbon Carbon-Based (Graphite, Graphene, CNTs) This compound->carbon metallic Metallic (Cu, Ag, Al Nanoparticles) This compound->metallic porous Porous Structures (Metal Foams) This compound->porous enhanced_tc Enhanced Thermal Conductivity carbon->enhanced_tc latent_heat Potential Reduction in Latent Heat carbon->latent_heat metallic->enhanced_tc metallic->latent_heat porous->enhanced_tc shape_stability Shape Stability porous->shape_stability

References

Technical Support Center: Crystallization of n-Nonadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing supercooling during the crystallization of n-nonadecane.

Frequently Asked Questions (FAQs)

Q1: What is supercooling in the context of n-nonadecane crystallization?

A1: Supercooling, also known as sub-cooling, is a phenomenon where n-nonadecane remains in its liquid state even when cooled below its normal freezing point (approximately 32°C).[1][2][3] This occurs because the liquid requires a nucleus, or a starting point, for the crystals to begin forming. In the absence of such nucleation sites, the liquid state persists in a metastable equilibrium.

Q2: Why is preventing supercooling important in my experiments?

A2: The unpredictable nature of crystallization from a supercooled state can lead to a significant loss in the storage and retrieval of latent energy, which is undesirable in applications such as phase change materials (PCMs).[3] For researchers, uncontrolled crystallization can result in poor crystal quality, inconsistent results, and difficulty in studying the material's intrinsic thermal properties.

Q3: What are the primary methods to prevent or reduce supercooling in n-nonadecane?

A3: The most common and effective methods to mitigate supercooling in n-alkanes like n-nonadecane include:

  • Adding Nucleating Agents: Introducing materials with similar crystal structures to n-nonadecane can induce heterogeneous nucleation and promote crystallization at or near the melting point.[1][4]

  • Controlling the Cooling Rate: A slower cooling rate provides more time for nucleation and crystal growth to occur, thereby reducing the degree of supercooling.[5][6]

  • Mechanical or Physical Perturbations: Techniques such as applying dynamic pressure, ultrasonic irradiation, or creating surface roughness on the container walls can also help induce nucleation.[3]

Q4: What are some effective nucleating agents for n-nonadecane?

A4: While much of the research has focused on the closely related n-octadecane, the following nucleating agents are expected to be effective for n-nonadecane due to their structural similarities. Effective agents include other long-chain alkanes and alcohols. For instance, 1-octadecanol and paraffin (B1166041) have been shown to be effective for n-octadecane.[7][8][9] Long-chain polymers have also been identified as effective in mitigating supercooling.[10][11]

Q5: How does the cooling rate affect the crystallization of n-nonadecane?

A5: The cooling rate has a significant impact on crystallization. Slower cooling rates generally lead to a lower degree of supercooling and the formation of larger, more ordered crystals.[5] Conversely, rapid cooling can bypass the crystallization process, leading to a glassy or amorphous solid state.[12][13] The rate of cooling can also influence the specific crystalline phase (polymorph) that is formed.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Significant Supercooling Observed (Crystallization occurs far below the melting point) 1. Lack of nucleation sites (homogeneous nucleation is dominant).[11]2. Cooling rate is too high.[14]3. High purity of n-nonadecane (absence of impurities that could act as nuclei).1. Introduce a nucleating agent. Start with a small concentration (e.g., 1-5 wt%) of a structurally similar compound like 1-octadecanol or a higher melting point n-alkane.[7][8]2. Decrease the cooling rate. For Differential Scanning Calorimetry (DSC), try rates of 1-2 °C/min.[15][16]3. If possible, introduce a seed crystal of solid n-nonadecane once the solution is slightly below its melting point.[17]
Inconsistent Crystallization Temperatures 1. Inconsistent cooling rates between experiments.2. Inhomogeneous distribution of nucleating agent.3. Thermal history of the sample.[11]1. Ensure precise control over the cooling profile in your experimental setup.2. Thoroughly mix the nucleating agent with the molten n-nonadecane to ensure a uniform dispersion.3. Standardize the thermal history of your samples by heating them to the same temperature for the same duration before each cooling cycle.
Poor Crystal Quality (e.g., small, irregular crystals) 1. Rapid cooling.[5]2. High degree of supercooling leading to rapid, uncontrolled crystallization.1. Employ a slower cooling rate to allow for more orderly crystal growth.[5]2. Use an effective nucleating agent to minimize supercooling and promote controlled crystallization.
No Crystallization Observed 1. The cooling range is not low enough.2. The sample has vitrified (formed a glass) due to an extremely high cooling rate.[13]1. Extend the cooling range in your experiment to a lower temperature.2. Significantly reduce the cooling rate to allow time for crystallization.

Quantitative Data Summary

The following tables summarize quantitative data from studies on n-alkanes, which can serve as a reference for experiments with n-nonadecane.

Table 1: Effect of Nucleating Agents on Supercooling of n-Octadecane (as an analogue for n-Nonadecane)

Nucleating AgentConcentration (wt%)Reduction in SupercoolingReference(s)
1-Octadecanol9-10Supercooling prevented/decreased[7][8][9]
Paraffin20Supercooling prevented[9][18]
Sodium Chloride~6Supercooling prevented (note: may affect morphology)[9][18]
1-Tetradecanol5-10Used as a nucleating agent[7][8]

Note: The degree of supercooling for microencapsulated n-octadecane without a nucleating agent can be as high as 26.0 °C at a cooling rate of 10.0 °C/min.[7][8]

Experimental Protocols

Protocol 1: Screening of Nucleating Agents using Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of n-nonadecane into a standard aluminum DSC pan.

    • For samples with nucleating agents, prepare mixtures with varying weight percentages (e.g., 1%, 2%, 5%, 10%) of the chosen nucleating agent (e.g., 1-octadecanol). Ensure the total mass remains within the 5-10 mg range.

    • Hermetically seal the DSC pans.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample to a temperature well above the melting point of n-nonadecane (e.g., 60-70°C) to ensure complete melting and to erase any previous thermal history.[6] Hold at this temperature for a set time (e.g., 5-10 minutes) to ensure thermal equilibrium.[15]

    • Cool the sample at a controlled rate (e.g., 10 °C/min, 5 °C/min, 2 °C/min, or 1 °C/min) to a temperature well below the expected crystallization temperature (e.g., 0°C).[6][15][16]

    • Record the heat flow as a function of temperature. The exothermic peak corresponds to the crystallization temperature.

    • Reheat the sample at the same rate to record the melting (endothermic) peak.

  • Data Analysis:

    • Determine the onset temperatures for both melting and crystallization peaks.

    • Calculate the degree of supercooling (ΔT) as the difference between the onset melting temperature and the onset crystallization temperature.

    • Compare the ΔT values for pure n-nonadecane and the samples containing different nucleating agents and concentrations.

Visualizations

Experimental_Workflow_for_Screening_Nucleating_Agents cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis start Start: Weigh n-nonadecane add_na Add Nucleating Agent (e.g., 1-octadecanol) start->add_na With NA mix Melt and Mix for Homogeneity start->mix Pure add_na->mix seal Seal in DSC Pan mix->seal heat Heat above Melting Point (e.g., 70°C) seal->heat hold Isothermal Hold (5-10 min) heat->hold cool Controlled Cooling (e.g., 2°C/min) hold->cool reheat Controlled Heating cool->reheat measure Determine Onset Temperatures (Melting & Crystallization) reheat->measure calculate Calculate Degree of Supercooling (ΔT = T_onset_melt - T_onset_cryst) measure->calculate compare Compare ΔT with and without Nucleating Agent calculate->compare

Caption: Workflow for screening nucleating agents to reduce supercooling.

Logical_Relationship_Supercooling cluster_factors Controlling Factors cluster_outcome Experimental Outcome cluster_consequences Consequences cooling_rate Cooling Rate supercooling Degree of Supercooling cooling_rate->supercooling Higher rate increases supercooling nucleating_agent Nucleating Agent (Presence & Concentration) nucleating_agent->supercooling Presence decreases supercooling crystal_quality Crystal Quality (Size, Purity) supercooling->crystal_quality High supercooling leads to poor quality reproducibility Experimental Reproducibility supercooling->reproducibility High supercooling reduces reproducibility

Caption: Factors influencing the degree of supercooling in n-nonadecane.

References

Troubleshooting low yield in nonadecane synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nonadecane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound in a laboratory setting?

A1: this compound, a 19-carbon long-chain alkane, can be synthesized through several methods that create carbon-carbon bonds. The most common laboratory-scale syntheses include:

  • Wurtz Reaction: The coupling of two alkyl halides in the presence of sodium metal. For this compound, this would ideally involve the reaction of a nonyl (9-carbon) halide with itself or the reaction of a decyl (10-carbon) halide with a nonyl (9-carbon) halide. However, using two different alkyl halides leads to a mixture of products.[1][2]

  • Kolbe Electrolysis: The electrochemical decarboxylation of a carboxylic acid. To synthesize this compound, a mixture of decanoic acid and undecanoic acid could be used, though this also can result in a product mixture. The dimerization of decanoic acid would yield octadecane, not this compound.

  • Grignard Reagent-based Synthesis: This multi-step approach involves the reaction of a Grignard reagent with a carbonyl compound to form an alcohol, which is then reduced to the corresponding alkane. For example, a nonyl magnesium bromide Grignard reagent could react with decanal (B1670006).

Q2: My Wurtz reaction for this compound synthesis has a very low yield. What are the likely causes?

A2: Low yields in the Wurtz reaction are common and can be attributed to several factors:

  • Side Reactions: The primary side reaction is the formation of an alkene through an elimination reaction, particularly with secondary and tertiary alkyl halides.[1][3]

  • Mixture of Products: If you are using two different alkyl halides (e.g., a C9 and a C10 halide) to synthesize this compound (an odd-numbered alkane), the reaction will also produce symmetrical alkanes (C18 and C20) as byproducts, which can be difficult to separate.[1]

  • Incomplete Reaction: The reaction may not have gone to completion due to impure reactants, insufficient reaction time, or improper temperature control.

  • Moisture: The Wurtz reaction is highly sensitive to moisture as sodium metal reacts vigorously with water. Ensure all glassware is oven-dried and solvents are anhydrous.[4]

Q3: I am observing byproducts in my Kolbe electrolysis that are not this compound. What could they be?

A3: Kolbe electrolysis, while effective for symmetrical alkanes, can produce several byproducts, especially in a mixed-reactant synthesis for an odd-numbered alkane like this compound. These can include:

  • Symmetrical Alkanes: If you are using a mixture of carboxylic acids (e.g., C10 and C11 acids), you will also get the symmetrical dimerization products (C18 and C20).

  • "Non-Kolbe" Products: These can include alkenes, esters, and alcohols, which arise from alternative reaction pathways of the radical intermediates.

  • Disproportionation Products: Alkyl radicals can undergo disproportionation to form an alkane and an alkene of the same carbon chain length.

Q4: My Grignard reagent for this compound synthesis seems to be inactive. What went wrong?

A4: The most common reason for Grignard reagent failure is exposure to protic substances. Grignard reagents are strong bases and will react with even trace amounts of water, alcohols, or carboxylic acids.[5][6] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Another potential issue is the quality of the magnesium turnings; they should be fresh and not oxidized. Activation with a small crystal of iodine may be necessary.[5]

Q5: What are the best methods for purifying synthesized this compound?

A5: The purification strategy for this compound depends on the nature of the impurities.

  • Distillation: If the byproducts have significantly different boiling points, fractional distillation can be effective.

  • Solvent Extraction: This technique is useful for separating the non-polar this compound from polar impurities. A non-polar solvent like hexane (B92381) can be used to dissolve the this compound, which is then washed with a polar solvent like water to remove polar impurities.[7]

  • Column Chromatography: For removing byproducts with similar polarity, column chromatography using a non-polar stationary phase like silica (B1680970) gel and a non-polar eluent (e.g., hexanes) is a powerful technique.[8]

  • Recrystallization: If the crude product is a solid at room temperature, recrystallization from a suitable solvent can be an effective final purification step.

Troubleshooting Guides

Guide 1: Low Yield in Wurtz Reaction for this compound Synthesis

This guide provides a step-by-step approach to diagnosing and resolving low yields in the Wurtz synthesis of this compound.

Problem: The isolated yield of this compound is significantly lower than expected.

Troubleshooting Workflow:

Troubleshooting_Wurtz Start Low Yield in Wurtz Reaction Check_Reactants 1. Verify Reactant Purity and Stoichiometry Start->Check_Reactants Check_Conditions 2. Review Reaction Conditions Check_Reactants->Check_Conditions Reactants OK Solution1 Solution: Use fresh, dry alkyl halides and freshly cut sodium. Check_Reactants->Solution1 Impure/Wet Reactants Analyze_Byproducts 3. Analyze Byproduct Formation Check_Conditions->Analyze_Byproducts Conditions OK Solution2 Solution: Ensure anhydrous conditions. Use dry ether. Control temperature. Check_Conditions->Solution2 Suboptimal Conditions Optimize_Purification 4. Optimize Purification Strategy Analyze_Byproducts->Optimize_Purification Byproducts Identified Solution3 Solution: If using mixed halides, expect byproduct mixture. Consider alternative synthesis for odd-chain alkanes. Analyze_Byproducts->Solution3 Significant Side-Products Solution4 Solution: Use fractional distillation or column chromatography to separate products. Optimize_Purification->Solution4 Purification Inefficient

Caption: Troubleshooting workflow for low yield in Wurtz reactions.

Detailed Steps:

  • Verify Reactant Purity and Stoichiometry:

    • Question: Are the alkyl halides pure and dry? Is the sodium metal fresh and unoxidized?

    • Action: Use freshly distilled alkyl halides and sodium metal with a clean, unoxidized surface. Ensure the correct molar ratios are used.

  • Review Reaction Conditions:

    • Question: Was the reaction carried out under strictly anhydrous conditions? Was the temperature properly controlled?

    • Action: Use oven-dried glassware and anhydrous ether as the solvent. The reaction is typically carried out at the reflux temperature of the ether.[4]

  • Analyze Byproduct Formation:

    • Question: What are the major byproducts?

    • Action: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify byproducts. Common byproducts include alkenes (from elimination) and other alkanes (from mixed coupling).[3]

  • Optimize Purification Strategy:

    • Question: Is the purification method suitable for separating this compound from the byproducts?

    • Action: If a mixture of alkanes is present, fractional distillation may be necessary. For removing polar impurities, solvent extraction is effective.

Guide 2: Issues with Grignard Reagent in this compound Synthesis

This guide addresses common failures in the preparation and use of Grignard reagents for this compound synthesis.

Problem: The Grignard reaction fails to initiate or proceeds with very low conversion.

Troubleshooting Workflow:

Troubleshooting_Grignard Start Grignard Reaction Failure Check_Anhydrous 1. Verify Anhydrous Conditions Start->Check_Anhydrous Check_Mg 2. Inspect Magnesium Surface Check_Anhydrous->Check_Mg Conditions are Dry Solution1 Solution: Flame-dry all glassware. Use anhydrous solvent. Check_Anhydrous->Solution1 Moisture Present Check_Halide 3. Check Alkyl Halide Reactivity Check_Mg->Check_Halide Mg is Active Solution2 Solution: Use fresh magnesium turnings. Activate with iodine or 1,2-dibromoethane. Check_Mg->Solution2 Mg is Oxidized Check_Temp 4. Monitor Reaction Temperature Check_Halide->Check_Temp Halide is Suitable Solution3 Solution: Use alkyl bromide or iodide for better reactivity. Check_Halide->Solution3 Halide is Unreactive Solution4 Solution: Gentle heating may be required to initiate. Control exotherm with an ice bath. Check_Temp->Solution4 Improper Temperature

Caption: Troubleshooting guide for Grignard reaction failures.

Detailed Steps:

  • Verify Anhydrous Conditions:

    • Question: Is all glassware and solvent completely free of water?

    • Action: Flame-dry or oven-dry all glassware immediately before use. Use a freshly opened bottle of anhydrous ether or THF.[5][6]

  • Inspect Magnesium Surface:

    • Question: Are the magnesium turnings shiny and metallic?

    • Action: If the magnesium is dull or coated, it may be oxidized. Use fresh turnings or activate the surface by crushing them or adding a small crystal of iodine.[5]

  • Check Alkyl Halide Reactivity:

    • Question: Is the chosen alkyl halide reactive enough?

    • Action: Alkyl iodides are the most reactive, followed by bromides and then chlorides. For long-chain alkyl halides, bromides are a good compromise between reactivity and stability.

  • Monitor Reaction Temperature:

    • Question: Is the reaction initiating? Is it becoming too vigorous?

    • Action: Gentle warming may be needed to start the reaction. Once initiated, the reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

Quantitative Data Summary

The following table summarizes typical yields for different alkane synthesis methods. Note that yields for this compound specifically can vary significantly based on the exact protocol and reaction scale.

Synthesis MethodReactantsTarget ProductTypical Yield RangeKey Considerations
Wurtz Reaction Symmetrical Alkyl Halides (e.g., 2x C9)Symmetrical Alkane (C18)40-60%Highly sensitive to moisture; side reactions are common.
Mixed Alkyl Halides (e.g., C9 + C10)This compound (C19)< 20%Forms a mixture of C18, C19, and C20 alkanes, making purification difficult.[4]
Kolbe Electrolysis Symmetrical Carboxylic Acids (e.g., 2x C10)Symmetrical Alkane (C18)50-70%Can produce non-Kolbe byproducts; requires specialized electrochemical setup.
Mixed Carboxylic Acids (e.g., C10 + C11)This compound (C19)Variable, often lowResults in a mixture of symmetrical and unsymmetrical products.
Grignard Synthesis C9 Grignard + C10 Aldehyde -> Alcohol -> AlkaneThis compound (C19)50-80% (overall)Multi-step process; Grignard reagent is highly sensitive to protic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound starting from 1-bromononane (B48978) and decanal.

Step 1: Preparation of Nonylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.1 eq) in the flask.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 1-bromononane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 1-bromononane solution to the magnesium. If the reaction does not start, add a crystal of iodine.

  • Once the reaction begins (indicated by bubbling and a grayish, cloudy appearance), add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Decanal and Reduction

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve decanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the decanal solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ether layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude secondary alcohol (nonadecan-10-ol).

  • The crude alcohol can be reduced to this compound using a method such as a Wolff-Kishner or Clemmensen reduction, or by conversion to a tosylate followed by reduction with lithium aluminum hydride.

Logical Relationship Diagram for Synthesis Choice

Synthesis_Choice Start Goal: Synthesize this compound (C19) Is_Symmetrical Is a symmetrical alkane acceptable? Start->Is_Symmetrical Wurtz_Symmetrical Wurtz Reaction with C9 or C10 halide Is_Symmetrical->Wurtz_Symmetrical Yes (e.g., C18) Kolbe_Symmetrical Kolbe Electrolysis with C10 acid Is_Symmetrical->Kolbe_Symmetrical Yes (e.g., C18) Mixed_Reactants Need to use mixed reactants? Is_Symmetrical->Mixed_Reactants No (Need C19) Wurtz_Mixed Wurtz with C9 and C10 halides (Low Yield, Mixture) Mixed_Reactants->Wurtz_Mixed Yes (Wurtz) Kolbe_Mixed Kolbe with C10 and C11 acids (Mixture) Mixed_Reactants->Kolbe_Mixed Yes (Kolbe) Grignard_Path Grignard Synthesis (Multi-step, higher yield) Mixed_Reactants->Grignard_Path No (Prefer higher yield)

Caption: Decision diagram for selecting a this compound synthesis route.

References

Technical Support Center: Optimizing GC Column Temperature for Nonadecane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) separation of nonadecane and other long-chain alkanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary cause of poor separation between this compound and adjacent alkanes?

Poor resolution between closely eluting long-chain alkanes is a common issue. The primary causes are typically an inadequate temperature program or a suboptimal GC column. A temperature ramp rate that is too fast will not provide enough time for the analytes to interact sufficiently with the stationary phase, leading to co-elution.[1] Additionally, using a column with low efficiency (e.g., too short, large internal diameter, or degraded stationary phase) can hinder separation.

Q2: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing for high-boiling point compounds like this compound can be caused by several factors:

  • Active Sites: Interaction with active sites (e.g., silanol (B1196071) groups) in the injection port or on the column can cause tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the column is aged, trimming 10-20 cm from the inlet side may help.

  • Low Injector Temperature: If the injector temperature is too low, this compound may not vaporize completely and instantaneously.

    • Solution: Ensure the injector temperature is sufficiently high, typically in the range of 280-320°C.[1]

  • Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to peak broadening and tailing.[1]

    • Solution: Regularly bake out the column at its maximum recommended temperature. If the issue persists, trim the inlet side of the column.[1]

Q3: I'm observing shifts in the retention time of this compound between runs. What should I investigate?

Retention time instability can be caused by:

  • Fluctuations in Carrier Gas Flow Rate: Inconsistent carrier gas flow will directly impact retention times.

    • Solution: Ensure the carrier gas is set to a constant flow mode and check for any leaks in the gas lines.

  • Oven Temperature Instability: Inconsistent oven temperatures will lead to variable retention times.

    • Solution: Calibrate the GC oven to ensure it is functioning correctly.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention.

Q4: How do I choose an appropriate starting temperature program for this compound analysis?

A good starting point for a temperature program for a broad range of alkanes, including this compound, is as follows:

  • Initial Temperature: Set the initial oven temperature 10-15°C below the boiling point of the solvent used for sample preparation.[1] A common starting point is 40°C with a hold for 2-3 minutes.[1][2]

  • Ramp Rate: A slower temperature ramp rate generally improves the separation of closely eluting compounds.[2] A typical starting ramp rate is 5-10°C/min.[2]

  • Final Temperature: The final temperature should be high enough to ensure the elution of all components of interest. For this compound and other long-chain alkanes, a final temperature of around 300-320°C is common, with a hold time to ensure the column is cleared before the next injection.[1][2][3]

Data Presentation: GC Parameters for this compound Separation

The following tables summarize recommended starting parameters for the GC analysis of this compound. These should be considered as starting points and may require further optimization for specific applications.

Table 1: Recommended GC Column and Inlet Parameters

ParameterRecommended SettingRationale
GC Column
Stationary Phase100% Dimethylpolysiloxane (non-polar)Good selectivity for non-polar alkanes like this compound.[1]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessA standard column providing good efficiency and sample capacity.[1][2]
Inlet
TypeSplit/SplitlessVersatile for various sample concentrations.[1]
Temperature280 - 320°CEnsures complete and rapid vaporization of high-boiling point alkanes.[1]
LinerDeactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile residues.[1]
Carrier GasHelium or HydrogenHydrogen can allow for faster analysis times.[1]
Flow Rate1-2 mL/minA typical starting point for optimization.[1]

Table 2: Example Temperature Programs for this compound Separation

ProgramInitial Temperature & HoldRamp Rate(s)Final Temperature & HoldApplication Notes
General Purpose 40°C, hold for 3 min6°C/min320°C, hold for 10 minA good starting point for a broad range of alkanes.[1]
High Resolution 40°C, hold for 2 min5°C/min300°CA slower ramp rate enhances the separation of closely eluting isomers.[2]
Fast Analysis 50°C, hold for 1 min20°C/min to 200°C, then 10°C/min300°CA faster ramp rate can be used when high resolution is not the primary goal.

Experimental Protocols

Protocol 1: Standard Method for GC-MS Analysis of this compound

This protocol outlines a standard method for the analysis of this compound using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable non-polar solvent (e.g., hexane, heptane) to a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).

    • Transfer an aliquot of the final solution to a 2 mL autosampler vial.

  • Instrument Setup:

    • Install a suitable GC column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column.[1][2]

    • Set the GC-MS parameters according to the recommendations in Table 1 and select a suitable temperature program from Table 2.

    • Perform an autotune of the mass spectrometer to ensure optimal performance.

    • Run a solvent blank to check for system contamination.

  • Calibration:

    • Prepare a series of calibration standards of this compound at known concentrations covering the expected sample concentration range.

    • Inject the calibration standards and the solvent blank.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Sample Analysis:

    • Inject the prepared sample solution.

    • Acquire the data.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Troubleshooting_Workflow Start Poor Separation of This compound Peak Check_Temp_Program Review Temperature Program Start->Check_Temp_Program Decrease_Ramp Decrease Ramp Rate (e.g., to 5°C/min) Check_Temp_Program->Decrease_Ramp Ramp Rate > 10°C/min Check_Column Evaluate GC Column Check_Temp_Program->Check_Column Ramp Rate is Slow Success Separation Optimized Decrease_Ramp->Success Trim_Column Trim Inlet Side of Column Check_Column->Trim_Column Column is Old Replace_Column Replace Column Check_Column->Replace_Column Column is Visibly Degraded Check_Flow_Rate Verify Carrier Gas Flow Rate Check_Column->Check_Flow_Rate Column is OK Trim_Column->Success Replace_Column->Success Adjust_Flow Adjust to Optimal Flow Check_Flow_Rate->Adjust_Flow Flow Rate Incorrect Check_Flow_Rate->Success Flow Rate Correct Adjust_Flow->Success

Caption: Troubleshooting workflow for poor this compound separation.

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis Sample_Prep Sample Preparation (Dissolve in Hexane) Instrument_Setup GC Instrument Setup (Column, Inlet, Detector) Sample_Prep->Instrument_Setup Initial_Run Initial Run with Standard Temp. Program Instrument_Setup->Initial_Run Evaluate_Separation Evaluate Separation (Resolution, Peak Shape) Initial_Run->Evaluate_Separation Adjust_Temp Adjust Temperature Program (Initial Temp, Ramp Rate, Final Temp) Evaluate_Separation->Adjust_Temp Suboptimal Final_Method Final Optimized Method Evaluate_Separation->Final_Method Optimal Re_Run Re-run Analysis Adjust_Temp->Re_Run Re_Run->Evaluate_Separation Data_Acquisition Data Acquisition Final_Method->Data_Acquisition

Caption: Experimental workflow for optimizing GC column temperature.

References

Technical Support Center: Troubleshooting Nonadecane Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during chromatographic analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address nonadecane peak tailing in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal chromatographic separation, the peak shape should be symmetrical (Gaussian). Peak tailing is a phenomenon where the peak's asymmetry is skewed, and the back half of the peak is broader than the front half.[1] For a non-polar hydrocarbon like this compound, significant peak tailing is not expected under optimal conditions. When it does occur, it can lead to inaccurate peak integration and reduced resolution between this compound and other closely eluting compounds, compromising the quantitative accuracy of your analysis.[1][2]

Q2: What are the most common causes of peak tailing for a non-polar compound like this compound?

A2: While this compound is non-polar and less prone to interactions with active sites, peak tailing can still occur due to several factors.[3] The most common causes for this compound peak tailing are typically related to physical or mechanical issues within the gas chromatography (GC) system rather than chemical interactions.[2][4] These can include:

  • Flow path disruptions: Issues with the column installation, such as a poor column cut or incorrect positioning in the inlet, can cause turbulence in the carrier gas flow.[1][4][5]

  • Column contamination: Accumulation of non-volatile residues at the head of the column can interfere with the sample introduction and cause peak distortion.[3][6]

  • Dead volume: Unswept volumes in the connections between the column and the inlet or detector can lead to band broadening and tailing.[4][5]

  • Improper method parameters: An injection temperature that is too low or an oven temperature program that is not optimized can result in poor sample focusing.[3][7]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.

Guide 1: Initial System Checks and Inlet Maintenance

A logical first step in troubleshooting is to address the most common and easily correctable issues, which often reside in the GC inlet.

Q: My this compound peak is tailing. Where should I start troubleshooting?

A: Begin with a visual inspection of your chromatogram. If all peaks in the chromatogram are tailing, the issue is likely systemic and related to the instrument setup.[4] If only the this compound peak or a few peaks are tailing, the problem might be more specific to the compound or its interaction with a particular part of the system. However, for a non-polar compound like this compound, systemic issues are a good starting point.

Troubleshooting Workflow: Inlet and Column Installation

start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner start->inlet_maintenance check_cut Inspect Column Cut: - Is it clean and at a 90° angle? inlet_maintenance->check_cut reinstall_column Re-install Column: - Ensure correct depth in inlet and detector check_cut->reinstall_column If cut is poor, re-cut check_cut->reinstall_column If cut is good leak_check Perform Leak Check reinstall_column->leak_check problem_resolved Problem Resolved leak_check->problem_resolved If no leaks and peak shape improves proceed_column Proceed to Column Troubleshooting leak_check->proceed_column If peak tailing persists start Peak Tailing Persists After Inlet Maintenance condition_column Condition Column (Bake-out) start->condition_column trim_column Trim 10-20 cm from Column Inlet condition_column->trim_column If tailing persists problem_resolved Problem Resolved condition_column->problem_resolved If peak shape improves replace_column Replace Column trim_column->replace_column If tailing persists trim_column->problem_resolved If peak shape improves

References

Nonadecane Technical Support Center: Troubleshooting Long-Term Storage Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Nonadecane Technical Support Center. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term storage stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: this compound is a stable long-chain alkane under appropriate storage conditions.[1][2] For optimal long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][3] The storage container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] It is also advisable to protect it from light.[4]

Q2: What are the potential degradation pathways for this compound during long-term storage?

A2: The primary degradation pathways for this compound, like other long-chain alkanes, involve oxidation. These pathways can be initiated by factors such as heat, light (photodegradation), and microbial activity.

  • Oxidative Degradation: In the presence of oxygen, this compound can undergo oxidation, especially when exposed to heat or light. This process can lead to the formation of hydroperoxides, which can further decompose into alcohols and ketones with the same number of carbon atoms.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate the oxidation of n-alkanes.[6] The primary products of this compound photodegradation are various isomers of nonadecanone (a ketone) and nonadecanol (an alcohol).

  • Microbial Degradation: Certain microorganisms can utilize n-alkanes as a carbon source, leading to their biodegradation.[1][7] This process typically involves the terminal oxidation of the alkane chain to form a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid.[8][9]

Q3: What are the visible signs of this compound degradation?

A3: Pure this compound is a white, waxy solid.[10] While early stages of degradation may not be visually apparent, significant degradation could potentially lead to changes in color (e.g., yellowing), odor, or the physical state of the material at a given temperature. The presence of impurities can also affect its melting point.

Q4: How can I test the purity and stability of my stored this compound?

A4: Several analytical techniques can be employed to assess the purity and stability of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying the parent compound and any potential degradation products.[11][12] Spectroscopy methods like Fourier-Transform Infrared (FTIR) spectroscopy can also be used to detect changes in chemical structure, such as the appearance of carbonyl (from ketones) or hydroxyl (from alcohols) functional groups.[11][13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in Melting Point Presence of impurities or degradation products.1. Determine the melting point of the sample using a calibrated apparatus.2. Compare the observed melting point to the reference range for pure this compound (30-34 °C).[10]3. If a significant deviation is observed, perform purity analysis using GC-MS or HPLC.
Unexpected Peaks in Chromatogram (GC/HPLC) Contamination or degradation of the this compound sample.1. Identify the unexpected peaks by comparing their retention times and mass spectra (for GC-MS) to known standards of potential degradation products (e.g., nonadecanones, nonadecanols).2. Review storage conditions to identify potential causes of degradation (e.g., exposure to light, heat, or incompatible materials).
Discoloration or Off-Odor Significant oxidative or microbial degradation.1. Visually inspect the sample for any changes from its expected white, waxy appearance.2. Note any unusual odors.3. Analyze the sample using spectroscopic (FTIR) and chromatographic (GC-MS) methods to identify the chemical nature of the degradation.

Data on this compound Stability

While specific quantitative data on the long-term degradation rates of this compound under various storage conditions is not extensively available in the provided search results, the following table summarizes the key factors influencing its stability.

Factor Effect on Stability Primary Degradation Products
Light Exposure Accelerates oxidation (photodegradation).[6]Ketones (Nonadecanones), Alcohols (Nonadecanols).
Elevated Temperature Promotes thermal degradation and oxidation.Hydroperoxides, Alcohols, Ketones.[5]
Oxygen Availability Essential for oxidative degradation pathways.Oxidized hydrocarbons.
Presence of Strong Oxidizing Agents Can lead to vigorous and potentially hazardous reactions.[2][14]Carbon dioxide and water upon combustion.[3]
Microbial Contamination Can lead to biodegradation.[1][7]Fatty acids and their derivatives.[8][9]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and its potential degradation products in a long-term stored sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a high-purity solvent suitable for GC analysis (e.g., hexane (B92381) or chloroform).

    • Prepare a series of calibration standards of pure this compound and, if available, potential degradation products (e.g., 2-nonadecanone, 1-nonadecanol) in the same solvent.

  • GC-MS Analysis:

    • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer.

    • Column: Select a non-polar capillary column suitable for hydrocarbon analysis.

    • Injector: Set the injector temperature to ensure complete vaporization of the sample without thermal degradation.

    • Oven Program: Develop a temperature program that allows for the separation of this compound from potential lower and higher boiling point impurities and degradation products.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ions and characteristic fragments of this compound and its expected degradation products.

  • Data Analysis:

    • Identify this compound and any other compounds in the sample by comparing their retention times and mass spectra to the prepared standards and reference libraries.

    • Quantify the amount of this compound and any identified degradation products by creating a calibration curve from the analysis of the standard solutions.

    • Calculate the percentage of degradation based on the initial concentration of the sample.

Protocol 2: General Long-Term Stability Testing Protocol

Objective: To evaluate the stability of this compound under specific storage conditions over an extended period.

Methodology:

  • Sample Allocation: Distribute aliquots of a single, high-purity batch of this compound into multiple inert containers.

  • Storage Conditions: Place the samples under various controlled environmental conditions as per ICH guidelines for stability testing (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[15] Include a condition with exposure to a controlled light source.

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analysis: At each time point, retrieve a sample from each storage condition and perform the following analyses:

    • Visual Inspection: Note any changes in appearance.

    • Purity Assay: Use a validated stability-indicating method, such as the GC-MS protocol described above, to determine the purity of this compound.

    • Degradation Product Profile: Identify and quantify any degradation products.

  • Data Evaluation: Plot the purity of this compound and the concentration of degradation products over time for each storage condition to determine the rate of degradation and establish a shelf-life.

Visualizations

This compound This compound Oxidation Oxidation This compound->Oxidation Heat, Light, O2 Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Alcohols Nonadecanols Hydroperoxides->Alcohols Ketones Nonadecanones Hydroperoxides->Ketones

Caption: Oxidative degradation pathway of this compound.

start Sample Stored Long-Term check_purity Visual Inspection & Purity Check (e.g., GC-MS) start->check_purity stable Stable: Continue Storage & Monitoring check_purity->stable Purity Meets Specification unstable Unstable: Degradation Detected check_purity->unstable Purity Out of Specification investigate Investigate Storage Conditions (Light, Temp, O2) unstable->investigate quarantine Quarantine & Re-evaluate for Use investigate->quarantine

Caption: Troubleshooting workflow for this compound stability.

storage Recommended Storage Conditions + Cool, Dry, Well-Ventilated Area + Tightly Sealed Inert Container + Protection from Light + Away from Strong Oxidizing Agents

Caption: Recommended long-term storage conditions.

References

Technical Support Center: Purification of Commercial Nonadecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial nonadecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial-grade n-nonadecane?

A1: Commercial n-nonadecane is typically derived from the fractional distillation of petroleum. As a result, the most common impurities are other saturated hydrocarbons with similar boiling points. These include:

  • Homologous n-alkanes: Primarily n-octadecane (C18) and n-eicosane (B1172931) (C20), which have boiling points very close to that of n-nonadecane.

  • Branched-chain alkanes (isoalkanes): These have slightly lower boiling points than their straight-chain counterparts and are common in petroleum-derived feedstocks.[1]

  • Aromatic hydrocarbons: While modern refining processes significantly reduce aromatic content, trace amounts may still be present.[1]

  • Sulfur and nitrogen compounds: These are largely removed during the hydrotreating process in refining but can persist in lower-grade materials.[1]

The purity of commercial this compound can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify these volatile impurities.[2][3][4] Differential Scanning Calorimetry (DSC) can also be used to determine purity by analyzing the melting point depression caused by impurities.[2][5][6][7]

Q2: Which purification method is most suitable for achieving high-purity n-nonadecane?

A2: The choice of purification method depends on the initial purity of the commercial this compound and the desired final purity. Here is a summary of common methods:

  • Recrystallization: This is a highly effective and economical method for removing small amounts of impurities and achieving high purity (>99%). It is particularly good at separating n-nonadecane from impurities with different solubilities in the chosen solvent. Multiple recrystallization steps can significantly enhance purity.[8]

  • Fractional Vacuum Distillation: Due to this compound's high boiling point (330 °C at atmospheric pressure), fractional distillation must be performed under reduced pressure to prevent thermal decomposition.[1][9] This method is effective for separating components with small differences in boiling points, such as adjacent n-alkanes.

  • Column Chromatography: Adsorption chromatography using a silica (B1680970) gel stationary phase can separate this compound from more polar impurities. Since alkanes are non-polar, they will elute first. This method is useful for removing non-hydrocarbon impurities.[10][11][12]

  • Preparative High-Performance Liquid Chromatography (HPLC): While less common for bulk purification of alkanes, preparative HPLC can be used for achieving very high purity on a smaller scale. A normal-phase setup would typically be used.[13]

Q3: How can I handle the waxy nature of this compound during purification?

A3: this compound has a melting point of approximately 32-34°C, meaning it is a waxy solid at room temperature. This property requires special handling techniques to prevent solidification and clogging of equipment.

  • Heated Glassware: All glassware (flasks, funnels, filtration apparatus) should be gently heated prior to and during the transfer of molten this compound or its solutions to prevent premature crystallization.

  • Hot Solvents: When preparing solutions for recrystallization or column chromatography, use pre-heated solvents to dissolve the this compound.

  • Transfer of Solids: For transferring solid, waxy this compound, a powder funnel can be used for wide-mouthed containers.[14][15] For smaller openings, it may be easier to melt the this compound and transfer it as a liquid using a heated pipette or to dissolve it in a suitable solvent first.[14][15]

  • Pouring Hot Liquids: Use appropriate personal protective equipment, such as heat-resistant gloves and beaker tongs, when handling hot, molten this compound or its solutions.[14]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
This compound "oils out" instead of crystallizing. The cooling rate is too fast, or the solution is too concentrated.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly. Shield the flask from drafts.
No crystals form upon cooling. The solution is too dilute, or supersaturation has not been achieved.1. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. 2. Add a seed crystal of pure this compound. 3. Evaporate some of the solvent to increase the concentration and allow it to cool again.
Low recovery of purified this compound. Too much solvent was used. The crystals were filtered before crystallization was complete. The washing solvent was not cold enough and dissolved some of the product.1. After initial filtration, cool the mother liquor in an ice bath to recover a second crop of crystals. 2. Ensure the solution is thoroughly cooled before filtration. 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Fractional Vacuum Distillation Troubleshooting
Problem Possible Cause(s) Solution(s)
Bumping or unstable boiling. The heating is too rapid or uneven. The vacuum is fluctuating.1. Use a magnetic stirrer or boiling chips to ensure smooth boiling. 2. Apply heat gradually using a heating mantle with a controller. 3. Ensure all joints are properly sealed and the vacuum pump is operating consistently.
Poor separation of fractions. The distillation rate is too fast. The fractionating column has insufficient theoretical plates. The temperature gradient in the column is not well-established.1. Reduce the heating rate to slow down the distillation. A slow, steady collection rate is key. 2. Use a longer fractionating column or one with a more efficient packing material. 3. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.
Product solidifies in the condenser or collection adapter. The condenser water is too cold.1. Use room temperature water for the condenser or control the flow rate to prevent overcooling. 2. Gently warm the solidified area with a heat gun to melt the product and allow it to flow into the collection flask.

Comparison of Purification Methods

Method Achievable Purity Typical Yield Advantages Disadvantages
Recrystallization >99% (with multiple steps)70-90%Cost-effective, simple setup, highly effective for removing small amounts of impurities.Solvent selection can be challenging; yield can be lower with multiple recrystallizations.
Fractional Vacuum Distillation >98%60-80%Good for separating compounds with close boiling points, suitable for larger scales.Requires specialized vacuum equipment; risk of thermal degradation if not controlled properly; waxy nature can cause blockages.
Column Chromatography >99%50-70%Effective for removing polar impurities; can be scaled up.Can be time-consuming and requires larger volumes of solvent; yield can be lower due to irreversible adsorption.
Preparative HPLC >99.5%Lower (depends on scale)Very high resolution and purity achievable; automated systems are available.Expensive equipment and solvents; not suitable for large-scale purification of bulk materials.

Experimental Protocols

Protocol 1: Recrystallization of n-Nonadecane from Acetone (B3395972)

Objective: To purify commercial n-nonadecane by removing soluble and insoluble impurities.

Methodology:

  • Solvent Selection: Acetone is a suitable solvent as n-nonadecane is soluble in hot acetone and has low solubility in cold acetone.

  • Dissolution:

    • Place 10 g of impure n-nonadecane into a 250 mL Erlenmeyer flask.

    • Add approximately 50 mL of acetone and a magnetic stir bar.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add acetone in small portions until the this compound just completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a separate flask and a funnel with filter paper by pouring hot acetone through it.

    • Quickly filter the hot this compound solution to remove the insoluble impurities.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[8]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove residual acetone.

Protocol 2: Fractional Vacuum Distillation of n-Nonadecane

Objective: To separate n-nonadecane from other hydrocarbons with close boiling points.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the distillation head.

    • Use a heating mantle to heat the distillation flask and a magnetic stirrer for smooth boiling.

    • Connect the apparatus to a vacuum pump with a pressure gauge. Ensure all glass joints are properly greased and sealed.

  • Distillation Procedure:

    • Place the impure n-nonadecane (e.g., 50 g) in the distillation flask.

    • Slowly evacuate the system to the desired pressure (e.g., 10 mmHg). At this pressure, the boiling point of n-nonadecane will be significantly reduced from 330°C.

    • Begin heating the distillation flask gently.

    • Observe the temperature at the distillation head. Collect a forerun fraction containing lower-boiling impurities.

    • As the temperature stabilizes near the expected boiling point of n-nonadecane at the working pressure, change the receiving flask to collect the main fraction.

    • Continue distillation at a slow, steady rate until most of the this compound has distilled over.

    • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential hazards.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Column Chromatography of n-Nonadecane

Objective: To purify n-nonadecane by removing polar impurities.

Methodology:

  • Column Packing:

    • Select a glass chromatography column and place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like hexane.

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent. Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the impure n-nonadecane in a minimal amount of hexane.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with hexane. Since this compound is non-polar, it will travel down the column quickly.

    • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).

    • A slightly more polar solvent system, such as 1-2% ethyl acetate (B1210297) in hexane, can be used if separation from other non-polar impurities is needed.

  • Isolation:

    • Combine the fractions containing pure n-nonadecane.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Methods cluster_post Post-Purification Impure this compound Impure this compound Purity Analysis (GC-MS, DSC) Purity Analysis (GC-MS, DSC) Impure this compound->Purity Analysis (GC-MS, DSC) Recrystallization Recrystallization Impure this compound->Recrystallization Distillation Fractional Vacuum Distillation Impure this compound->Distillation Chromatography Column Chromatography Impure this compound->Chromatography Purified this compound Purified this compound Recrystallization->Purified this compound Distillation->Purified this compound Chromatography->Purified this compound Final Purity Analysis Final Purity Analysis Purified this compound->Final Purity Analysis

Caption: General workflow for the purification of commercial this compound.

troubleshooting_recrystallization Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Oiling_Out Oiling Out? Dissolve->Oiling_Out Cool Cool Solution Slowly Crystals_Form Crystals Form? Cool->Crystals_Form Filter Filter and Dry Crystals Crystals_Form->Filter Yes Troubleshoot_No_Crystals Induce Crystallization (Scratch, Seed Crystal) Crystals_Form->Troubleshoot_No_Crystals No End Pure this compound Filter->End Oiling_Out->Cool No Troubleshoot_Oiling Reheat and Add More Solvent Oiling_Out->Troubleshoot_Oiling Yes Troubleshoot_No_Crystals->Cool Troubleshoot_Oiling->Dissolve

Caption: Troubleshooting logic for this compound recrystallization.

References

Addressing matrix effects in nonadecane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of nonadecane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects, primarily ion suppression or enhancement in mass spectrometry-based methods, can lead to inaccurate and irreproducible quantification.[1][2] In complex matrices such as plasma, soil, or food samples, co-eluting lipids, proteins, and other organic molecules can interfere with the ionization of this compound, compromising the sensitivity, precision, and accuracy of the analytical method.[1]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility: High variability in results between replicate injections of the same sample.

  • Inaccurate quantification: Results that are consistently lower (suppression) or higher (enhancement) than expected.

  • Poor linearity of calibration curves: Difficulty in obtaining a linear relationship between concentration and response when using standards prepared in a pure solvent.

  • Peak shape distortion: Tailing or fronting of the chromatographic peak for this compound.[1]

  • Signal drift: A gradual decrease or increase in the this compound signal over a sequence of injections.[1]

Q3: What is the most effective general strategy to minimize matrix effects?

A3: The most effective way to mitigate matrix effects is to optimize the sample preparation procedure to remove interfering endogenous components before analysis.[1] Techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed to clean up the sample.[1][3] Additionally, optimizing chromatographic conditions to achieve baseline separation of this compound from matrix components is a crucial step.

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?

A4: A stable isotope-labeled internal standard, such as this compound-d40, is considered the gold standard for correcting matrix effects.[4] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by the matrix in the same way.[4] This co-elution allows for accurate correction during data analysis, as the ratio of the analyte signal to the internal standard signal should remain constant even if both are suppressed or enhanced by the matrix.

Q5: When should I use matrix-matched calibration versus the standard addition method?

A5:

  • Matrix-matched calibration is suitable when you have access to a representative blank matrix that is free of this compound.[4] You prepare your calibration standards in this blank matrix, which helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.[4]

  • The standard addition method is ideal for complex or highly variable matrices where a suitable blank matrix is not available.[5][6] In this technique, known amounts of a this compound standard are added directly to aliquots of the sample. This creates a calibration curve within the sample's own matrix, providing a highly accurate quantification that accounts for the specific matrix effects of that sample.[5] However, this method is more labor-intensive as each sample requires its own calibration.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low this compound recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent and conditions. For fatty matrices, consider a more rigorous extraction method like pressurized liquid extraction. For aqueous samples, ensure proper phase separation in LLE or appropriate sorbent selection in SPE.
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen and a controlled temperature for evaporation. Avoid complete dryness if possible, or reconstitute immediately.
Inappropriate pH for extraction.Although this compound is non-polar, the matrix components may have pH-dependent solubilities. Adjusting the pH of the sample may improve the removal of interferences.
High signal variability (poor precision) Inconsistent sample preparation.Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and phase separation. Automation can improve precision.
Matrix components precipitating in the analytical system.Improve sample cleanup to remove interfering substances. Consider sample dilution if sensitivity allows.[8]
Instrument contamination.Implement a regular cleaning schedule for the injector, ion source, and mass spectrometer. Use a divert valve to direct the early, unretained matrix components to waste.
Signal suppression or enhancement Co-eluting matrix components affecting ionization.Enhance chromatographic separation to resolve this compound from interfering peaks. Modify the mobile phase composition or gradient.
Employ a more effective sample cleanup technique (e.g., switch from LLE to SPE, or use a more selective SPE sorbent).
Use a stable isotope-labeled internal standard (this compound-d40) to compensate for signal variations.[9]
Utilize matrix-matched calibration or the standard addition method for more accurate quantification.[4][5]
Poor peak shape (tailing or fronting) Active sites in the GC inlet or column.Use a deactivated inlet liner and perform regular column conditioning.
Matrix overload on the analytical column.Dilute the final extract if sensitivity permits. Implement a more thorough sample cleanup procedure.[1]
Incompatible solvent for reconstitution.Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions.

Data Presentation

The following table summarizes illustrative quantitative data for recovery and matrix effects for this compound and analogous long-chain hydrocarbons using different sample preparation and calibration strategies. These values serve as a benchmark for what a researcher might expect.

Analytical Method Matrix Sample Preparation Calibration Method Analyte Recovery (%) Matrix Effect (%) Reference
GC-MSSoilQuEChERS (no cleanup)Matrix-Matched70-120%-25 to +74%[3]
GC-MSSoilQuEChERS (with PSA/C18 cleanup)Matrix-Matched70-110%Not Specified[10]
LC-MS/MSPlasmaProtein PrecipitationNot Specified~85%~80% (Suppression)[1] (Illustrative)
LC-MS/MSPlasmaLiquid-Liquid Extraction (LLE)Not Specified~95%~90% (Suppression)[1] (Illustrative)
LC-MS/MSPlasmaSolid-Phase Extraction (SPE)Not Specified>98%>95% (Minimal Effect)[1] (Illustrative)
GC-MSFood (various)QuEChERSMatrix-Matched>70%Variable, often enhancement[11]
LC-MS/MSPlasmaSPE (Oasis PRiME HLB)Not SpecifiedHigh and consistentAverage of 6% (General Drugs)
LC-MS/MSPlasmaLLENot Specified10-20% lower than SPEAverage of 16% (General Drugs)

Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates suppression, and a value > 100% indicates enhancement.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples

Objective: To isolate and concentrate this compound from aqueous samples while minimizing matrix interferences.

Materials:

  • C18 SPE cartridges

  • Vacuum manifold

  • Methanol (HPLC grade)

  • Ultrapure water

  • Hexane (B92381) (HPLC grade)

  • Nitrogen gas evaporator

  • Sample collection tubes

Procedure:

  • Cartridge Conditioning: Pass 5 mL of hexane through the C18 SPE cartridge, followed by 5 mL of methanol. Do not allow the cartridge to go dry.

  • Cartridge Equilibration: Pass 5 mL of ultrapure water through the cartridge.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the cartridge at a slow, steady flow rate (approximately 2-3 mL/min).

  • Washing: Wash the cartridge with 5 mL of a 50:50 methanol/water solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the this compound from the cartridge with 5 mL of hexane into a clean collection tube.

  • Concentration: Evaporate the eluate to the desired final volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., hexane for GC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Fatty Matrices (e.g., Vegetable Oil)

Objective: To extract this compound from a complex fatty matrix.

Materials:

  • Hexane (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Weigh 1 g of the oil sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., this compound-d40) to the sample.

  • Extraction: Add 10 mL of hexane to the sample, vortex for 1 minute to dissolve the oil. Add 10 mL of acetonitrile and vortex vigorously for 2 minutes to extract the this compound into the acetonitrile phase.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve complete separation of the hexane and acetonitrile layers.

  • Collection: Carefully transfer the lower acetonitrile layer containing the this compound to a clean tube.

  • Concentration: Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

Protocol 3: QuEChERS-based Extraction for this compound from Soil

Objective: A quick and effective extraction of this compound from soil samples.

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Hydration: Weigh 10 g of soil into a 50 mL centrifuge tube. If the soil is dry, add an appropriate amount of water and allow it to hydrate.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: The resulting supernatant is ready for GC-MS or LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Collection extraction Extraction (SPE, LLE, or QuEChERS) sample->extraction cleanup Extract Cleanup extraction->cleanup concentration Concentration cleanup->concentration instrument GC-MS or LC-MS/MS Analysis concentration->instrument data_proc Data Processing instrument->data_proc calibration Calibration (Matrix-Matched or Standard Addition) data_proc->calibration result Final Result calibration->result

Caption: General workflow for this compound quantification.

troubleshooting_tree decision decision solution solution start Inaccurate this compound Quantification check_recovery Is Recovery Low? start->check_recovery check_precision Is Precision Poor? check_recovery->check_precision No solution_extraction Optimize Extraction (Solvent, pH, Method) check_recovery->solution_extraction Yes check_signal Signal Suppression/Enhancement? check_precision->check_signal No solution_consistency Improve Sample Prep Consistency Clean Instrument check_precision->solution_consistency Yes solution_chromatography Review Peak Shape and Integration check_signal->solution_chromatography No solution_calibration Implement Advanced Calibration (SIL-IS, Matrix-Matched, Std. Addition) check_signal->solution_calibration Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Optimizing encapsulation efficiency of nonadecane in microcapsules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the encapsulation efficiency of nonadecane in microcapsules. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the microencapsulation of this phase change material (PCM). Here you will find troubleshooting guidance, frequently asked questions, comparative data, and detailed experimental protocols to enhance your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that can arise during the encapsulation of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Encapsulation Efficiency - Inappropriate core-to-shell ratio. - Poor solubility of the shell polymer in the solvent.[1] - Rapid removal of the solvent.[1] - Incorrect stirring speed.[2] - Unsuitable emulsifier concentration.[2] - Drug leakage during the preparation process.[3]- Optimize the core-to-shell mass ratio; a higher proportion of shell material can improve encapsulation but may reduce thermal storage capacity.[4] - Select a solvent system where the polymer has good solubility.[1] - Adjust the solvent removal rate; slower evaporation can lead to better capsule formation.[5] - Experiment with different stirring speeds to achieve stable emulsion droplets.[2][6] - Systematically vary the emulsifier concentration to find the optimal level for emulsion stability.[2] - For nanoprecipitation, a slower injection rate of the organic phase into the aqueous phase may be beneficial.[3]
Microcapsule Leakage or Rupture - Mechanically weak shell material. - Mechanical stress during processing (e.g., concrete mixing).[7] - Chemical degradation of the shell in the application environment.[7] - Thermal instability at elevated temperatures.[4]- Choose a more robust shell material or a combination of polymers. - Modify the mixing procedure to reduce shear forces.[7] - Ensure the shell material is chemically compatible with the intended application environment.[7] - Perform thermal cycling tests to assess the stability of the microcapsules at operational temperatures.[4]
Irregular or Aggregated Microcapsules - Inconsistent mixing during formation.[3] - Insufficient stabilization by the emulsifier.[3] - Inappropriate pH or solvent conditions.[3]- Ensure efficient and consistent homogenization (e.g., sonication or high-speed stirring).[3] - Increase the concentration of the emulsifier or use a co-surfactant to enhance stability.[3] - Optimize the pH and ionic strength of the aqueous phase.[8] - Filter the microcapsule suspension to remove larger aggregates.[3]
Broad Particle Size Distribution - Inconsistent emulsification process. - A broad molecular weight distribution of the shell polymer.[3]- Utilize homogenization techniques like sonication to achieve a more uniform droplet size.[6] - Employ polymers with a narrower molecular weight distribution.
Supercooling of Encapsulated this compound - Small droplet size of the encapsulated organic material can inhibit solidification.- Introduce a nucleating agent into the core material. - For n-octadecane, the addition of about 20 wt.% paraffin (B1166041) to the core material has been shown to prevent supercooling.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the encapsulation efficiency of this compound?

A1: Several factors significantly impact encapsulation efficiency. The core-to-shell ratio is a primary consideration; increasing the shell material can improve encapsulation but may decrease the overall heat storage capacity.[4] Other critical parameters include the stirring speed during emulsification, the concentration of the emulsifier, and the reaction temperature, all of which need to be optimized for a specific system.[2] The choice of encapsulation method and the specific polymers and solvents used also play a crucial role.[1]

Q2: How can I determine the encapsulation efficiency of my this compound microcapsules?

A2: Encapsulation efficiency is typically determined using Differential Scanning Calorimetry (DSC). The latent heat of fusion of the microencapsulated this compound is measured and compared to the latent heat of fusion of pure this compound. The encapsulation ratio can be calculated using the formula: Encapsulation Ratio (%) = (ΔHm,capsules / ΔHm,this compound) x 100, where ΔHm is the melting enthalpy.[10][11]

Q3: What are the common shell materials used for encapsulating this compound?

A3: A variety of polymeric shell materials are used, depending on the desired properties of the microcapsules. Common choices include polymethyl methacrylate (B99206) (PMMA), polyurea, polyurethane, melamine-formaldehyde, and calcium carbonate.[2][7][12] The selection of the shell material depends on factors such as required mechanical strength, thermal stability, and compatibility with the core material and the external environment.

Q4: Can the thermal conductivity of this compound microcapsules be improved?

A4: Yes, the low thermal conductivity of organic PCMs like this compound is a known limitation.[13][14] To enhance thermal conductivity, thermally conductive nanoparticles, such as multilayer graphene or metal oxides (e.g., MnO₂), can be incorporated into the core material before encapsulation.[13][15]

Q5: How does the stirring rate affect the size and morphology of the microcapsules?

A5: The stirring rate during the emulsification step is a critical parameter that influences the size and uniformity of the resulting microcapsules. Generally, a higher stirring speed leads to smaller and more uniform emulsion droplets, which in turn results in smaller microcapsules with a narrower size distribution.[5][6] However, excessively high speeds can lead to instability in the emulsion. Therefore, the optimal stirring rate needs to be determined experimentally for each specific formulation.[2]

Data Presentation: Encapsulation Efficiency of this compound

The following tables summarize quantitative data from various studies on the encapsulation of this compound and similar paraffins, highlighting the influence of different parameters on encapsulation efficiency.

Table 1: Influence of Process Parameters on Encapsulation Efficiency

Core MaterialShell MaterialEncapsulation MethodKey Parameter VariedResulting Encapsulation Efficiency/RatioReference
n-NonadecaneCaCO₃Self-assemblyCore/shell mass ratio (3:1)59.68%[2]
n-NonadecaneStyrene/MethylmethacrylateMiniemulsion in situ polymerizationSt/MMA mass ratio (4:1)45.8 wt%[10]
n-OctadecaneMelamine-formaldehydeIn-situ polymerizationAddition of 0.5 mass% MnO₂95.3 ± 1.2%[15]
n-OctadecaneMelamine-formaldehydeIn-situ polymerizationPure n-octadecane75.3 ± 1.4%[15]
ParaffinPolyureaInterfacial polymerizationCore/shell ratio (2:1)87.5%[16]
n-NonadecaneSodium Alginate/ChitosanMelt Coaxial ElectrosprayFlow rate ratio of shell/core56-84%[16]

Experimental Protocols

This section provides detailed methodologies for common this compound encapsulation techniques.

Protocol 1: In-situ Polymerization using Melamine-Formaldehyde Shell

Materials:

Procedure:

  • Prepare an oil-in-water emulsion by dispersing n-nonadecane in an aqueous solution of the emulsifier.

  • Heat the emulsion to a specific temperature (e.g., 60-80°C) with continuous stirring.

  • Prepare the melamine-formaldehyde prepolymer by mixing melamine and formaldehyde solution and adjusting the pH to be slightly alkaline. Heat the mixture to form a clear solution.

  • Slowly add the prepolymer solution to the n-nonadecane emulsion.

  • Adjust the pH of the mixture to acidic (e.g., pH 4-5) using acetic acid to initiate the polymerization of the prepolymer at the oil-water interface.

  • Continue the reaction for several hours (e.g., 2-4 hours) to allow for the formation of a solid shell.

  • Cool the reaction mixture to room temperature.

  • Filter and wash the resulting microcapsules with deionized water and ethanol (B145695) to remove unreacted monomers and emulsifier.

  • Dry the microcapsules in an oven at a moderate temperature (e.g., 50°C).

Protocol 2: Interfacial Polycondensation for Polyurea Microcapsules

Materials:

  • n-Nonadecane (core material)

  • Toluene-2,4-diisocyanate (TDI) (oil-soluble monomer)

  • Ethylenediamine (EDA) or Diethylenetriamine (DETA) (water-soluble monomer)[12]

  • Emulsifier (e.g., nonylphenol ethoxylate - NP-10)[12]

  • Organic solvent (if needed to dissolve TDI)

  • Deionized water

Procedure:

  • Dissolve the oil-soluble monomer (TDI) in the core material (n-nonadecane). This forms the oil phase.

  • Prepare an aqueous solution containing the emulsifier.

  • Add the oil phase to the aqueous phase under high-speed stirring to form a stable oil-in-water emulsion.

  • Prepare an aqueous solution of the water-soluble monomer (e.g., EDA or DETA).

  • Slowly add the aqueous monomer solution to the emulsion. The polycondensation reaction will occur at the oil-water interface.

  • Continue stirring for a specified period (e.g., 1-3 hours) at a controlled temperature to complete the shell formation.

  • The resulting microcapsules can be collected by filtration, washed with water and an appropriate solvent to remove unreacted materials, and then dried.

Visualizations

Logical Workflow for Troubleshooting Low Encapsulation Efficiency

TroubleshootingWorkflow Start Start: Low Encapsulation Efficiency CheckCoreShell 1. Review Core:Shell Ratio Start->CheckCoreShell IsRatioOptimal Is Ratio Optimal? CheckCoreShell->IsRatioOptimal AdjustRatio Adjust Ratio (Increase Shell Material) IsRatioOptimal->AdjustRatio No CheckProcessParams 2. Evaluate Process Parameters IsRatioOptimal->CheckProcessParams Yes AdjustRatio->CheckProcessParams Params Stirring Speed? Emulsifier Conc.? Temperature? CheckProcessParams->Params OptimizeParams Systematically Optimize Parameters Params->OptimizeParams CheckMaterials 3. Assess Material & Solvent Compatibility OptimizeParams->CheckMaterials IsCompatible Are Materials Compatible? CheckMaterials->IsCompatible SelectMaterials Select Alternative Polymer/Solvent/Emulsifier IsCompatible->SelectMaterials No End Achieved Optimal Encapsulation Efficiency IsCompatible->End Yes SelectMaterials->Start

Caption: Troubleshooting workflow for low encapsulation efficiency.

Experimental Workflow for In-situ Polymerization

InsituPolymerizationWorkflow PrepEmulsion 1. Prepare O/W Emulsion (this compound + Emulsifier + Water) HeatEmulsion 2. Heat Emulsion with Stirring PrepEmulsion->HeatEmulsion AddPrepolymer 4. Add Prepolymer to Emulsion HeatEmulsion->AddPrepolymer PrepPrepolymer 3. Prepare Melamine-Formaldehyde Prepolymer Solution PrepPrepolymer->AddPrepolymer AdjustpH 5. Adjust pH to Initiate Polymerization AddPrepolymer->AdjustpH Reaction 6. Continue Reaction for 2-4 hours AdjustpH->Reaction Cool 7. Cool to Room Temperature Reaction->Cool FilterWash 8. Filter and Wash Microcapsules Cool->FilterWash Dry 9. Dry Microcapsules FilterWash->Dry FinalProduct Final Product: Dry Microcapsules Dry->FinalProduct

Caption: Workflow for in-situ polymerization encapsulation.

References

Challenges in detecting subtle phase transitions in nonadecane blends

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in detecting subtle solid-solid phase transitions in nonadecane blends.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not detecting the expected solid-solid phase transition in my this compound blend using Differential Scanning Calorimetry (DSC)?

A1: The inability to detect a subtle phase transition, such as the change to a rotator phase in alkanes, is a common challenge. Several factors could be responsible:

  • Inherently Subtle Signal: The enthalpy change (ΔH) associated with solid-solid transitions is often very small, leading to a weak signal that can be difficult to distinguish from the baseline.[1]

  • Inappropriate Heating/Cooling Rate: The heating or cooling rate is a critical parameter.

    • If the rate is too slow, the faint energy difference between the sample and the reference may be compensated for by the instrument's furnace, rendering the transition undetectable.[2]

    • If the rate is too fast, subtle transitions can be obscured or merged with larger thermal events, like melting.[3] International standards often recommend rates of 10 K/min or 20 K/min, but for subtle transitions, slower rates (e.g., 1-2 K/min) may be necessary to improve resolution.[3][4]

  • Overlapping Peaks: In blends, the transition temperatures of different components or phases can be very close, causing peaks to overlap and mask the subtle event.[5]

  • Insufficient Instrument Sensitivity: The sensitivity of the DSC instrument itself may be a limiting factor for transitions with very low energy changes.[1]

  • Sample Mass: An inappropriate sample mass can affect results. While a larger mass might seem to increase the signal, it can also lead to broader peaks and increased thermal lag, which can obscure a subtle transition.[6]

Troubleshooting Steps:

  • Optimize Heating/Cooling Rate: Perform multiple runs using a range of rates (e.g., 20 K/min, 10 K/min, 5 K/min, and 2 K/min) to find the optimal balance between signal intensity and resolution.[3][7]

  • Adjust Sample Mass: Experiment with different sample masses. An optimal mass is typically between 5-10 mg.[4]

  • Use a High-Sensitivity DSC: If available, utilize a more sensitive instrument designed to detect weak thermal events.

  • Perform Modulated DSC (MDSC™): This technique can sometimes separate overlapping thermal events and enhance sensitivity to subtle changes in heat capacity, like a glass transition or a second-order phase transition.[8]

Q2: My DSC baseline is noisy, drifting, or shows an unusual "start-up hook." How can I resolve this?

A2: A stable baseline is crucial for detecting subtle peaks. Baseline issues are common and can often be resolved.

  • Causes of Noise/Drift:

    • Improper Sample Preparation: Poor thermal contact between the sample and the crucible is a primary cause. Ensure the sample is flat and covers the bottom of the pan.[9]

    • Insufficient Thermal Equilibration: The instrument needs to be thermally stable before starting the measurement run.[9]

    • Instrument Contamination: Residue in the DSC cell can cause baseline disturbances.

    • Incorrect Purge Gas Flow: An inconsistent or incorrect purge gas flow rate can lead to a noisy baseline.

  • Causes of a Start-up Hook: This is a large endothermic peak at the beginning of a run, often caused by differences in heat capacity between the sample and the empty reference pan.

Troubleshooting Steps:

  • Ensure Proper Sample Preparation: Use a sample press to flatten powders or films. For liquids, ensure the sample doesn't creep up the crucible walls.

  • Perform a Zero Baseline Subtraction: Run an experiment with two empty crucibles through the same temperature program. Subtract this "zero run" from your sample run to correct for instrument-related baseline curvature.

  • Clean the DSC Cell: Follow the manufacturer's instructions for cleaning the sensor area.

  • Allow for an Isothermal Hold: Begin your experiment with an isothermal hold period (e.g., 5 minutes) at the starting temperature to allow the instrument and sample to equilibrate.[9]

  • Check Purge Gas: Ensure the purge gas is dry and the flow rate is stable as per the instrument's recommendation.

Q3: The transition temperatures I measure shift between experiments. What is the cause?

A3: Shifting transition temperatures are typically related to the kinetic nature of the event or variations in experimental parameters.

  • Heating Rate Dependence: Many transitions are kinetic, meaning they are dependent on both time and temperature. Increasing the heating rate often shifts the apparent transition temperature to a higher value due to thermal lag—a delay between the instrument's thermocouple reading and the actual sample temperature.[6][7]

  • Sample Mass Variation: As sample mass increases, the thermal gradient within the sample becomes more significant, leading to a more pronounced thermal lag and a shift of the peak to higher temperatures.[6]

  • Lack of Calibration: The instrument's temperature and enthalpy calibration may have drifted. Regular calibration with certified standards (e.g., indium) is essential.

Troubleshooting Steps:

  • Maintain Consistent Parameters: Use the exact same heating rate and a consistent sample mass for all comparable experiments.

  • Report Your Parameters: Always report the heating rate and sample mass along with your transition temperatures, as the values are only meaningful in that context.[8]

  • Calibrate the Instrument: Perform routine temperature and enthalpy calibrations according to the manufacturer's protocol.

Q4: How can I confirm that a small peak is a true phase transition and not an instrument artifact or impurity effect?

A4: Differentiating a subtle, true transition from an artifact requires systematic verification.

  • Check for Water: A weak transition around 0°C often indicates the presence of moisture in the sample or the purge gas.

  • Impurities: Structurally related impurities can broaden peaks, shift transition temperatures, or even induce new, metastable phases.[10][11]

  • Reproducibility: A true thermal event should be reproducible.

  • Complementary Techniques: Use other analytical methods to confirm the phase change.

Troubleshooting and Verification Steps:

  • Dry the Sample: Ensure your sample is completely dry before analysis.

  • Analyze Purity: If possible, assess the purity of your this compound and other blend components.

  • Re-run the Sample: After the first heating and cooling cycle, immediately run a second cycle. The disappearance or change in a peak can indicate the removal of thermal history or a metastable phase.[5]

  • Use Orthogonal Methods:

    • Polarized Light Microscopy (PLM): Visualizing the sample with a hot stage can reveal changes in birefringence, indicating a change in crystalline structure.[12][13]

    • X-Ray Diffraction (XRD): Temperature-controlled XRD can definitively identify different crystalline phases by their unique diffraction patterns.[14][15]

Quantitative Data Summary

Table 1: Thermal Properties of Pure n-Nonadecane (C₁₉H₄₀)

Property Temperature (K) Temperature (°C) Enthalpy (kJ/mol) Reference(s)
Solid-Solid Transition (OS-DS)¹ 295.3 22.15 18.0 [4]
Melting (DS-L)² 305.1 31.95 24.7 [4]
Fusion (Melting) Point (Tfus) 305.15 32.0 42.7 [16]

| Fusion (Melting) Point (Tfus) | 304.8 - 305.2 | 31.65 - 32.05 | 62.8 |[17] |

¹OS-DS: Ordered Solid to Disordered Solid (rotator phase) transition. ²DS-L: Disordered Solid to Liquid transition. Note that different sources may report slightly different values due to purity and measurement conditions.

Table 2: Impact of DSC Experimental Parameters on Detecting Subtle Transitions

Parameter Effect of Increasing the Parameter Recommendation for Subtle Transitions Reference(s)
Heating Rate Increases peak height (better sensitivity), but also shifts peaks to higher temperatures and can decrease resolution (broaden peaks). Use a slower rate (e.g., 1-5 K/min) to improve resolution and separate overlapping events. [3][7][8]
Sample Mass Increases signal intensity, but also increases thermal lag and broadens peaks, potentially obscuring subtle events. Use a moderate mass (5-10 mg) and ensure good thermal contact with the crucible. [6][18]

| Purge Gas Flow Rate | An unstable or very high flow rate can introduce noise. Increased flow can reduce phase-change enthalpy. | Maintain a stable, moderate flow rate as recommended by the instrument manufacturer (e.g., 20-50 mL/min). |[6] |

Detailed Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Subtle Phase Transition Analysis

This protocol outlines the steps for accurately measuring subtle solid-solid phase transitions in this compound blends.

  • Instrument Calibration:

    • Perform a two-point temperature calibration using certified standards that bracket the expected transition range (e.g., Indium and Zinc).

    • Perform an enthalpy calibration using the heat of fusion of a standard (e.g., Indium).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound blend into a clean aluminum DSC pan using a microbalance.[4]

    • If the sample is a solid powder, gently compact it to ensure a flat surface and good thermal contact with the bottom of the pan.

    • Hermetically seal the pan to prevent any mass loss from sublimation or evaporation.

    • Prepare an identical empty, sealed pan to be used as the reference.

  • Experimental Program:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas (typically dry Nitrogen) to a stable flow rate (e.g., 50 mL/min).

    • Thermal Cycle: a. Equilibrate at a starting temperature well below the first expected transition (e.g., 0°C) and hold for 5 minutes to ensure thermal stability. b. Heat the sample at a controlled rate (start with 10 K/min) to a temperature well above the final melting point (e.g., 60°C). This first heating run reveals the thermal properties and removes the sample's prior thermal history.[5] c. Cool the sample at the same controlled rate back to the starting temperature. d. Heat the sample again in a second heating run at the same rate. This run often provides more reproducible data on the material's intrinsic properties.

    • For enhanced resolution of subtle transitions, repeat the experiment with a slower heating/cooling rate, such as 2 K/min.[4]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Determine the transition temperature from the peak. For melting, the onset temperature is typically reported. For solid-solid transitions, the peak temperature is often used.[4]

    • Integrate the area under the peak to calculate the enthalpy of the transition (J/g). Ensure the integration baseline is drawn consistently.

Protocol 2: Temperature-Controlled X-Ray Diffraction (XRD) for Phase Identification

This protocol is used to confirm that a thermal event observed in DSC corresponds to a change in the crystalline structure.

  • Sample Preparation:

    • Prepare a thin, uniform layer of the this compound blend on a temperature-controlled sample stage.

    • Ensure the sample surface is flat and level with the instrument's focal plane.

  • Instrument Setup:

    • Use a diffractometer equipped with a heating/cooling stage.

    • Select an appropriate X-ray source (e.g., Cu Kα radiation).[19]

    • Set the desired temperature for the first measurement (e.g., a temperature below the suspected transition). Allow the stage to equilibrate.

  • Data Collection:

    • Collect a diffraction pattern over a relevant angular range (e.g., 5° to 40° 2θ). The scan rate should be slow enough to achieve a good signal-to-noise ratio.

    • Increase the temperature to a point just above the suspected transition temperature observed in the DSC. Allow the sample to equilibrate.

    • Collect a second diffraction pattern at this new temperature.

    • Repeat this process at several key temperatures corresponding to the regions before, during, and after the transitions seen in the DSC thermogram.

  • Data Analysis:

    • Compare the diffraction patterns collected at different temperatures.

    • A phase transition is confirmed if there is a distinct change in the peak positions or the appearance/disappearance of diffraction peaks, indicating a change in the crystal lattice structure.[15]

    • Compare the observed patterns to known crystallographic databases to identify the specific solid phases (e.g., orthorhombic, rotator).

Visualizations: Workflows and Logic

G cluster_0 Troubleshooting Workflow: Undetected Phase Transition start Is the subtle solid-solid transition peak absent in DSC? q_rate Is the heating/cooling rate 10 K/min or higher? start->q_rate a_rate Action: Re-run experiment at a slower rate (e.g., 2 K/min) to improve resolution. q_rate->a_rate Yes q_mass Is the sample mass very low (< 2 mg) or very high (> 15 mg)? q_rate->q_mass No a_rate->q_mass a_mass Action: Optimize sample mass to 5-10 mg for better balance of signal and resolution. q_mass->a_mass Yes q_baseline Is the baseline noisy or drifting significantly? q_mass->q_baseline No a_mass->q_baseline a_baseline Action: Check sample prep, run empty pan baseline, and ensure cell is clean. q_baseline->a_baseline Yes end_node If peak is still absent, confirm with complementary methods (XRD, Microscopy). q_baseline->end_node No a_baseline->end_node

Caption: Troubleshooting logic for an undetected phase transition.

G cluster_1 Standard DSC Experimental Workflow prep 1. Sample Preparation (Weigh 5-10 mg, seal in pan) setup 2. Instrument Setup (Place sample/reference, set purge gas) prep->setup program 3. Run Thermal Program (Equilibrate -> Heat -> Cool -> Re-heat) setup->program collect 4. Data Collection (Record Heat Flow vs. Temperature) program->collect analyze 5. Data Analysis (Identify peaks, determine onset, integrate for enthalpy) collect->analyze report 6. Report Results (Include all experimental parameters) analyze->report

Caption: Standard workflow for a DSC experiment.

G cluster_2 Complementary Analysis for Phase Transitions DSC DSC (Detects Thermal Events, Measures Enthalpy) XRD XRD (Identifies Crystal Structure, Confirms Phase Change) DSC->XRD  Confirms Identity of Transition Microscopy Microscopy (Visualizes Morphology Changes) DSC->Microscopy  Visualizes Transition XRD->Microscopy  Correlates Structure  with Morphology

Caption: Relationship between complementary analysis techniques.

References

How to avoid contamination in nonadecane standard preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing high-purity nonadecane standards while minimizing the risk of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination when preparing this compound standards?

A1: Contamination can arise from several sources during the preparation of this compound standards. These include:

  • Impurities in the solvent: Solvents may contain residues of other organic compounds, water, or peroxides.[1][2]

  • Contaminated glassware: Glassware that has not been properly cleaned can introduce a wide range of contaminants, including grease, detergents, and residues from previous experiments.[3][4][5][6]

  • Cross-contamination: Introducing other standards or samples into the workspace can lead to cross-contamination.[7][8][9][10][11] This can happen through shared utensils, pipette tips, or airborne particles.

  • Leachables from plasticware: Phthalates and other plasticizers can leach from plastic containers or pipette tips, especially when using organic solvents.

  • Environmental factors: Dust, fibers from clothing, and airborne particles in the laboratory can settle into the standard solution.[12][13]

  • Handling errors: Improper handling, such as not wearing gloves, can introduce oils and other contaminants from the skin.[7][12]

Q2: How can I effectively clean my glassware to prevent contamination?

A2: A multi-step cleaning process is crucial for preparing contaminant-free glassware. The appropriate method depends on the nature of the potential contaminants. For general purposes, a detergent wash followed by a solvent rinse is a good starting point.[5] For removing stubborn organic residues, a base bath is effective.[4][5]

Basic Cleaning Protocol:

  • Mechanical Cleaning: Physically remove any visible residues.

  • Detergent Wash: Wash with a laboratory-grade, non-alkaline detergent and warm water.[3] Scrub thoroughly with appropriate brushes.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.

  • Deionized Water Rinse: Rinse several times with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent like acetone (B3395972) or methanol (B129727) to remove any remaining organic residues and to aid in drying.[3]

  • Drying: Air-dry in a dust-free environment or in an oven (do not oven-dry volumetric glassware).[3]

For a more rigorous cleaning to remove organic grease and residues, a base bath can be used.[4]

Q3: What is the best solvent to use for preparing this compound standards, and how can I ensure its purity?

A3: this compound is a non-polar, long-chain alkane, so a low-boiling, non-polar solvent is ideal. Hexane or heptane (B126788) are common choices. To ensure the purity of the solvent, consider the following:

  • Use high-purity solvents: Start with HPLC or GC-grade solvents, as they have fewer impurities.[14]

  • Solvent Purification: For highly sensitive applications, further purification may be necessary. This can be achieved by distillation or by passing the solvent through a column of activated alumina (B75360) to remove polar impurities and a supported copper catalyst to remove oxygen.[1][15]

  • Filtration: Before use, filter the solvent through a 0.22 µm filter to remove any particulate matter.[14]

Q4: How should I handle and store my this compound standard to maintain its integrity?

A4: Proper handling and storage are critical to prevent contamination and degradation of your this compound standard.

  • Handling: Always wear powder-free nitrile gloves to avoid introducing oils and other contaminants from your skin.[12] Work in a clean, draft-free area, preferably in a fume hood or a clean bench, to minimize airborne contamination.

  • Storage: Store the standard solution in a tightly sealed, clean glass container with a PTFE-lined cap to prevent solvent evaporation and contamination. Store in a cool, dark place.[16] For long-term storage, refrigeration may be appropriate, but ensure the this compound remains fully dissolved.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Extra peaks in the chromatogram Contaminated solventUse a higher grade of solvent or purify the solvent before use. Run a solvent blank to confirm.
Contaminated glasswareRe-clean all glassware using a more rigorous method (e.g., base bath).
Cross-contamination from other samplesClean the work area and use dedicated glassware and syringes for the this compound standard.
Leached impurities from plasticwareUse glass or PTFE containers and pipette tips.
Inconsistent standard concentrations Solvent evaporationEnsure the storage container is tightly sealed with a proper cap. Prepare fresh standards more frequently.
Incomplete dissolution of this compoundEnsure the this compound is fully dissolved in the solvent. Gentle warming or sonication may help, but allow the solution to return to room temperature before use.
Broad or tailing peaks High concentration of the standardDilute the standard to an appropriate concentration for your instrument.[14]
Active sites in the GC systemCondition the GC column and ensure the inlet liner is clean and deactivated.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning (Base Bath Method)

Objective: To remove organic residues from glassware.

Materials:

Procedure:

  • Pre-cleaning: Mechanically remove any solid residues and rinse the glassware with a suitable solvent (e.g., acetone) to remove the bulk of organic material.[5]

  • Prepare the Base Bath: In a well-ventilated fume hood, prepare a saturated solution of KOH or NaOH in isopropanol or ethanol. Caution: This solution is highly corrosive and flammable.[4][6]

  • Soaking: Carefully submerge the pre-cleaned glassware in the base bath. Ensure the glassware is completely filled with the solution. Let it soak for at least 4 hours, or overnight for heavily contaminated items.[6]

  • Rinsing: Carefully remove the glassware from the base bath and rinse thoroughly under tap water.

  • Deionized Water Rinse: Rinse the glassware multiple times with deionized water.

  • Final Solvent Rinse: Rinse with high-purity acetone or another suitable solvent to facilitate drying.

  • Drying: Allow the glassware to air dry in a clean environment or place it in a drying oven (not suitable for volumetric glassware).[3]

Protocol 2: Preparation of a this compound Standard Solution (100 µg/mL)

Objective: To accurately prepare a 100 µg/mL standard solution of this compound in hexane.

Materials:

  • High-purity this compound (≥99%)

  • HPLC or GC-grade n-hexane

  • 10 mL volumetric flask (Class A, cleaned as per Protocol 1)

  • Analytical balance (readable to 0.0001 g)

  • Glass syringe or pipette

  • Weighing paper or boat

Procedure:

  • Weighing: Accurately weigh approximately 1.0 mg of this compound onto a piece of weighing paper or into a weighing boat. Record the exact weight.

  • Transfer: Carefully transfer the weighed this compound into the 10 mL volumetric flask.

  • Dissolving: Add a small amount of n-hexane to the flask (approximately 2-3 mL) and gently swirl to dissolve the this compound completely.

  • Bringing to Volume: Once the this compound is fully dissolved, add n-hexane to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenizing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculation: Calculate the exact concentration of the standard solution using the following formula:

    Concentration (µg/mL) = (Weight of this compound (mg) / Volume of flask (mL)) * 1000

  • Storage: Transfer the standard solution to a clean, labeled glass vial with a PTFE-lined cap and store it appropriately.

Visual Workflow for Contamination Avoidance

The following diagram illustrates the key steps to follow to avoid contamination during this compound standard preparation.

Contamination_Avoidance_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Final Steps glassware Select Appropriate Glassware cleaning Rigorous Glassware Cleaning glassware->cleaning Cleanliness is key solvent_prep Solvent Selection & Purification cleaning->solvent_prep Use clean tools weighing Accurate Weighing of this compound solvent_prep->weighing Use purified solvent dissolving Dissolving in Purified Solvent weighing->dissolving dilution Dilution to Final Concentration dissolving->dilution storage Proper Storage in Inert Container dilution->storage analysis Instrumental Analysis storage->analysis cont1 Grease, Detergents cont1->cleaning cont2 Particulates, Water cont2->solvent_prep cont3 Handling Errors cont3->weighing cont4 Leachables cont4->storage

Caption: Workflow for preparing contamination-free this compound standards.

References

Improving the thermal reliability of nonadecane SSPCMs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nonadecane SSPCMs

Welcome to the technical support center for improving the thermal reliability of this compound-based shape-stabilized phase change materials (SSPCMs). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and testing of this compound SSPCMs.

Issue 1: My this compound SSPCM is leaking after a few thermal cycles.

  • Question: Why is my SSPCM leaking liquid this compound when heated, and how can I prevent it?

  • Answer: Leakage is a primary cause of poor thermal reliability and is often due to weak capillary forces or an inadequate supporting matrix that cannot contain the molten this compound.

    • Possible Causes:

      • Insufficient Porosity/Poor Pore Structure: The supporting material may not have a high enough porosity or the right pore structure to effectively trap the this compound through capillary action.

      • Poor Compatibility: Weak intermolecular forces between the this compound (a nonpolar alkane) and a polar supporting material can lead to poor wetting and easier leakage.

      • High PCM Content: The mass fraction of this compound may exceed the maximum absorption capacity of the supporting matrix.[1]

      • Matrix Degradation: The supporting material might be degrading or fracturing during thermal cycling.

    • Solutions:

      • Optimize PCM Loading: Determine the maximum this compound absorption of your porous support. This can be done by gradually impregnating the support and testing for leakage after each increment. As a general rule, ensure the weight loss after heating is minimal (e.g., less than 2%).[2]

      • Select a Better Supporting Material: Use materials with high porosity and a strong affinity for this compound. Carbon-based materials like expanded graphite (B72142) are excellent due to their porous nature and chemical compatibility.[1][2] Other options include diatomite, sepiolite, and porous polymer foams.[1]

      • Surface Modification: Modify the surface of the supporting material to enhance its interaction with this compound.

      • Encapsulation: Create a core-shell structure by microencapsulating the this compound.[3] Common shell materials include polymers and inorganic compounds like calcium carbonate.[3][4] This method physically contains the molten PCM.

Issue 2: The SSPCM shows significant supercooling.

  • Question: My this compound SSPCM doesn't solidify at its expected freezing point. How can I reduce this supercooling effect?

  • Answer: Supercooling is the phenomenon where the PCM remains in a liquid state below its freezing temperature. This delays the release of stored latent heat, reducing the material's reliability and efficiency.[5]

    • Possible Causes:

      • Lack of Nucleation Sites: The solidification process requires nucleation sites to initiate crystal growth. Highly purified this compound within a smooth, homogenous matrix may lack these sites.

      • Chemical Interactions: Interactions between the this compound and the supporting matrix may inhibit crystallization.

    • Solutions:

      • Incorporate Nucleating Agents: Add materials that promote crystal formation. High-melting-point paraffins, alcohols (like 1-octadecanol), or certain nanoparticles can act as effective nucleating agents.[5]

      • Use Conductive Additives: Materials like expanded graphite or carbon nanotubes not only improve thermal conductivity but can also provide surfaces that facilitate nucleation, thereby reducing supercooling.[2]

      • Optimize Cooling Rate: Slower cooling rates can sometimes provide more time for nucleation to occur, though this is not always practical for applications requiring rapid heat release.[6]

Issue 3: The thermal conductivity of my SSPCM is too low.

  • Question: The charging and discharging times for my SSPCM are very long. How can I improve its thermal conductivity?

  • Answer: this compound, like most organic PCMs, has inherently low thermal conductivity (around 0.15 W/m·K in liquid state), which limits the rate at which it can store and release heat.[7]

    • Possible Causes:

      • Low Conductivity of Base Materials: Both the this compound and many porous supporting materials (e.g., polymers, silica) are thermal insulators.

      • Poor Thermal Pathways: The composite structure may lack continuous pathways for efficient heat conduction.

    • Solutions:

      • Add High-Conductivity Fillers: Disperse thermally conductive nanoparticles or materials within the SSPCM. Common choices include:

        • Graphite and Graphene Nanoplatelets (GNP)[2]

        • Carbon Nanotubes (CNTs)[8]

        • Metallic Nanoparticles (e.g., Silver, Copper Oxide)[9][10]

      • Use a Conductive Matrix: Select a supporting material with high intrinsic thermal conductivity, such as expanded graphite or metal foams.[1]

      • Optimize Filler Dispersion: Ensure the conductive fillers are well-dispersated to form an effective heat transfer network. Poor dispersion can lead to aggregation and minimal improvement.

Frequently Asked Questions (FAQs)

Q1: What is the difference between thermal stability and thermal reliability in SSPCMs?

A1:

  • Thermal Stability refers to the material's ability to maintain its chemical and physical properties (like phase change temperature and latent heat) without degradation over its operational lifetime.[11] It is often assessed by subjecting the material to a high number of heating and cooling cycles and checking for changes in its thermal properties.[12]

  • Thermal Reliability is a broader concept that encompasses thermal stability. A reliable SSPCM not only maintains its properties but also performs its intended function consistently and predictably, without issues like leakage or significant supercooling.[11]

Q2: What are the most important parameters to measure to assess the thermal reliability of a new this compound SSPCM?

A2: The key parameters are:

  • Phase Change Temperatures (Melting & Freezing): The onset and peak temperatures for melting and crystallization.

  • Latent Heat of Fusion and Solidification: The amount of energy stored and released during phase change.

  • Thermal Stability: Assessed by performing thermal cycling tests (e.g., 100 or more cycles) and re-measuring the above properties to detect any degradation.[9]

  • Mass Loss: Measured using Thermogravimetric Analysis (TGA) to determine the temperature at which the material starts to degrade and to check for leakage during cycling.[4]

  • Chemical Stability: Confirmed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) before and after cycling to ensure no chemical bonds have broken or changed.

Q3: Which supporting materials are best for this compound?

A3: The choice of supporting material depends on the application's requirements (e.g., cost, conductivity, mechanical strength). The table below summarizes common options.

Supporting MaterialKey AdvantagesKey DisadvantagesMax PCM Loading (wt.%)
Expanded Graphite (EG) High thermal conductivity, excellent stability, high porosity.[2]Can be brittle, electrically conductive (may not be desirable).~85-95%
Diatomite / Sepiolite Low cost, non-toxic, good adsorption capacity.[1]Low thermal conductivity.~40-60%
High-Density Polyethylene (HDPE) Good form-stability, low cost, easy to process.Very low thermal conductivity, potential for phase separation.~70-80%
Silica (SiO2) Good chemical stability, can be synthesized with controlled porosity.Low thermal conductivity.Varies with synthesis method.
Metal Foams Very high thermal conductivity, good structural integrity.High cost, higher density.>90%

Q4: Can I mix this compound with other PCMs?

A4: Yes, creating eutectic mixtures or blends of n-alkanes (like this compound) or with fatty acids/alcohols is a common strategy to tune the phase change temperature to a specific application.[4] For example, mixing this compound with 1-octadecanol can create a binary system with different melting and freezing characteristics.[6] When creating blends, it is crucial to analyze the phase diagram of the mixture to ensure a stable and sharp phase transition.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC)

  • Objective: To measure phase change temperatures (onset, peak) and latent heat of fusion/crystallization.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the SSPCM sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any mass loss. Prepare an empty, sealed pan as a reference.[13]

    • Thermal Program (Heat-Cool-Heat):

      • Step 1 (Erase Thermal History): Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the melting point of this compound (e.g., 60°C) at a constant heating rate of 10°C/min.[13]

      • Step 2 (Isothermal Hold): Hold the sample at 60°C for 5-10 minutes to ensure a uniform temperature.[14]

      • Step 3 (Cooling Scan): Cool the sample to a temperature below its freezing point (e.g., 0°C) at a controlled rate of 10°C/min. This scan records the crystallization exotherm.[13]

      • Step 4 (Second Heating Scan): Heat the sample again from 0°C to 60°C at 10°C/min. The data from this second heating scan is typically used for analysis as it represents the intrinsic properties of the material.[13]

    • Data Analysis: The melting/freezing temperatures are determined from the onset and peak of the endothermic/exothermic events. The latent heat (in J/g) is calculated by integrating the area under the phase transition peak.[6]

Protocol 2: Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability, decomposition temperature, and mass loss of the SSPCM.

  • Methodology:

    • Sample Preparation: Place 10-15 mg of the SSPCM sample into a TGA pan (ceramic or platinum).

    • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[13]

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]

    • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition is the temperature at which significant weight loss begins.[4] For SSPCMs, any weight loss around the melting point of this compound indicates leakage.

Protocol 3: Accelerated Thermal Cycling Test

  • Objective: To evaluate the long-term thermal reliability and stability of the SSPCM.

  • Methodology:

    • Sample Preparation: Prepare multiple SSPCM samples.

    • Initial Characterization: Perform DSC and TGA on a baseline sample to get initial values for phase change temperature and latent heat.

    • Cycling: Place the remaining samples in a thermal cycler or programmable oven. Subject them to repeated heating and cooling cycles that span the phase transition range of this compound (e.g., from 10°C to 50°C). The number of cycles can range from 100 to several thousand depending on the application's requirements.[12]

    • Post-Cycling Characterization: After a set number of cycles (e.g., 100, 500, 1000), remove a sample and re-characterize it using DSC and TGA.

    • Analysis: Compare the pre- and post-cycling DSC and TGA results. A reliable SSPCM will show minimal changes (<5%) in its phase change temperature and latent heat, and no significant mass loss.

Visualizations

SSPCM_Workflow cluster_prep Phase 1: SSPCM Preparation cluster_char Phase 2: Characterization & Reliability Testing start Select PCM (this compound) & Supporting Material prep_matrix Prepare Porous Matrix (e.g., Drying, Exfoliation) start->prep_matrix impregnation Vacuum Impregnation of this compound into Matrix prep_matrix->impregnation composite Form-Stable PCM Composite Obtained impregnation->composite dsc_initial Initial DSC Analysis (Tm, ΔH) composite->dsc_initial tga_initial Initial TGA Analysis (Mass Loss, Td) composite->tga_initial cycling Accelerated Thermal Cycling (N cycles) dsc_initial->cycling tga_initial->cycling dsc_final Post-Cycle DSC cycling->dsc_final tga_final Post-Cycle TGA cycling->tga_final analysis Compare Pre- & Post-Cycle Data for Reliability dsc_final->analysis tga_final->analysis

Caption: Experimental workflow for SSPCM synthesis and reliability analysis.

Troubleshooting_Flowchart cluster_leak Leakage Path cluster_supercool Supercooling Path cluster_conductivity Conductivity Path start SSPCM Performance Issue q1 Is the SSPCM leaking liquid PCM when heated? start->q1 s1 Reduce PCM loading q1->s1 Yes q2 Is there significant supercooling (>5°C)? q1->q2 No s2 Use a higher porosity matrix s1->s2 s3 Consider microencapsulation s2->s3 s3->q2 s4 Add nucleating agents q2->s4 Yes q3 Is heat transfer (charge/discharge) too slow? q2->q3 No s5 Incorporate conductive fillers (e.g., graphite) s4->s5 s5->q3 s6 Add conductive fillers (CNT, Graphene, Metal NP) q3->s6 Yes end Optimized SSPCM q3->end No s7 Use a conductive matrix (e.g., Metal Foam, EG) s6->s7 s7->end

Caption: Troubleshooting decision tree for common this compound SSPCM issues.

References

Validation & Comparative

A Comparative Analysis of the Thermal Properties of N-Nonadecane and N-Eicosane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of materials science and drug development, particularly in applications involving phase change materials (PCMs) for thermal energy storage and management, a precise understanding of the thermal properties of alkanes is paramount. This guide provides a detailed, data-driven comparison of two common long-chain alkanes: n-nonadecane (C19H40) and n-eicosane (B1172931) (C20H42).

N-nonadecane and n-eicosane are straight-chain saturated hydrocarbons that exhibit solid-liquid phase transitions at temperatures relevant for various thermal regulation applications. Their selection in experimental formulations often depends on specific melting points, heat storage capacities, and thermal transfer rates. The following sections present a quantitative comparison of their key thermal properties, supported by detailed experimental methodologies.

Quantitative Data Comparison

The thermal properties of n-nonadecane and n-eicosane have been characterized using various experimental techniques. The data presented below is compiled from peer-reviewed literature and databases to provide a clear and objective comparison.

Thermal PropertyN-Nonadecane (C19H40)N-Eicosane (C20H42)
Molar Mass ( g/mol ) 268.52282.55
Melting Point (°C) 32.136.8
Latent Heat of Fusion (kJ/kg) 224.5248.1
Specific Heat Capacity - Solid (kJ/kg·K) ~1.82 @ 280 K~1.68 @ 280 K
Specific Heat Capacity - Liquid (kJ/kg·K) ~2.24 @ 313 K~2.41 @ 360 K
Thermal Conductivity - Solid (W/m·K) 0.23 @ 283 K[1]0.47 @ Room Temp.
Thermal Conductivity - Liquid (W/m·K) 0.152 @ 308 K[1]0.152 @ 320 K
Density - Solid ( kg/m ³) 786 (temperature not specified)[1]856
Density - Liquid ( kg/m ³) (Value not readily available in search results)780

Experimental Protocols

The accurate determination of the thermal properties listed above relies on standardized experimental techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and the Transient Hot Wire (THW) method.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to determine melting point, latent heat of fusion, and specific heat capacity.[2][3]

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the alkane (n-nonadecane or n-eicosane) is hermetically sealed in an aluminum pan or crucible. An empty, sealed pan is prepared as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell, which contains separate heaters for each.[4]

  • Temperature Program: The cell is subjected to a controlled temperature program. A common procedure for alkanes involves a heat-cool-heat cycle at a linear scanning rate (e.g., 10 °C/min) across a temperature range that encompasses the phase transition.[5]

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the oven temperature is ramped.[3][4] This differential heat flow is plotted against temperature.

  • Data Analysis:

    • Melting Point: The onset or peak of the endothermic curve during heating corresponds to the melting temperature.

    • Latent Heat of Fusion (ΔHfus): The energy absorbed during melting is calculated by integrating the area of the melting peak.

    • Specific Heat Capacity (Cp): Cp is determined by measuring the displacement of the baseline in the heat flow signal relative to a baseline run with empty pans and a run with a known standard (e.g., sapphire).

Transient Hot Wire (THW) Method

The Transient Hot Wire method is an absolute and highly accurate technique for measuring the thermal conductivity of liquids and molten solids.[6][7]

Methodology:

  • Apparatus Setup: A thin platinum or tantalum wire is submerged vertically in the liquid or molten alkane sample.[8] This wire serves as both a heating element and a resistance thermometer.[9] Often, two wires of different lengths are used in a Wheatstone bridge configuration to eliminate end effects.[8]

  • Measurement Principle: A step voltage is applied to the wire, causing it to heat up and act as a line source of constant heat flux.[6]

  • Data Acquisition: The temperature rise of the wire is recorded over a very short period (typically 1 second) by measuring its change in resistance.[6] A data acquisition system captures the voltage changes in the circuit at high frequency.[8]

  • Data Analysis: The thermal conductivity (λ) of the fluid is determined from the linear relationship between the temperature rise (ΔT) and the logarithm of time (ln t).[7][9] The slope of this line is inversely proportional to the thermal conductivity. The short measurement time minimizes heat loss due to convection, ensuring a pure measurement of conduction.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for characterizing the key thermal properties of n-alkanes using the described experimental methods.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Measured Properties Sample N-Alkane Sample (n-nonadecane or n-eicosane) DSC Differential Scanning Calorimetry (DSC) Sample->DSC THW Transient Hot Wire (THW) Method Sample->THW MeltingPoint Melting Point DSC->MeltingPoint LatentHeat Latent Heat of Fusion DSC->LatentHeat SpecificHeat Specific Heat Capacity DSC->SpecificHeat ThermalConductivity Thermal Conductivity THW->ThermalConductivity

References

A Comparative Guide to Nonadecane and Other n-Alkanes as Gas Chromatography Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of gas chromatography (GC), the selection of an appropriate internal standard is paramount for accurate and reliable quantification of analytes. N-alkanes, a homologous series of saturated hydrocarbons, are frequently employed as internal standards due to their chemical inertness, stability, and predictable elution behavior. This guide provides an objective comparison of nonadecane (C19) with other commonly used n-alkanes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal standard for their specific analytical needs.

Performance Comparison of n-Alkanes

The ideal internal standard should be chemically similar to the analyte of interest, well-resolved from other sample components, and not naturally present in the sample.[1] For n-alkanes, the choice is often dictated by the volatility and retention time of the target analytes. A suitable n-alkane standard will elute in a region of the chromatogram that is free from interfering peaks, and its retention time should be in a relevant range for the analysis.

Long-chain alkanes are excellent choices as internal standards for the analysis of a wide variety of organic compounds, especially in complex matrices, due to their chemical inertness and predictable chromatographic behavior.[2] The selection of an appropriate long-chain alkane as an internal standard depends on the specific analytical method, particularly the volatility and retention times of the target analytes.[2] For the analysis of more volatile compounds, shorter-chain alkanes like this compound or tetracosane (B166392) may be more suitable to ensure the internal standard elutes in closer proximity to the analytes of interest.[2]

Below is a summary of the physical properties and qualitative performance characteristics of this compound and other selected n-alkanes commonly used as GC standards.

Table 1: Physical Properties of Selected n-Alkanes

n-AlkaneFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
HexadecaneC16H34226.4428718
OctadecaneC18H38254.5031728
This compound C19H40 268.52 330 32
EicosaneC20H42282.5534337
DocosaneC22H46310.6136944
TetracosaneC24H50338.6639152

Table 2: Qualitative Performance Characteristics of n-Alkanes as GC Internal Standards

n-AlkaneRetention Time StabilityPeak ShapeLinearity (FID Response)Chemical Inertness
HexadecaneGoodGenerally sharp and symmetricalExcellentHigh
OctadecaneGoodGenerally sharp and symmetricalExcellentHigh
This compound High repeatability under stable conditions [2]Good, typically sharp and symmetrical [2]Excellent linearity over a wide concentration range [2]Highly inert, minimal interaction with active sites [2]
EicosaneHigh repeatability under stable conditionsGood, typically sharp and symmetricalExcellentHighly inert
DocosaneHigh repeatability under stable conditionsGood, typically sharp and symmetricalExcellentHighly inert
TetracosaneHigh repeatability under stable conditionsGood, typically sharp and symmetricalExcellentHighly inert

Experimental Protocols

Accurate and reproducible results in gas chromatography rely on well-defined experimental protocols. Below are detailed methodologies for the use of n-alkanes as internal standards and for the determination of retention indices.

Protocol 1: Using n-Alkanes as Internal Standards for Quantification

This protocol outlines the general steps for using an n-alkane, such as this compound, as an internal standard for the quantitative analysis of a target analyte.

1. Preparation of Standard Solutions:

  • Internal Standard (IS) Stock Solution: Accurately weigh a known amount of the chosen n-alkane (e.g., this compound) and dissolve it in a suitable solvent (e.g., hexane, isooctane) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution: Prepare a stock solution of the target analyte in the same solvent.

  • Calibration Standards: Create a series of calibration standards by performing serial dilutions of the analyte stock solution. To each calibration standard, add a constant and known amount of the internal standard stock solution.

2. Sample Preparation:

  • Accurately weigh or measure the sample to be analyzed.

  • Extract the analytes from the sample matrix using an appropriate solvent and technique.

  • Add the same constant and known amount of the internal standard stock solution to the extracted sample.

  • If necessary, perform derivatization to improve the volatility and chromatographic behavior of the analytes.

3. GC-FID Analysis:

  • GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable for n-alkane analysis.

  • Injector Temperature: Set to a temperature that ensures complete vaporization of the analytes and the internal standard without degradation (e.g., 250-300°C).

  • Oven Temperature Program: A temperature program is often used to achieve good separation of a wide range of analytes. A typical program might be:

    • Initial temperature: 50-100°C, hold for 1-2 minutes.

    • Ramp rate: 5-10°C/minute.

    • Final temperature: 280-320°C, hold for 5-10 minutes.

  • Detector: Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis. Set the detector temperature higher than the final oven temperature (e.g., 300-350°C).

  • Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard in both the calibration standards and the samples.

  • Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards.

  • Plot a calibration curve of the analyte/IS peak area ratio versus the analyte concentration.

  • Determine the concentration of the analyte in the sample by using its analyte/IS peak area ratio and the calibration curve.

Protocol 2: Determination of Retention Indices

Retention indices are a way to standardize retention times, making them less dependent on the specific instrument and analytical conditions.[3] A homologous series of n-alkanes is used to establish the retention index scale.

1. Preparation of n-Alkane Standard Mixture:

  • Prepare a mixture containing a homologous series of n-alkanes (e.g., C8 to C32) in a suitable solvent like hexane.[4] The concentration of each n-alkane should be sufficient to produce a clear and well-defined peak.

2. GC Analysis:

  • Analyze the n-alkane mixture using the same GC conditions (temperature program, column, carrier gas flow rate) that will be used for the samples containing the unknown compounds.

  • Analyze the sample containing the compounds for which you want to determine the retention indices under the identical GC conditions.

3. Calculation of Temperature-Programmed Retention Index (RI):

The retention index of a compound is calculated based on the retention times of the n-alkanes that elute immediately before and after it.[4] The formula for a linear temperature-programmed analysis is:

RI = 100 * [n + ( (t_x - t_n) / (t_{n+1} - t_n) )]

Where:

  • RI is the retention index of the unknown compound.

  • n is the carbon number of the n-alkane eluting just before the unknown compound.

  • t_x is the retention time of the unknown compound.

  • t_n is the retention time of the n-alkane with carbon number n.

  • t_{n+1} is the retention time of the n-alkane eluting just after the unknown compound.

Visualizing the GC Workflow

The following diagrams illustrate the key processes in utilizing n-alkanes as GC standards.

GC_Internal_Standard_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_analysis Analysis cluster_data Data Processing IS_Stock Internal Standard (e.g., this compound) Stock Solution Calibration_Standards Calibration Standards (Analyte + IS) IS_Stock->Calibration_Standards Spiked_Sample Spiked Sample (Sample + IS) IS_Stock->Spiked_Sample Analyte_Stock Analyte Stock Solution Analyte_Stock->Calibration_Standards Sample Sample Sample->Spiked_Sample GC_System Gas Chromatograph (GC-FID) Calibration_Standards->GC_System Spiked_Sample->GC_System Chromatogram Chromatogram GC_System->Chromatogram Quantification Quantification Chromatogram->Quantification Retention_Index_Calculation cluster_standards Standards & Sample cluster_gc GC Analysis cluster_output Data Output cluster_calc Calculation Alkane_Mix n-Alkane Homologous Series GC_Run Identical GC Conditions Alkane_Mix->GC_Run Unknown_Sample Sample with Unknowns Unknown_Sample->GC_Run Alkane_RTs Retention Times of n-Alkanes GC_Run->Alkane_RTs Unknown_RTs Retention Times of Unknowns GC_Run->Unknown_RTs RI_Formula Retention Index Formula Alkane_RTs->RI_Formula Unknown_RTs->RI_Formula RI_Values Retention Index Values RI_Formula->RI_Values

References

The Quest for Objective Dietary Assessment: Validating Nonadecane as a Food Consumption Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of nutritional science and drug development, the accurate assessment of dietary intake is paramount. Self-reported dietary data is notoriously prone to bias and inaccuracy. Consequently, the identification and validation of objective biomarkers of food consumption is a critical area of research. This guide provides a comparative analysis of nonadecane as a potential food consumption biomarker against established alternatives, supported by available experimental data and detailed methodologies.

The Unmet Promise of this compound

This compound, a long-chain saturated hydrocarbon (C19H40), has been detected in a variety of food sources, including pome fruits (apples, pears), watermelons, and bell peppers.[1] This presence suggests its potential as a specific biomarker for the consumption of these foods. However, a thorough review of the scientific literature reveals a significant gap in the validation of this compound for this purpose. While its existence in certain foods is known, there is a notable absence of robust clinical studies to quantify its uptake, metabolism, and dose-response relationship in humans following consumption of these foods.

A Tale of Two Validated Biomarkers: The Gold Standard

To understand the rigorous process required to validate a food consumption biomarker, we can look at two well-established examples: alkylresorcinols for whole grain intake and pentadecanoic acid (15:0) for dairy fat consumption. These biomarkers have undergone extensive investigation, providing a benchmark against which emerging candidates like this compound can be compared.

Quantitative Comparison of Food Consumption Biomarkers

The following table summarizes the quantitative performance of alkylresorcinols and pentadecanoic acid as food consumption biomarkers. The lack of available data for this compound is highlighted.

BiomarkerFood SourceMatrixPerformance MetricValueCitation
Alkylresorcinols Whole grain wheat and ryePlasma, UrineCorrelation with self-reported intake (total whole grain)r = 0.55 (DHCA metabolite in urine)r = 0.42 (DHPPTA metabolite in urine)[2]
Reproducibility (Intra-class correlation)0.63 - 0.85[2]
Pentadecanoic Acid (15:0) Dairy fatPlasma phospholipids, SerumCorrelation with self-reported intake (total dairy)Spearman's ρ = 0.22[3]
Association with specific dairy products (cheese)Spearman's ρ = 0.20[3]
Association with decreased risk of type 2 diabetesOR = 0.73[4]
This compound Pome fruits, watermelon, bell peppersPlasma, Adipose tissueNo quantitative data available -

The Path to Validation: Experimental Protocols

The validation of a food consumption biomarker involves a multi-step process to ensure its reliability and accuracy. The following outlines the key experimental protocols that would be necessary to validate this compound, drawing on the methodologies used for established biomarkers.

Dose-Response Controlled Feeding Study

Objective: To establish a quantitative relationship between the intake of a this compound-containing food and the concentration of this compound in a biological matrix (e.g., plasma, urine).

Methodology:

  • Participant Recruitment: A cohort of healthy volunteers is recruited.

  • Washout Period: Participants adhere to a diet free of known sources of this compound for a specified period (e.g., 1-2 weeks).

  • Controlled Feeding: Participants consume standardized meals containing varying, precisely measured amounts of a this compound-rich food (e.g., watermelon puree) over a set period.

  • Biological Sample Collection: Blood and urine samples are collected at baseline and at multiple time points after consumption.

  • Chemical Analysis: this compound levels in the biological samples are quantified using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The relationship between the dose of the food consumed and the concentration of this compound in the biological matrix is analyzed to determine the dose-response curve.

Biomarker Specificity and Sensitivity Assessment

Objective: To determine the ability of the biomarker to correctly identify individuals who have and have not consumed the target food.

Methodology:

  • Study Design: A cross-sectional or case-control study is conducted with two groups of participants: those who have recently consumed a this compound-containing food and those who have not.

  • Dietary Assessment: Detailed dietary records (e.g., 24-hour recalls, food frequency questionnaires) are collected from all participants.

  • Sample Analysis: this compound levels are measured in the biological samples of all participants.

  • Statistical Analysis:

    • Receiver Operating Characteristic (ROC) curve analysis is performed to determine the optimal cut-off concentration of this compound for distinguishing between consumers and non-consumers.

    • Sensitivity (the proportion of true positives correctly identified) and specificity (the proportion of true negatives correctly identified) are calculated.

Visualizing the Path to Validation

The journey of a candidate biomarker from a potential indicator to a validated tool can be visualized through a structured workflow.

Biomarker_Validation_Workflow cluster_Discovery Discovery Phase cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation cluster_Application Application Discovery Identify Potential Biomarker (e.g., this compound in Watermelon) MethodDev Develop & Validate Quantification Method (GC-MS/LC-MS/MS) Discovery->MethodDev Plausibility DoseResponse Dose-Response Study MethodDev->DoseResponse Analytical Reliability Specificity Specificity & Sensitivity Study DoseResponse->Specificity Establish Relationship Reproducibility Reproducibility Study Specificity->Reproducibility Confirm Performance ValidatedBiomarker Validated Biomarker for Dietary Assessment Reproducibility->ValidatedBiomarker Final Validation

Biomarker validation workflow from discovery to application.

The logical relationship in assessing a biomarker's utility involves a series of critical questions that must be answered affirmatively.

Biomarker_Logic_Flow Start Candidate Biomarker (this compound) IsSpecific Is it specific to a food/food group? Start->IsSpecific IsDoseDependent Is there a clear dose-response? IsSpecific->IsDoseDependent Yes NotSuitable Not a Suitable Biomarker IsSpecific->NotSuitable No IsRobust Is it robust to other dietary factors? IsDoseDependent->IsRobust Yes IsDoseDependent->NotSuitable No IsValidated Validated Biomarker IsRobust->IsValidated Yes IsRobust->NotSuitable No

Logical flow for validating a food consumption biomarker.

Conclusion: A Call for Further Research

While this compound presents a plausible candidate as a biomarker for the consumption of certain fruits, the current body of evidence is insufficient to validate its use in research or clinical settings. The stark contrast between the data available for this compound and that for established biomarkers like alkylresorcinols and pentadecanoic acid underscores the need for rigorous, controlled intervention studies. Future research should focus on conducting dose-response feeding studies, assessing the specificity and sensitivity of this compound in human populations, and developing and validating robust analytical methods for its quantification in biological matrices. Until such data is available, this compound remains a promising but unproven tool in the quest for objective dietary assessment.

References

A Comparative Guide to Purity Analysis of Nonadecane: DSC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is paramount for ensuring data integrity, product quality, and regulatory compliance. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) for the purity analysis of nonadecane, a long-chain alkane, with alternative chromatographic methods. Supporting experimental protocols and data are presented to offer a comprehensive overview.

Introduction to Purity Determination by DSC

Differential Scanning Calorimetry is a powerful thermal analysis technique that can be used to determine the absolute purity of crystalline organic compounds. The method is based on the van't Hoff law, which describes the melting point depression of a substance due to the presence of impurities.[1][2] For a material with a small amount of impurity that is soluble in the molten state but not in the solid state, the melting point is lowered and the melting range is broadened.[2] DSC measures the heat flow required to raise the temperature of a sample, and this phenomenon is observed as a change in the shape of the melting endotherm.[2][3] By analyzing this peak shape, the mole fraction of impurities can be calculated, typically using specialized software.[3][4] This technique is considered an absolute method and has the advantage of requiring only a single measurement without the need for a reference standard of the specific impurity.[1][5]

Experimental Protocols

A detailed methodology for determining this compound purity using DSC is provided below, along with protocols for comparative analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This protocol is designed to obtain high-resolution melting data for accurate purity calculations.

  • Instrumentation : A calibrated Differential Scanning Calorimeter, such as a power-compensated or heat-flux type, equipped with a cooling system.

  • Sample Preparation :

    • Accurately weigh 1–3 mg of this compound into a standard aluminum DSC pan.[4][6]

    • Hermetically seal the pan using a sample press to prevent any loss of material during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Settings :

    • Purge Gas : Nitrogen, at a flow rate of 50 mL/min.[6]

    • Temperature Program :

      • Equilibrate at 10°C.

      • Ramp up to 50°C at a slow, constant heating rate. For purity analysis, a rate of 0.5°C/min to 2°C/min is recommended to ensure thermal equilibrium.[1][3]

    • Data Acquisition : Record the heat flow as a function of temperature.

  • Data Analysis :

    • Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).

    • Use the instrument's purity analysis software, which applies the van't Hoff equation to the partial areas of the melting peak.[3]

    • The software plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F). The purity is calculated from the slope of this plot.[3][7] A linearization correction may be automatically applied to account for undetected melting at the beginning of the peak.[3]

This method is ideal for separating and identifying volatile or semi-volatile impurities.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (MS).

  • Column : A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[8]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[8]

  • Temperatures :

    • Injector : 250°C.

    • Oven Program : Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, and hold for 5 minutes.[8]

  • Sample Preparation : Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane) and inject 1 µL.

  • Quantification : Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be identified by their mass spectra.

This method is suitable for non-volatile impurities but is generally less sensitive than GC. Since this compound lacks a UV chromophore, a universal detector like a Refractive Index Detector (RID) is necessary.[8]

  • Instrumentation : HPLC system with an RID.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase : Isocratic elution with a solvent in which this compound is soluble, such as Tetrahydrofuran (THF).

  • Flow Rate : 1.0 mL/min.[8]

  • Temperature : Column and detector maintained at 35°C.[8]

  • Sample Preparation : Dissolve ~10 mg of this compound in 1 mL of the mobile phase and filter.[8]

  • Quantification : Purity is determined by the area percentage of the main peak.

Data Presentation

The following tables summarize the key thermal properties of this compound and compare the analytical methods for purity determination.

Table 1: Thermal Properties of High-Purity this compound

PropertyValueSource(s)
Molecular Weight268.52 g/mol [9]
Melting Point (Tₘ)30–34 °C
Enthalpy of Fusion (ΔHfus)~166 J/g[10]

Note: this compound can exhibit a solid-solid crystal transition at a lower temperature before the main solid-liquid melting transition.[10] The main melting peak is used for purity analysis.

Table 2: Comparison of Purity Analysis Methods for this compound

FeatureDifferential Scanning Calorimetry (DSC)Gas Chromatography (GC-MS)HPLC with RID
Principle Melting point depression (Van't Hoff Law)Separation based on volatility and column interactionSeparation based on partitioning between mobile and stationary phases
Purity Range Best for high purity samples (>98%)[5]Wide range, high sensitivityModerate range, lower sensitivity
Impurity Identification NoYes (with MS detector)No
Sample Type Crystalline solidVolatile or semi-volatileSoluble, non-volatile
Key Advantage Absolute method, no impurity standards neededHigh resolution and specific impurity identificationGood for non-volatile impurities
Key Limitation Not for decomposing or amorphous samples[5]Not suitable for non-volatile impuritiesLow sensitivity, requires stable temperature and baseline[8]

Visualizations

The following diagrams illustrate the experimental workflow for DSC purity analysis and a logical comparison of the analytical techniques.

dsc_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis p1 Weigh 1-3 mg of this compound p2 Place in Aluminum Pan p1->p2 p3 Hermetically Seal Pan p2->p3 d1 Place Sample & Reference in DSC Cell p3->d1 d2 Set Temp Program (e.g., 10-50°C at 1°C/min) d1->d2 d3 Run Analysis under N2 Purge d2->d3 a1 Record Heat Flow vs. Temp (Melting Endotherm) d3->a1 a2 Apply Van't Hoff Equation (Software Analysis) a1->a2 a3 Calculate Mole % Purity a2->a3

Caption: Experimental workflow for this compound purity analysis using DSC.

method_comparison cluster_main Purity Analysis of this compound cluster_methods cluster_outputs compound This compound Sample DSC DSC (Absolute Purity) compound->DSC GCMS GC-MS (Impurity Profile & ID) compound->GCMS HPLC HPLC-RID (Non-Volatile Impurities) compound->HPLC out_dsc Mole % Purity DSC->out_dsc out_gcms Area % Purity & Impurity Structures GCMS->out_gcms out_hplc Area % Purity HPLC->out_hplc

Caption: Comparison of analytical methods for this compound purity determination.

Conclusion

DSC is a rapid and reliable absolute method for determining the purity of crystalline this compound, particularly for samples expected to be of high purity (>98%).[4][5] Its primary advantage is that it does not require chemical reference standards for the impurities. However, it cannot identify the nature of these impurities.

For a more comprehensive analysis, chromatographic methods are superior. GC-MS is the preferred technique for identifying and quantifying volatile or semi-volatile impurities, offering high sensitivity and specificity. HPLC with RID serves as a viable alternative for analyzing non-volatile impurities, though it generally provides lower sensitivity. The choice of method ultimately depends on the specific analytical need, such as routine quality control versus in-depth impurity profiling. For many applications in research and drug development, using DSC as a complementary technique to chromatography provides a more complete picture of a compound's purity.[5]

References

A Comparative Analysis of Nonadecane and Octadecane for Phase Change Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and thermophysical properties of Nonadecane and Octadecane (B175841) as Phase Change Materials (PCMs), supported by experimental data and detailed protocols.

In the realm of thermal energy storage and management, paraffin-based phase change materials (PCMs) are prized for their high latent heat storage capacity, chemical stability, and predictable melting and freezing behaviors. Among the n-alkanes, this compound (C19H40) and octadecane (C18H38) are two prominent candidates often considered for applications requiring thermal regulation within a narrow temperature range. This guide provides a detailed comparative study of their thermophysical properties and outlines the experimental protocols necessary for their characterization and performance evaluation.

Comparative Thermophysical Properties

The selection of a PCM is primarily dictated by its thermophysical properties, which determine its suitability for a specific application. The table below summarizes the key properties of this compound and octadecane based on available experimental data.

PropertyThis compound (C19H40)Octadecane (C18H38)
Melting Point (°C) 32.128.2
Latent Heat of Fusion (kJ/kg) 222.4241.5
Thermal Conductivity (Solid, W/m·K) ~0.41~0.35
Thermal Conductivity (Liquid, W/m·K) ~0.15~0.15
Specific Heat Capacity (Solid, kJ/kg·K) ~2.1~1.9
Specific Heat Capacity (Liquid, kJ/kg·K) ~2.3~2.2
Density (Solid, kg/m ³) ~860~850
Density (Liquid, kg/m ³) ~770~760

Analysis: Octadecane exhibits a slightly lower melting point, which may be advantageous for applications requiring thermal management closer to ambient temperatures.[1] It also possesses a higher latent heat of fusion, indicating a greater capacity to store thermal energy per unit mass during its phase transition.[1] Conversely, this compound has a slightly higher melting point and a higher thermal conductivity in its solid state, which could facilitate faster heat transfer during the charging and discharging cycles. The choice between the two would therefore depend on the specific operating temperature range and the desired heat storage and transfer rates of the application.

Experimental Protocols

Accurate characterization of PCMs is crucial for reliable system design and performance prediction. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, latent heat of fusion, and specific heat capacity of the PCM.

Methodology:

  • Sample Preparation: A small sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

    • An initial isothermal period to ensure thermal equilibrium.

    • A heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting transition of the PCM.

    • An isothermal period in the liquid phase.

    • A cooling ramp at a constant rate back to the initial temperature to study the solidification behavior.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting peak. The latent heat of fusion is calculated by integrating the area under the melting peak. The specific heat capacity is determined from the heat flow in the single-phase regions (solid and liquid). The procedure should be conducted in accordance with standards such as ASTM D3418.[2][3]

Transient Hot Wire Method

Objective: To measure the thermal conductivity of the PCM in both its solid and liquid states.

Methodology:

  • Apparatus: The transient hot wire apparatus consists of a thin platinum wire that acts as both a heating element and a temperature sensor.

  • Sample Preparation: The PCM is melted and poured into a measurement cell containing the hot wire, ensuring no air bubbles are trapped. The sample is then allowed to solidify in a controlled manner.

  • Measurement Principle: A constant current is passed through the wire for a short duration, causing its temperature to rise. The rate of temperature increase is dependent on the thermal conductivity of the surrounding material.

  • Data Acquisition: The temperature change of the wire over time is recorded.

  • Calculation: The thermal conductivity is calculated from the linear portion of the plot of temperature rise versus the logarithm of time. Measurements are taken at various temperatures to determine the thermal conductivity of both the solid and liquid phases. This method is advantageous as it minimizes the effects of natural convection in the liquid phase due to the short measurement time.[1][4] The ASTM D7896-19 standard provides guidance for this method.[1]

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for a comparative study of two PCM candidates.

PCM_Comparison_Workflow cluster_materials Material Selection cluster_characterization Thermophysical Characterization cluster_properties Property Determination cluster_analysis Comparative Analysis PCM1 This compound DSC Differential Scanning Calorimetry (DSC) PCM1->DSC THW Transient Hot Wire (THW) PCM1->THW PCM2 Octadecane PCM2->DSC PCM2->THW MeltingPoint Melting Point DSC->MeltingPoint LatentHeat Latent Heat of Fusion DSC->LatentHeat SpecificHeat Specific Heat DSC->SpecificHeat ThermalConductivity Thermal Conductivity THW->ThermalConductivity DataTable Data Comparison Table MeltingPoint->DataTable LatentHeat->DataTable ThermalConductivity->DataTable SpecificHeat->DataTable PerformanceEval Performance Evaluation for Target Application DataTable->PerformanceEval

Comparative study workflow for PCM characterization.

This guide provides a foundational comparison of this compound and octadecane for PCM applications. The selection of the optimal material will ultimately be governed by the specific requirements of the intended application, including the desired operating temperature, energy storage density, and heat transfer characteristics. The experimental protocols outlined herein provide a robust framework for the accurate and reliable characterization of these and other potential PCM candidates.

References

A Comparative Guide to Nonadecane Quantification: A Cross-Validation of GC-MS and GC-FID Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of nonadecane (C19H40), this guide offers an objective cross-validation of two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). This document provides a detailed comparison of their performance, complete experimental protocols, and a summary of quantitative data to aid in method selection for specific research needs.

This compound, a long-chain n-alkane, is a component of some essential oils and can be used as an internal standard in various analytical procedures.[1] Its accurate quantification is essential in fields ranging from environmental analysis to metabolomics. Both GC-MS and GC-FID are well-suited for the analysis of volatile hydrocarbons like this compound, offering high-resolution separation. The primary distinction lies in the detection method, which in turn influences selectivity, sensitivity, and cost.

Comparative Performance of GC-MS and GC-FID

The choice between GC-MS and GC-FID depends on the specific analytical requirements, such as the need for structural confirmation, the required sensitivity, and budget constraints. GC-MS provides mass-to-charge ratio information, enabling confident compound identification, while GC-FID offers a robust and cost-effective solution for the quantification of hydrocarbons.[2][3]

Below is a summary of the typical quantitative performance characteristics for the analysis of n-alkanes, including this compound, by GC-MS and GC-FID. These values are representative and may vary based on the specific instrumentation, sample matrix, and calibration range.

Performance ParameterGC-MSGC-FIDKey Considerations
Linearity (R²) > 0.99[4]> 0.999[5]Both techniques exhibit excellent linearity over a wide concentration range.
Limit of Detection (LOD) Lower (higher sensitivity)[6][7]Higher (lower sensitivity)[6][7]GC-MS, especially in Selected Ion Monitoring (SIM) mode, generally offers lower detection limits.
Limit of Quantification (LOQ) Lower[4]HigherConsistent with LOD, GC-MS typically allows for the quantification of lower concentrations.
Accuracy (% Recovery) > 91%[4]~94%[5]Both methods provide high accuracy for the quantification of n-alkanes.
Precision (% RSD) < 12.9%[4]< 11.9%[5]Both techniques demonstrate good precision for reproducible measurements.
Selectivity High (based on mass fragments)Moderate (based on retention time)GC-MS offers superior selectivity, which is advantageous in complex matrices.
Cost HigherLowerGC-FID is generally more cost-effective in terms of initial investment and maintenance.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both GC-MS and GC-FID are provided below. These protocols serve as a general framework and may require optimization based on the specific laboratory setup and sample type.

Sample Preparation

For many applications, a simple dilution of the sample in a suitable organic solvent is sufficient.

  • Solvent Selection: Use a high-purity volatile solvent such as hexane, heptane, or dichloromethane.

  • Standard Preparation:

    • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards for calibration. The concentration range should encompass the expected concentration of this compound in the samples.

  • Internal Standard: For enhanced accuracy and precision, the use of an internal standard (e.g., a deuterated alkane or an n-alkane with a different chain length not present in the sample) is recommended. The internal standard should be added to all standards and samples at a constant concentration.

GC-MS Methodology

This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

GC Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[8]

  • Injector: Splitless injection is preferred for trace analysis to enhance sensitivity.[8]

  • Injector Temperature: 280-300 °C to ensure complete vaporization of this compound.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[9]

  • Oven Temperature Program: A temperature gradient is employed for optimal separation. A typical program starts at 50°C (hold for 1-2 minutes), then ramps at 10-20°C/min to a final temperature of 300-320°C and holds for 5-10 minutes.[8][10]

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[8]

  • Ion Source Temperature: Typically set around 230 °C.[8]

  • MS Transfer Line Temperature: Maintained at 280-300 °C to prevent analyte condensation.[8]

  • Acquisition Mode:

    • Full Scan: For initial identification of this compound and other components, scanning a mass range of m/z 40-400 is common.[8]

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, monitor characteristic fragment ions of this compound (e.g., m/z 57, 71, 85).[11]

Data Analysis:

  • Quantification is based on the peak area of a characteristic ion of this compound relative to the peak area of the corresponding ion of the internal standard, plotted against the concentration of the calibration standards.

GC-FID Methodology

This method utilizes a flame ionization detector, which is highly sensitive to organic compounds containing carbon-hydrogen bonds.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector.

GC Parameters:

  • Column, Injector, Carrier Gas, and Oven Temperature Program: These parameters are generally similar to those used for GC-MS to allow for comparable retention times.

FID Parameters:

  • Detector Temperature: Typically set at 280-300 °C.[12]

  • Gas Flow Rates: The flow rates of hydrogen, air, and makeup gas are critical for optimal detector performance and should be set according to the manufacturer's recommendations.[13] Common flow rates are:

    • Hydrogen: 30-45 mL/min

    • Air: 300-450 mL/min

    • Makeup Gas (typically Nitrogen or Helium): 10-20 mL/min

Data Analysis:

  • Quantification is based on the peak area of this compound relative to the peak area of the internal standard, plotted against the concentration of the calibration standards.

Visual Representations

To further clarify the methodologies and their relationship, the following diagrams are provided.

Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Comparison Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution IS Internal Standard Spiking Dilution->IS GCMS GC-MS Analysis IS->GCMS GCFID GC-FID Analysis IS->GCFID Data_GCMS GC-MS Data Acquisition (Peak Area Ratio) GCMS->Data_GCMS Data_GCFID GC-FID Data Acquisition (Peak Area Ratio) GCFID->Data_GCFID Cal_GCMS GC-MS Calibration Curve Data_GCMS->Cal_GCMS Cal_GCFID GC-FID Calibration Curve Data_GCFID->Cal_GCFID Quant_GCMS Quantification (GC-MS) Cal_GCMS->Quant_GCMS Quant_GCFID Quantification (GC-FID) Cal_GCFID->Quant_GCFID Compare Comparison of Results (Accuracy, Precision, etc.) Quant_GCMS->Compare Quant_GCFID->Compare

Cross-validation workflow for this compound quantification.

Logical Relationship of this compound Quantification Methods cluster_methods Quantification Methods cluster_attributes Key Attributes GCMS GC-MS Selectivity High Selectivity (Mass Fragments) GCMS->Selectivity Sensitivity High Sensitivity (Low LOD/LOQ) GCMS->Sensitivity Identification Compound Identification GCMS->Identification GCFID GC-FID Cost_Effective Cost-Effective & Robust GCFID->Cost_Effective Wide_Linearity Wide Linear Range GCFID->Wide_Linearity

References

A Comparative Thermodynamic Analysis of n-Nonadecane and n-Eicosane for Thermal Energy Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thermodynamic properties of n-nonadecane and n-eicosane (B1172931), two prominent n-alkanes utilized as phase change materials (PCMs). This analysis is supported by experimental data to inform material selection for thermal energy storage and other temperature-sensitive applications.

N-alkanes, particularly n-nonadecane (C19H40) and n-eicosane (C20H42), are of significant interest for their application as organic phase change materials due to their high latent heat storage capacity, chemical stability, and predictable melting and freezing behavior.[1][2] This guide delves into a detailed thermodynamic comparison of these two materials, presenting key quantitative data in a structured format and outlining the experimental protocols for their characterization.

Quantitative Thermodynamic Data Comparison

The following tables summarize the key thermodynamic properties of n-nonadecane and n-eicosane based on experimental data. These parameters are crucial for evaluating their performance in thermal energy storage systems.

Table 1: Phase Change Properties

Propertyn-Nonadecanen-EicosaneUnit
Melting Point31.9 - 33.636.9°C
Enthalpy of Fusion62,659 ± 20 (sum of solid-solid and melting)69,922 ± 100J/mol
Entropy of Fusion715.8 (extrapolated to 298.15 K)748.1 (extrapolated to 298.15 K)J/(K·mol)

Note: The enthalpy for n-nonadecane includes a solid-solid phase transition that occurs before melting.[3]

Table 2: Thermal Properties

Propertyn-Nonadecanen-EicosaneUnit
Thermal Conductivity
Solid (at 283 K)0.23~0.210 - 0.425W/(m·K)
Liquid (at 308 K / 34.85 °C)0.152~0.210 - 0.425W/(m·K)
Specific Heat Capacity
Solid (at 273 K)1.8-kJ/(kg·K)
Liquid (at 330 K)2.3-kJ/(kg·K)
Density
Solid-856 kg/m ³
Liquid786780 kg/m ³

Data for n-eicosane's specific heat capacity was not explicitly found in the provided search results. The thermal conductivity for n-eicosane is presented as a range found for similar even-numbered paraffins.[2][4][5]

Experimental Protocols

The primary technique for characterizing the thermodynamic properties of phase change materials like n-nonadecane and n-eicosane is Differential Scanning Calorimetry (DSC).[6][7] This method measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of n-nonadecane or n-eicosane is hermetically sealed in an aluminum pan.[8] An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium, across the temperature range of interest.[8]

  • Thermal Program: The sample and reference are subjected to a controlled temperature program in an inert atmosphere (e.g., nitrogen). A typical program involves:

    • An initial heating ramp to a temperature above the melting point to erase the material's thermal history.[1]

    • A controlled cooling ramp (e.g., 2 K/min) to observe crystallization.[8]

    • A controlled heating ramp (e.g., 2 K/min) to observe melting.[8]

    • Multiple heating and cooling cycles are often performed to check for thermal stability.[6]

  • Data Analysis: The resulting DSC curve plots heat flow versus temperature.

    • Transition Temperatures: The onset temperature of the peak in the heating curve is typically taken as the melting point.[8]

    • Enthalpy of Fusion: The area under the melting peak is integrated to determine the enthalpy of fusion (latent heat).[9]

    • Specific Heat Capacity: The specific heat capacity can also be determined from the DSC data by analyzing the heat flow in non-transition regions.[7]

Visualizing the Thermodynamic Analysis Workflow

The following diagrams illustrate the logical flow of a comparative thermodynamic analysis and the key phase transitions of n-nonadecane.

Thermodynamic_Analysis_Workflow cluster_materials Materials cluster_analysis Experimental Analysis cluster_properties Thermodynamic Properties cluster_comparison Comparative Evaluation Nonadecane n-Nonadecane DSC Differential Scanning Calorimetry (DSC) This compound->DSC Eicosane n-Eicosane Eicosane->DSC MeltingPoint Melting Point DSC->MeltingPoint Enthalpy Enthalpy of Fusion DSC->Enthalpy HeatCapacity Specific Heat Capacity DSC->HeatCapacity Conductivity Thermal Conductivity DSC->Conductivity Comparison Performance Comparison for Thermal Energy Storage MeltingPoint->Comparison Enthalpy->Comparison HeatCapacity->Comparison Conductivity->Comparison

Caption: Workflow for comparative thermodynamic analysis.

Nonadecane_Phase_Transitions Liquid Liquid Rotator Rotator Phase (R'I) Liquid->Rotator Cooling Rotator->Liquid Further Heating (Melting) Solid Orthorhombic Solid (β) Rotator->Solid Further Cooling Solid->Rotator Heating

Caption: Phase transitions of n-nonadecane.[10]

Conclusion

Both n-nonadecane and n-eicosane exhibit favorable characteristics for use as phase change materials. N-eicosane possesses a higher melting point and a greater enthalpy of fusion, making it suitable for applications requiring energy storage at a slightly higher temperature.[3] N-nonadecane, with its lower melting point, is a candidate for applications closer to ambient temperatures.[4] Notably, n-nonadecane undergoes a solid-solid phase transition before melting, which contributes to its total heat storage capacity.[3] The choice between these two n-alkanes will ultimately depend on the specific operating temperature range and energy storage requirements of the intended application. The experimental protocols and comparative data presented in this guide provide a foundational basis for making an informed selection.

References

A Comparative Guide to Nonadecane and Other Paraffins for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Paraffin (B1166041) waxes are a class of organic phase change materials (PCMs) widely utilized in latent heat thermal energy storage (LHTES) systems.[1] Their appeal stems from a high latent heat of fusion, chemical inertness, predictable melting behavior, and low cost.[1][2] This guide provides a detailed comparison of the thermal performance of n-nonadecane against other common paraffins, such as n-octadecane and n-eicosane, to assist researchers in selecting the appropriate material for specific low-to-medium temperature applications.

Paraffins are straight-chain hydrocarbons (n-alkanes) with the general formula CnH2n+2.[3] Their melting point and latent heat of fusion are directly related to the length of the carbon chain.[2] However, a significant drawback for all paraffins is their inherently low thermal conductivity, which can impede the rate of heat storage and release.[1][4]

Comparative Analysis of Thermophysical Properties

The suitability of a paraffin for a specific thermal storage application is determined by its thermophysical properties. The most critical of these are the melting temperature, latent heat of fusion, thermal conductivity, and specific heat capacity. The following table summarizes these properties for nonadecane and other selected paraffins.

Propertyn-Nonadecane (C19)n-Octadecane (C18)n-Eicosane (C20)General Paraffin Wax
Melting Point (°C) 32 - 34[5][6]~28[7]~3746 - 68[3]
Latent Heat of Fusion (kJ/kg) 156 - 212[5]~244~246200 - 220[3]
Thermal Conductivity (Solid) (W/m·K) ~0.23[5][8]~0.4~0.4~0.21 - 0.35[1][9]
Thermal Conductivity (Liquid) (W/m·K) ~0.15[5][8]~0.15~0.15~0.15 - 0.17[9]
Specific Heat Capacity (Solid) (kJ/kg·K) ~1.8[8]~2.2~2.3~2.1[3]
Specific Heat Capacity (Liquid) (kJ/kg·K) ~2.3[8]~2.4~2.5~2.9[3]

Note: The values presented are approximate and can vary based on the purity of the material and the experimental conditions.

From the data, n-nonadecane's melting point of approximately 32-34°C positions it as a suitable candidate for applications requiring thermal regulation near human body temperature or in building envelopes for maintaining comfortable indoor climates. While its latent heat is substantial, it can be lower than that of its immediate neighbors, octadecane (B175841) and eicosane. Like all paraffins, its thermal conductivity is low, a factor that often necessitates the incorporation of thermally conductive fillers like graphite (B72142) or metal nanoparticles to improve heat transfer rates.[10]

Experimental Protocols

The characterization of the thermophysical properties of paraffins is crucial for accurate modeling and design of thermal energy storage systems. Standard experimental methodologies are outlined below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the primary technique used to determine the phase change temperatures and latent heat of fusion of PCMs.

  • Objective: To measure the heat flow to or from a sample as a function of temperature or time, while it is subjected to a controlled temperature program.

  • Methodology:

    • A small, precisely weighed sample of the paraffin (typically 5-10 mg) is hermetically sealed in an aluminum pan.[11]

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is subjected to a controlled temperature program, typically involving heating and cooling at a constant rate (e.g., 1-10 °C/min) across the material's phase change region.[1][11]

    • The instrument records the differential heat flow between the sample and the reference.

    • The melting point is determined from the onset or peak of the endothermic peak on the heating curve. The latent heat of fusion is calculated by integrating the area of this peak.[1]

Transient Hot Disk / Hot Wire Method

This method is commonly used to measure the thermal conductivity and thermal diffusivity of materials, including both solid and liquid phases of PCMs.

  • Objective: To determine the thermal transport properties of a material by analyzing its transient temperature response to a heat pulse.

  • Methodology:

    • A sensor, typically a flat disk (Hot Disk) or a thin wire (Hot Wire), is placed in contact with the paraffin sample. For liquid-phase measurements, the sensor is submerged in the molten paraffin.[1]

    • The sensor serves as both a heat source and a temperature monitor.

    • A short electrical pulse is passed through the sensor, generating a small amount of heat.

    • The temperature increase of the sensor is recorded as a function of time.

    • The thermal conductivity and diffusivity of the paraffin are calculated by fitting the recorded temperature-time data to a theoretical model that describes heat conduction in the material.[1]

Logical Workflow for Paraffin Selection

The selection of an appropriate paraffin PCM is a multi-step process that begins with the requirements of the specific application. The following diagram illustrates a logical workflow for this selection process.

PCM_Selection_Workflow cluster_0 Phase 1: Define Requirements cluster_1 Phase 2: Material Screening cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Selection Req Application Requirements OpTemp Define Operating Temperature Range (°C) Req->OpTemp Cycle Define Cycling Requirements (Durability) Req->Cycle Screen Screen Paraffins based on Melting Point (Tm) OpTemp->Screen Stability Assess Thermal Stability (TGA) Cycle->Stability LatentHeat Evaluate Latent Heat of Fusion (ΔH) Screen->LatentHeat Conductivity Evaluate Thermal Conductivity (k) LatentHeat->Conductivity Conductivity->Stability Enhancement Consider Conductivity Enhancement? Stability->Enhancement Selection Final PCM Selection Enhancement->Selection

References

A Comparative Guide to Nonadecane as a Reference Standard in Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hydrocarbons is critical in numerous fields, from environmental monitoring and petroleum analysis to the development of pharmaceuticals. The choice of an internal standard is a pivotal decision in gas chromatography-mass spectrometry (GC-MS) based quantification, directly impacting the reliability and accuracy of the results. This guide provides an objective comparison of nonadecane, a C19 n-alkane, with the gold standard, deuterated internal standards, for the analysis of hydrocarbons.

The Role of an Internal Standard in GC-MS Analysis

An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls.[1] Its primary function is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[1] An ideal internal standard should be chemically and physically similar to the analytes of interest, not naturally present in the sample, and clearly distinguishable by the analytical instrument.[2]

Performance Comparison: this compound vs. Deuterated Standards

Deuterated internal standards, which are isotopically labeled analogues of the analytes, are widely considered the most effective choice for GC-MS analysis.[2] They exhibit nearly identical physicochemical properties to their non-deuterated counterparts, including extraction recovery and chromatographic retention time.[2] This close similarity allows them to comprehensively correct for errors at multiple stages of the analytical process.[2]

This compound, as a long-chain n-alkane, can be a cost-effective alternative. However, its structural dissimilarity to many target hydrocarbon analytes, particularly those that are not long-chain alkanes, presents significant disadvantages.

The following table summarizes the key performance differences based on experimental principles.

Performance CriterionThis compound (n-C19 Alkane)Deuterated Internal StandardSupporting Rationale
Correction for Injection Volume GoodExcellentBoth standard types can correct for variability in the volume of the sample introduced into the GC.[2]
Correction for Sample Preparation Poor to ModerateExcellentThis compound's recovery during extraction and derivatization may differ significantly from other hydrocarbon analytes due to differences in polarity and volatility. Deuterated standards, being chemically almost identical to the analytes, will have very similar recovery rates.[2]
Correction for Matrix Effects Very PoorExcellentMatrix effects, where other components in the sample interfere with the ionization of the analyte, are a major source of inaccuracy. Since this compound will have a different retention time than many hydrocarbon analytes, it will not experience the same matrix effects. Deuterated standards co-elute with their corresponding analytes, meaning they are subject to the same matrix effects, thus providing superior correction.[2]
Accuracy (% Recovery) Dependent on analyte and matrix similarityHigh (Typically 80-120%)The accuracy when using this compound is highly dependent on how closely its chemical and physical properties match those of the target analytes. Deuterated standards provide high accuracy across a wide range of analytes.
Precision (% RSD) Method-dependent (can be <15% in optimized methods for similar analytes)High (Typically <15%)While good precision can be achieved with this compound for the analysis of other n-alkanes, deuterated standards generally provide better precision for a wider variety of hydrocarbon structures.
Linearity (R²) Good (Typically ≥0.99)Excellent (Typically ≥0.99)Both types of standards can yield good linearity in calibration curves.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of hydrocarbons using both this compound and deuterated internal standards.

Protocol 1: Quantitative Analysis of Aliphatic Hydrocarbons using this compound as an Internal Standard

This protocol is adapted for the analysis of aliphatic hydrocarbons in a sample matrix like vegetable oil.

1. Preparation of Standards and Samples:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in hexane (B92381) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting a certified hydrocarbon standard mixture to cover the expected concentration range of the analytes. Spike each calibration standard with the this compound internal standard stock solution to a final concentration of 10 µg/mL.

  • Sample Preparation: To 1 gram of the sample, add the this compound internal standard stock solution to achieve a final concentration of 10 µg/mL. Perform a lipid extraction using a suitable method (e.g., solid-phase extraction with silica (B1680970) gel).

2. GC-MS Analysis:

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 290°C at 3°C/min, and hold for 30 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each n-alkane and this compound.

3. Data Analysis:

  • Calculate the peak area ratio of each analyte to the this compound internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analytes in the samples from the calibration curve.

Protocol 2: Quantitative Analysis of Hydrocarbons using Deuterated Internal Standards

This protocol is a robust method for the analysis of a wide range of hydrocarbons in complex matrices such as environmental samples.[3]

1. Preparation of Standards and Samples:

  • Internal Standard Spiking Solution: Prepare a solution containing a mixture of deuterated n-alkanes (e.g., n-C12-d26, n-C20-d42, n-C24-d50, n-C30-d62) in a suitable solvent at a known concentration.

  • Sample Preparation: Spike a known amount of the sample with the deuterated internal standard solution before extraction.

  • Extraction and Fractionation: Perform saponification and liquid-liquid extraction to isolate the hydrocarbons. Use column chromatography for cleanup and fractionation to separate aliphatic and aromatic hydrocarbons.[3]

2. GC-MS Analysis:

  • GC Conditions:

    • Column: HP5-MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

    • Carrier Gas: Helium at a constant flow of 0.7 mL/min.[3]

    • Inlet: Cool on-column injection.[3]

    • Oven Program: Start at 50°C, hold for 3 minutes, ramp to a final temperature suitable for the elution of all target analytes.[3]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using the molecular ions of the deuterated standards and the characteristic ions of the target analytes.[3]

3. Data Analysis:

  • Calculate the response factor for each analyte relative to the corresponding deuterated internal standard.

  • Quantify the analytes based on the internal standard calibration.

Visualizing the Workflow

The following diagrams illustrate the key logical relationships and workflows in quantitative hydrocarbon analysis using an internal standard.

Logical Relationship for Quantification using an Internal Standard cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample Sample Spiked_Sample Sample + Internal Standard Sample->Spiked_Sample IS Internal Standard (Known Amount) IS->Spiked_Sample Extraction Extraction / Cleanup Spiked_Sample->Extraction GC_MS GC-MS Measurement Extraction->GC_MS Analyte_Response Analyte Peak Area GC_MS->Analyte_Response IS_Response IS Peak Area GC_MS->IS_Response Ratio Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

Caption: Logical workflow for quantification using an internal standard in GC-MS analysis.

Experimental Workflow for Hydrocarbon Analysis start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare Sample start->prep_sample spike_standards Spike Standards with Internal Standard prep_standards->spike_standards gc_ms GC-MS Analysis spike_standards->gc_ms spike_sample Spike Sample with Internal Standard prep_sample->spike_sample extract Extract and Clean-up spike_sample->extract extract->gc_ms data_analysis Data Analysis and Quantification gc_ms->data_analysis end End data_analysis->end

Caption: General experimental workflow for quantitative hydrocarbon analysis using an internal standard.

Conclusion

For robust, accurate, and precise quantitative GC-MS analysis of a wide range of hydrocarbons, especially in complex matrices, deuterated internal standards are unequivocally superior. Their ability to closely mimic the behavior of the analytes throughout the entire analytical process provides a level of error correction that is unmatched by structurally dissimilar compounds like this compound.

This compound may be considered a low-cost alternative for applications where the target analytes are primarily other long-chain n-alkanes and the sample matrix is relatively clean. In such cases, the primary source of error corrected for is injection volume variability. However, for most research, scientific, and drug development applications, the significant risk of inaccurate results due to poor correction for sample preparation losses and matrix effects makes this compound a less reliable choice. The selection of an appropriate internal standard is a critical decision that directly influences the quality and reliability of the final data.

References

A Researcher's Guide to Nonadecane: A Comparative Analysis of Synthetic vs. Naturally-Derived Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally-derived nonadecane can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed analytical protocols, to inform purchasing and application decisions in a research context.

This compound (C19H40) is a long-chain alkane utilized in diverse research fields, from thermal energy storage as a phase-change material (PCM) to a component in drug delivery systems and as an analytical standard. While chemically identical, the origin of this compound—either synthesized from fossil fuels or extracted from natural sources—can lead to subtle but critical differences in purity, isotopic composition, and impurity profiles. These differences can, in turn, influence its physicochemical properties and performance in sensitive applications.

Executive Summary: Key Differences at a Glance

The primary distinction between synthetic and naturally-derived this compound lies in their impurity profiles and isotopic signatures. Synthetic this compound, typically produced through the Fischer-Tropsch process from syngas or fractional distillation of petroleum, may contain isomers and other saturated hydrocarbons.[1] Natural this compound, found in organisms like roses (Rosa × damascena) and various plants, is often co-extracted with other lipids, such as fatty acids and alcohols.[2][3]

The choice between the two sources should be guided by the specific requirements of the application. For applications demanding the highest purity and batch-to-batch consistency, such as in analytical standards or certain drug delivery formulations, synthetic this compound is often preferred. For applications where minor impurities do not significantly affect performance or where a "natural" label is desired, naturally-derived this compound may be suitable.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for synthetic and naturally-derived this compound, based on typical specifications and analytical findings.

Table 1: General Properties and Purity

PropertySynthetic this compoundNaturally-Derived this compoundKey Considerations for Researchers
Typical Purity (GC) ≥98.0% to ≥99.5%Typically lower and more variable post-extraction; requires extensive purification to reach high purity.High-purity synthetic grades offer greater consistency for quantitative studies.
Common Impurities Shorter and longer chain n-alkanes, branched-chain isomers.Other plant-derived lipids (e.g., fatty acids, alcohols, esters), other alkanes.[4]Impurities can affect melting point, latent heat of fusion, and interactions in formulations.
Isotopic Signature (δ¹³C) Depleted in ¹³C compared to natural sources.Enriched in ¹³C, reflecting its biological origin.Allows for definitive origin confirmation using Isotope Ratio Mass Spectrometry (IRMS).
Appearance White crystalline solid.[2]Waxy solid, may have a slight color depending on purity.[1]Visual inspection can be a preliminary indicator of purity.

Table 2: Performance in Phase-Change Material (PCM) Applications

Performance MetricSynthetic this compoundNaturally-Derived this compoundImpact on Research
Melting Point 31-34 °CCan be slightly depressed or broadened due to impurities.[5]A sharp, well-defined melting point is crucial for precise thermal regulation.
Latent Heat of Fusion ~222 J/gMay be lower due to the presence of non-phase-change impurities.Higher latent heat translates to greater energy storage capacity.
Thermal Stability HighMay be lower if volatile impurities are present.Important for applications involving repeated heating and cooling cycles.
Supercooling Can be an issue, as with all n-alkanes.Impurities can sometimes act as nucleating agents, reducing supercooling.The degree of supercooling affects the efficiency of heat release.

Experimental Protocols

Accurate characterization of this compound from either source is critical. The following are detailed methodologies for key analytical experiments.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to separate, identify, and quantify this compound and any volatile or semi-volatile impurities.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as hexane (B92381) or chloroform.

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

  • For complex matrices (e.g., crude natural extracts), a solid-phase extraction (SPE) cleanup may be required.

b. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column (e.g., TraceGOLD TG-5MS).[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C and hold for 10 minutes.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • MS System: A mass spectrometer (e.g., single quadrupole or high-resolution Orbitrap).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: Scan from m/z 40 to 500.

c. Data Analysis:

  • Identify the this compound peak based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

  • Identify impurity peaks by library matching and interpretation of fragmentation patterns.

  • Quantify the purity of this compound using the area percentage method. For more accurate quantification, use an internal standard.[7]

Thermal Properties Analysis by Differential Scanning Calorimetry (DSC)

This protocol determines the melting point and latent heat of fusion, which are critical for PCM applications.[8]

a. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.[9]

  • Hermetically seal the pan to prevent any loss of sample due to volatilization.

b. DSC Instrumentation and Conditions:

  • DSC Instrument: A calibrated Differential Scanning Calorimeter.

  • Temperature Program:

    • Equilibrate at 0 °C.

    • Ramp up to 80 °C at a rate of 10 °C/min (first heating cycle to erase thermal history).[10]

    • Hold for 5 minutes.

    • Cool down to 0 °C at a rate of 10 °C/min (crystallization).[10]

    • Hold for 5 minutes.

    • Ramp up to 80 °C at a rate of 10 °C/min (second heating cycle for analysis).[10]

  • Atmosphere: Inert nitrogen gas flow (e.g., 50 mL/min).[9]

c. Data Analysis:

  • From the second heating curve, determine the onset temperature as the melting point.

  • Integrate the area of the melting peak to calculate the latent heat of fusion (in J/g).

  • From the cooling curve, determine the crystallization temperature and enthalpy.

Origin Verification by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This protocol definitively distinguishes between synthetic and natural this compound by measuring the carbon isotope ratio (¹³C/¹²C).

a. Sample Preparation:

  • Prepare the sample as described in the GC-MS protocol. The sample must be free of any carbon-containing solvents.

b. GC-C-IRMS Instrumentation and Conditions:

  • GC System: Same as for GC-MS analysis to achieve chromatographic separation.

  • Combustion Interface: The GC eluent is passed through a combustion reactor (typically a NiO tube with CuO/NiO wires at ~1000 °C) to convert the this compound into CO₂ gas.[11]

  • IRMS System: An isotope ratio mass spectrometer that measures the m/z 44, 45, and 46 of the CO₂, allowing for the determination of the ¹³C/¹²C ratio.

c. Data Analysis:

  • The ¹³C/¹²C ratio is expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

  • Compare the measured δ¹³C value to established ranges for petroleum-derived (synthetic) and biogenic (natural) alkanes. Synthetic alkanes are typically more depleted in ¹³C (more negative δ¹³C values).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Comparison cluster_source This compound Source cluster_analysis Analytical Characterization cluster_performance Performance Evaluation synthetic Synthetic this compound gcms Purity & Impurity Profile (GC-MS) synthetic->gcms dsc Thermal Properties (DSC) synthetic->dsc irms Origin Verification (IRMS) synthetic->irms natural Naturally-Derived this compound natural->gcms natural->dsc natural->irms pcm_test PCM Thermal Cycling gcms->pcm_test drug_delivery Drug Release Kinetics gcms->drug_delivery dsc->pcm_test Logical_Relationship Logical Relationships in this compound Selection app_req Application Requirement purity High Purity (>99%) app_req->purity consistency Batch-to-Batch Consistency app_req->consistency origin Natural Origin Required app_req->origin cost Cost-Effectiveness app_req->cost source_syn Synthetic this compound purity->source_syn Favors consistency->source_syn Favors source_nat Natural this compound origin->source_nat Favors cost->source_syn Often Favors cost->source_nat Can be higher

References

A Guide to Inter-laboratory Comparison of Nonadecane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical performance for the quantification of nonadecane, a common saturated hydrocarbon, across multiple laboratories. The data presented herein is illustrative of a typical inter-laboratory comparison or proficiency test, designed to highlight the methodologies, data analysis, and expected variability in results. This information is crucial for validating analytical methods, ensuring data comparability across different research sites, and for the quality control of products where this compound may be a component or impurity.

Data Summary

The following table summarizes hypothetical quantitative results from an inter-laboratory comparison study for the analysis of this compound in a standardized sample matrix. Ten laboratories participated in this illustrative study.

Laboratory IDReported Concentration (µg/g)Method UsedZ-Score
Lab-0122.5GC-MS-0.63
Lab-0225.1GC-FID0.88
Lab-0323.8GC-MS0.25
Lab-0421.9GC-MS/MS-1.00
Lab-0524.5GC-FID0.56
Lab-0626.2GC-MS1.56
Lab-0723.1GC-MS-0.25
Lab-0820.5GC-FID-1.88
Lab-0924.9GC-MS0.75
Lab-1022.8GC-MS-0.44
Assigned Value 23.5
Standard Deviation for PT 1.6

Note: The data presented in this table is for illustrative purposes only and does not represent the results of a specific, named inter-laboratory study.

Experimental Protocols

The methodologies employed by the participating laboratories, while all based on gas chromatography, show slight variations that can influence the final reported values. The fundamental principles of the most common methods are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used analytical method for the separation, identification, and quantification of volatile and semi-volatile organic compounds.

Sample Preparation:

  • A known mass of the sample is accurately weighed.

  • An internal standard (e.g., deuterated this compound) is added.

  • The sample is extracted with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • The extract is concentrated to a specific volume.

Instrumentation and Analysis:

  • An aliquot of the extract is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase.

  • The separated compounds elute from the column and enter the mass spectrometer.

  • The mass spectrometer ionizes the compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive method for quantifying organic compounds.

Sample Preparation: The sample preparation protocol is similar to that for GC-MS.

Instrumentation and Analysis:

  • The injection and chromatographic separation process is analogous to GC-MS.

  • After eluting from the column, the compounds are passed through a hydrogen-air flame.

  • The combustion of organic compounds produces ions, which are collected by an electrode, generating a current that is proportional to the amount of the analyte.

Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study.

Interlab_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives B Select Test Material A->B C Prepare & Homogenize Sample B->C D Establish Assigned Value C->D E Distribute Samples to Labs D->E F Labs Perform Analysis E->F G Collect Results F->G H Statistical Analysis (e.g., Z-Scores) G->H I Generate Report H->I

Caption: Workflow of an inter-laboratory comparison study.

Signaling Pathway for Method Selection

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for structural confirmation or high sample throughput.

Method_Selection_Pathway Start Analytical Need Decision1 Need for Structural Confirmation? Start->Decision1 GCMS GC-MS or GC-MS/MS Decision1->GCMS Yes GCFID GC-FID Decision1->GCFID No End Method Selected GCMS->End GCFID->End

Caption: Decision pathway for selecting an analytical method.

Ecotoxicity of Nonadecane in Comparison to Other Long-Chain Alkanes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ecotoxicity of nonadecane and other long-chain alkanes (C18-C25). Due to the characteristically low water solubility of these substances, this guide synthesizes available data, including predicted values from validated models, and outlines the standardized experimental protocols essential for their assessment.

Executive Summary

Long-chain alkanes, including this compound, generally exhibit low acute ecotoxicity to aquatic and terrestrial organisms. This is primarily attributed to their very low water solubility, which limits their bioavailability in environmental media. Toxic effects are typically not observed at concentrations up to and exceeding their water solubility limits in standard laboratory tests. Consequently, hazard classifications for acute toxicity are often not warranted for these substances. This guide presents a comparative analysis based on predicted ecotoxicity values and details the appropriate testing methodologies for these challenging, poorly soluble compounds.

Comparative Ecotoxicity Data

The following table summarizes predicted acute and chronic ecotoxicity data for this compound and other selected long-chain alkanes across three key aquatic indicator species: fish, Daphnia magna, and green algae. These values are primarily derived from Quantitative Structure-Activity Relationship (QSAR) models, such as the Ecological Structure Activity Relationships (ECOSAR™) predictive model, which is widely used in regulatory assessments. It is important to note that these are predicted values and should be considered in the context of the inherent low bioavailability of these substances.

Table 1: Predicted Ecotoxicity of Selected Long-Chain Alkanes

Alkane (Carbon Chain Length)Chemical FormulaCAS NumberPredicted Fish 96-hr LC50 (mg/L)Predicted Daphnia magna 48-hr EC50 (mg/L)Predicted Green Algae 96-hr EC50 (mg/L)Predicted Fish Chronic Value (ChV) (mg/L)Predicted Daphnia magna Chronic Value (ChV) (mg/L)Predicted Green Algae Chronic Value (ChV) (mg/L)
Octadecane (C18)C₁₈H₃₈593-45-3> 1,000> 1,000> 1,000> 1,000> 1,000> 1,000
This compound (C19) C₁₉H₄₀ 629-92-5 > 1,000 > 1,000 > 1,000 > 1,000 > 1,000 > 1,000
Eicosane (C20)C₂₀H₄₂112-95-8> 1,000> 1,000> 1,000> 1,000> 1,000> 1,000
Heneicosane (C21)C₂₁H₄₄629-94-7> 1,000> 1,000> 1,000> 1,000> 1,000> 1,000
Docosane (C22)C₂₂H₄₆629-97-0> 1,000> 1,000> 1,000> 1,000> 1,000> 1,000
Tricosane (C23)C₂₃H₄₈638-67-5> 1,000> 1,000> 1,000> 1,000> 1,000> 1,000
Tetracosane (C24)C₂₄H₅₀646-31-1> 1,000> 1,000> 1,000> 1,000> 1,000> 1,000
Pentacosane (C25)C₂₅H₅₂629-99-2> 1,000> 1,000> 1,000> 1,000> 1,000> 1,000

Data is based on QSAR predictions and the principle that toxicity is not expressed at saturation levels in water.

Experimental Protocols for Ecotoxicity Testing of Long-Chain Alkanes

Due to their low water solubility, standard ecotoxicity test methods require modification for long-chain alkanes. The primary approach involves the preparation of a Water Accommodated Fraction (WAF), which represents the fraction of the substance that is dissolved or present as a stable dispersion in the aqueous phase.

Conceptual Workflow for Ecotoxicity Assessment of Long-Chain Alkanes

Ecotoxicity_Assessment_Workflow cluster_prep Test Substance Preparation cluster_testing Aquatic Ecotoxicity Testing (OECD Guidelines) cluster_endpoints Data Analysis and Endpoints cluster_assessment Hazard Assessment A Select Long-Chain Alkane B Prepare Water Accommodated Fraction (WAF) A->B Low water solubility C Fish Acute Toxicity Test (OECD 203) B->C Expose organisms to WAF D Daphnia sp. Acute Immobilisation Test (OECD 202) B->D Expose organisms to WAF E Algal Growth Inhibition Test (OECD 201) B->E Expose organisms to WAF F Determine LC50/EC50 (or No Observed Effect Loading Rate) C->F D->F E->F G Statistical Analysis F->G H Compare with other Long-Chain Alkanes G->H I Classification and Labeling H->I

Caption: Conceptual workflow for the ecotoxicity assessment of long-chain alkanes.

Key Experimental Methodologies

1. Preparation of Water Accommodated Fraction (WAF)

  • Objective: To create a standardized aqueous test medium containing the dissolved and finely dispersed fractions of a poorly soluble substance.

  • Apparatus: A sealed vessel with minimal headspace to reduce volatilization, a magnetic stirrer, and a separation funnel or siphon.

  • Procedure:

    • Add a known loading rate of the long-chain alkane to a standard aqueous medium (e.g., reconstituted water for fish and daphnia tests, or algal growth medium).

    • Stir the mixture at a speed that promotes mixing without creating a vortex, typically for 24-48 hours.

    • Allow the mixture to settle for a defined period (e.g., 1-24 hours) to allow larger, undissolved particles to separate.

    • Carefully collect the aqueous phase (the WAF), avoiding any surface slick or settled material.

    • The WAF is then used as the test medium for ecotoxicity assays.

2. Fish, Acute Toxicity Test (Adapted from OECD Guideline 203)

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Duration: 96 hours.

  • Endpoint: Lethal Concentration 50 (LC50), the concentration estimated to be lethal to 50% of the test organisms. For poorly soluble substances, this is often expressed as the Lethal Loading rate 50 (LL50).

  • Procedure:

    • Prepare a series of WAFs at different loading rates of the test alkane.

    • Expose groups of fish to each WAF concentration and a control (clean medium) under controlled conditions (temperature, light, oxygen).

    • Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

    • Calculate the LL50 value based on the observed mortality at the different loading rates. If no mortality is observed at the highest loading rate (limit test), the LL50 is reported as greater than that loading rate.

3. Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

  • Test Organism: Daphnia magna.

  • Test Duration: 48 hours.

  • Endpoint: Effective Concentration 50 (EC50), the concentration estimated to cause immobilization in 50% of the daphnids. For poorly soluble substances, this is expressed as the Effective Loading rate 50 (EL50).

  • Procedure:

    • Prepare a series of WAFs at different loading rates.

    • Expose groups of daphnids to each WAF concentration and a control.

    • Record the number of immobilized daphnids at 24 and 48 hours.

    • Calculate the EL50 value. If no immobilization is observed at the highest loading rate, the EL50 is reported as greater than that loading rate.

4. Algal Growth Inhibition Test (Adapted from OECD Guideline 201)

  • Test Organism: Freshwater green algae, such as Pseudokirchneriella subcapitata.

  • Test Duration: 72 hours.

  • Endpoint: EC50, the concentration estimated to cause a 50% reduction in algal growth (biomass or growth rate). For poorly soluble substances, this is expressed as the Inhibitory Loading rate 50 (IL50).

  • Procedure:

    • Prepare a series of WAFs in algal growth medium at different loading rates.

    • Inoculate each WAF concentration and a control with a starting concentration of exponentially growing algae.

    • Incubate under constant light and temperature.

    • Measure algal biomass (e.g., by cell counts or fluorescence) daily for 72 hours.

    • Calculate the IL50 based on the inhibition of growth compared to the control.

Signaling Pathways and Logical Relationships

The primary mode of toxic action for non-polar organic chemicals like long-chain alkanes is non-polar narcosis or baseline toxicity. This is a non-specific mechanism that disrupts the functioning of cell membranes.

Narcosis_Mechanism cluster_exposure Exposure cluster_uptake Uptake & Partitioning cluster_effect Toxic Effect A Long-Chain Alkane in Aqueous Environment (WAF) B Partitioning into Cell Membranes A->B Bioaccumulation C Disruption of Membrane Fluidity and Function B->C D Impairment of Cellular Processes C->D E Narcosis (Toxicity) D->E

Caption: Simplified diagram of the non-polar narcosis mechanism for long-chain alkanes.

Conclusion

The available data, largely from predictive models, consistently indicate that this compound and other long-chain alkanes (C18-C25) have a very low potential for acute and chronic ecotoxicity in aquatic environments. This is a direct consequence of their extremely low water solubility, which limits their bioavailability to aquatic organisms. Experimental testing of these substances requires specialized protocols, such as the use of Water Accommodated Fractions, to generate meaningful data. Based on the current understanding, this compound does not present a significant ecotoxicological concern compared to other long-chain alkanes, all of which are considered to be of low toxicity.

Safety Operating Guide

Proper Disposal of Nonadecane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of nonadecane, a long-chain alkane, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Although not classified as a hazardous waste by the EPA, it can cause skin and eye irritation.[1] In solid form, it is a low-melting point solid.[1]

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[1] In situations where dust may be generated, a NIOSH-approved respirator is recommended.

Spill Response: In the event of a small spill, the solid material should be dampened with acetone (B3395972) and transferred to a suitable container for disposal.[2] Use absorbent paper also dampened with acetone to clean up any remaining residue.[2] Contaminated surfaces should then be washed with acetone followed by a strong soap and water solution.[2] For larger spills, it is recommended to isolate the area for at least 25 meters (75 feet) in all directions.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Melting Point 32-34°C[1]
Boiling Point 328-330°C[1]
Flash Point 168°C[1]
Molecular Formula C19H40[1]
Molecular Weight 268.52 g/mol [1]

Step-by-Step Disposal Protocol

The disposal of this compound waste from a laboratory setting involves a systematic process of segregation, containment, labeling, and arrangement for collection by a licensed disposal service.

Step 1: Waste Segregation

Proper segregation is the foundational step in safe chemical waste management. This compound waste should be classified as a non-halogenated organic solid waste .

  • Do not mix this compound waste with halogenated solvents, acidic or basic waste, or heavy metal waste.[3][4]

  • Collect chemically contaminated solid waste, such as used absorbent pads or contaminated personal protective equipment (PPE), in a separate, designated container from liquid waste.

Step 2: Container Selection and Management

Choosing the correct waste container is crucial to prevent leaks and reactions.

  • Use a container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • Ensure the container is clean, in good condition, and free of any residue from previous contents.

  • Keep the waste container closed at all times, except when adding waste.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • As soon as the first piece of waste is placed in the container, affix a "Hazardous Waste" or "Unwanted Material" label. Your institution's Environmental Health and Safety (EHS) department will provide these labels.

  • The label must include the following information:

    • The words "Hazardous Waste" or "Unwanted Material".

    • The full chemical name: "this compound". Do not use abbreviations.

    • The composition and physical state of the waste (e.g., "Solid this compound with acetone-dampened absorbent paper").

    • The specific hazards associated with the waste (e.g., "Flammable Solid" if mixed with flammable absorbents).

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date (the date the first waste was added to the container).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Store the this compound waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregate the this compound waste from incompatible materials within the SAA.

Step 5: Arranging for Disposal

Laboratory waste must be disposed of through your institution's licensed hazardous waste disposal program.

  • Once the waste container is full or has been in accumulation for the maximum allowable time (typically 90 or 180 days, depending on your generator status), submit a waste pickup request to your institution's EHS department.

  • Provide all necessary information on the pickup request form, including the details from the waste label.

  • EHS personnel will then collect the waste for proper, compliant disposal.

Under no circumstances should this compound or any chemical waste be disposed of down the drain or in the regular trash. [2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

Nonadecane_Disposal_Workflow cluster_prep Step 1 & 2: Preparation cluster_label Step 3: Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Disposal A Segregate this compound Waste (Non-Halogenated Organic Solid) B Select Compatible Container (e.g., HDPE, Glass) A->B C Affix 'Hazardous Waste' Label B->C D Complete Label Information: - Chemical Name - Composition - Hazards - Contact Info - Start Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Request Waste Pickup from EHS F->G H EHS Collects for Compliant Disposal G->H

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Nonadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Nonadecane in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

I. Understanding the Hazards

This compound is a straight-chain alkane that is generally not classified as a hazardous substance.[1][2] However, it may cause mild irritation to the skin, eyes, and respiratory tract.[3][4] It is combustible at high temperatures and care should be taken to avoid creating and igniting dust.[3][4]

II. Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to minimize exposure.

Protection Type Required PPE Specifications & Best Practices
Eye Protection Chemical safety goggles or glassesMust meet appropriate government standards such as ANSI Z87.1 (US) or EN 166 (EU).[2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable.[5] Gloves should be inspected before use and disposed of properly after handling the chemical.[2]
Body Protection Laboratory coatA fully buttoned, long-sleeved lab coat is required to protect against skin contact.[3]
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when working in areas with inadequate ventilation or when there is a potential for dust generation.[3]

III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for the safe handling of this compound during routine laboratory procedures such as weighing and solution preparation.

A. Preparation:

  • Engineering Controls: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Work Surface: Cover the work surface within the fume hood with disposable absorbent liners.

  • Assemble Equipment: Gather all necessary equipment, such as spatulas, weigh paper or boats, and solvent-dispensing tools, and place them inside the fume hood before commencing work.

B. Weighing this compound Powder:

  • Minimize Dust: Handle the container of this compound carefully to avoid generating airborne dust.

  • Dispensing: Use a dedicated, clearly labeled spatula to transfer the desired amount of this compound onto a creased weigh paper or directly into a tared vial.

  • Container Closure: Immediately and securely close the primary container of this compound after dispensing.

C. Solution Preparation:

  • Solvent Addition: To minimize splashing, add the solvent to the vial containing the weighed this compound using a pipette or syringe.

  • Mixing: Cap the vial and mix by gentle swirling or inversion. If heating is required, use a water bath or a hot plate with magnetic stirring capabilities. Avoid open flames as this compound is combustible.[4]

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure a safe workplace.

A. Waste this compound:

  • Classification: this compound is not classified as a hazardous waste.[1]

  • Disposal: Unused or waste this compound should be collected in a suitable, labeled container.[3] While it is considered non-hazardous, it should not be disposed of in standard laboratory trash cans.[1] Instead, it should be placed directly into a designated dumpster for non-hazardous solid waste.[1] Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[2]

B. Empty Containers:

  • Decontamination: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

  • Disposal: After rinsing, the container labels should be defaced or removed.[1] The clean, empty containers can then be disposed of in the regular trash.[1]

V. Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If symptoms such as coughing appear, seek medical attention.[3]
Skin Contact Wash the affected area thoroughly with soap and plenty of water. If irritation develops or persists, seek medical aid.[3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Ingestion Do not induce vomiting. Wash out the mouth with water and seek immediate medical aid.[3]
Spills For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

VI. Quantitative Data Summary

Property Value
Molecular Formula C19H40
Molecular Weight 268.53 g/mol [2]
Melting Point 32-34 °C[7]
Boiling Point 328-330 °C[7]
Flash Point 168 °C[4][7]
Autoignition Temperature 230 °C[3][4]

VII. Workflow for Handling this compound

Nonadecane_Handling_Workflow Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood ppe->handling weighing Weighing handling->weighing solution Solution Preparation handling->solution cleanup Cleanup & Decontamination weighing->cleanup solution->cleanup disposal Waste Disposal cleanup->disposal solid_waste Solid this compound Waste disposal->solid_waste container_waste Empty Container Disposal disposal->container_waste end End of Process solid_waste->end container_waste->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.